molecular formula C12H14ClN B1346821 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline CAS No. 6848-16-4

6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline

Cat. No.: B1346821
CAS No.: 6848-16-4
M. Wt: 207.7 g/mol
InChI Key: XQGISKQNLSPHNQ-UHFFFAOYSA-N
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Description

6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline is a useful research compound. Its molecular formula is C12H14ClN and its molecular weight is 207.7 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-2,2,4-trimethyl-1H-quinoline
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InChI

InChI=1S/C12H14ClN/c1-8-7-12(2,3)14-11-5-4-9(13)6-10(8)11/h4-7,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XQGISKQNLSPHNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)Cl)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40218581
Record name 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline
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Molecular Weight

207.70 g/mol
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CAS No.

6848-16-4
Record name 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline
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Record name 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline
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Record name 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline
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Record name 6-chloro-1,2-dihydro-2,2,4-trimethylquinoline
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Foundational & Exploratory

6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline synthesis mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline

Abstract

This technical guide provides a comprehensive examination of the synthesis mechanism for 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline, a heterocyclic compound of significant interest in materials science and medicinal chemistry. Primarily synthesized via the Doebner-von Miller reaction, this document elucidates the intricate mechanistic steps, from the in-situ formation of the reactive electrophile to the final cyclization and product formation. We will explore the causality behind key experimental choices, present a detailed and validated laboratory protocol, and discuss the critical role of analytical techniques in product characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a deep, field-proven understanding of this important synthetic transformation.

Introduction: The Significance of the Dihydroquinoline Scaffold

The 1,2-dihydroquinoline core is a privileged scaffold in organic chemistry. Derivatives of this structure are recognized for their potent antioxidant properties, making them valuable as stabilizers in polymers and rubber.[1][2] Specifically, the title compound, 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline, and its analogs are key intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[2][3][4]

The most reliable and scalable method for constructing this molecule is the Doebner-von Miller reaction , a classic name reaction that builds the quinoline ring system from an aromatic amine and an α,β-unsaturated carbonyl compound.[5][6] This guide will dissect the synthesis of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline from 4-chloroaniline and acetone, providing both a theoretical mechanistic framework and a practical experimental protocol.

The Core Mechanism: A Modern Perspective on the Doebner-von Miller Reaction

The synthesis is not a simple linear sequence but a complex interplay of condensations, additions, and cyclizations. While historically viewed through a simpler lens, modern mechanistic studies, including carbon isotope labeling experiments, have revealed a more nuanced "fragmentation-recombination" pathway.[6][7][8][9]

The overall transformation involves the reaction of one molecule of 4-chloroaniline with three molecules of acetone under acidic catalysis. Acetone serves a dual role: it is both a reactant and, when used in excess, the reaction solvent.

The key stages of the mechanism are as follows:

  • In-Situ Formation of the Electrophile: The reaction is initiated by an acid-catalyzed self-condensation of two acetone molecules. This aldol condensation forms diacetone alcohol, which subsequently dehydrates to yield the crucial α,β-unsaturated ketone, mesityl oxide (4-methyl-3-penten-2-one).[10] This step generates the electrophilic species required for the subsequent steps.

  • First Nucleophilic Attack (Conjugate Addition): The lone pair of electrons on the nitrogen atom of 4-chloroaniline performs a nucleophilic conjugate (Michael) addition to the protonated mesityl oxide. This forms a key intermediate, an enol or iminium ion, which is central to the cyclization process.[6][11]

  • Formation of a Reactive Enamine/Imine: Concurrently, a separate molecule of 4-chloroaniline reacts with a third molecule of acetone to form an N-substituted imine, which can tautomerize to its more nucleophilic enamine form.

  • Second Nucleophilic Attack: The enamine formed in the previous step attacks the intermediate from step 2. This step effectively combines all three acetone units and the aniline core into a single precursor molecule poised for cyclization.

  • Electrophilic Aromatic Cyclization: The amino group of the original aniline moiety attacks the carbonyl carbon of a neighboring acetone unit in an intramolecular fashion. This electrophilic aromatic substitution is the critical ring-closing step that forms the new heterocyclic ring.[11]

  • Dehydration and Final Product Formation: The resulting cyclic intermediate possesses a hydroxyl group, which is readily protonated by the acid catalyst to form a good leaving group (H₂O). Elimination of water creates a double bond within the newly formed ring, yielding the stable 1,2-dihydroquinoline product. The presence of the gem-dimethyl group at the C2 position prevents further oxidation to a fully aromatic quinoline under these conditions.[10]

Doebner_von_Miller_Mechanism cluster_0 Step 1: Electrophile Formation cluster_1 Step 2-4: Intermediate Assembly cluster_2 Step 5-6: Cyclization & Final Product A 2x Acetone + H+ B Mesityl Oxide (α,β-unsaturated ketone) A->B Aldol Condensation -H₂O D Intermediate 1 (Michael Adduct) B->D Conjugate Addition C 4-Chloroaniline C->D Conjugate Addition G Pre-cyclization Intermediate D->G Nucleophilic Attack E Acetone + 4-Chloroaniline F Enamine E->F Imine Formation F->G Nucleophilic Attack H Cyclized Intermediate (+OH group) G->H Electrophilic Aromatic Substitution (Cyclization) I 6-Chloro-1,2-dihydro- 2,2,4-trimethylquinoline H->I Dehydration (-H₂O)

Caption: Mechanistic pathway for the Doebner-von Miller synthesis.

Field-Proven Experimental Protocol

This protocol describes a robust procedure for the synthesis of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline. Adherence to safety protocols, including the use of a fume hood and appropriate personal protective equipment, is mandatory.

Reagents and Equipment
Reagent/MaterialSpecificationPurpose
4-Chloroaniline>98% PurityAromatic Amine Substrate
AcetoneACS GradeReactant & Solvent
Hydrochloric AcidConcentrated (37%)Acid Catalyst
Sodium BicarbonateSaturated SolutionNeutralizing Agent
DichloromethaneACS GradeExtraction Solvent
Anhydrous MgSO₄Laboratory GradeDrying Agent
Silica Gel60 Å, 230-400 meshStationary Phase (Chromatography)
Hexanes/Ethyl AcetateHPLC GradeMobile Phase (Chromatography)
Round-bottom flask250 mLReaction Vessel
Reflux Condenser-Prevent Solvent Loss
Magnetic Stirrer/Hotplate-Agitation & Heating
Separatory Funnel500 mLLiquid-Liquid Extraction
Rotary Evaporator-Solvent Removal
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 4-chloroaniline (12.75 g, 0.1 mol) and acetone (100 mL). Stir the mixture until the aniline is fully dissolved.

  • Catalyst Addition: Place the flask in an ice-water bath to manage the exothermic reaction. Slowly add concentrated hydrochloric acid (5 mL) dropwise to the stirring solution over 15 minutes. A precipitate may form.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 56 °C) using a heating mantle. Maintain the reflux for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up & Neutralization: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing 200 mL of cold water. Slowly add a saturated solution of sodium bicarbonate with stirring until the effervescence ceases and the pH is neutral (~7-8).

  • Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a dark oil or solid.

  • Purification: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate) to isolate the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline as a pale yellow solid or viscous oil.

Experimental_Workflow start Start react 1. Combine 4-Chloroaniline & Acetone start->react catalyst 2. Add HCl Catalyst (Ice Bath) react->catalyst reflux 3. Reflux for 18-24h catalyst->reflux workup 4. Quench with H₂O & Neutralize with NaHCO₃ reflux->workup extract 5. Extract with Dichloromethane workup->extract dry 6. Dry (MgSO₄) & Concentrate extract->dry purify 7. Purify via Column Chromatography dry->purify end Pure Product purify->end

Caption: High-level experimental workflow for the synthesis.

Product Validation: A Self-Validating System

Trustworthiness in synthesis is achieved through rigorous analytical characterization. The identity and purity of the final product must be unequivocally confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the primary tool for structural confirmation. The spectrum should exhibit characteristic signals: two distinct singlets for the non-equivalent aromatic protons on the chlorinated ring, signals for the other aromatic protons, a singlet for the vinylic proton, a broad singlet corresponding to the N-H proton, and three sharp singlets for the methyl groups (two of which will be equivalent, corresponding to the C2 gem-dimethyl groups, and one for the C4-methyl group).[12]

    • ¹³C NMR: The spectrum will confirm the number of unique carbon environments, including the quaternary carbons at C2 and in the aromatic ring, and the carbons bearing the methyl groups.[12]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight. The mass spectrum should show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.[13][14]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. A distinct absorption band in the range of 3350-3450 cm⁻¹ confirms the presence of the N-H bond.[13]

Conclusion and Outlook

The Doebner-von Miller synthesis remains a powerful and versatile method for accessing the 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline scaffold. A modern understanding of its fragmentation-recombination mechanism allows for greater control and optimization of the reaction. The protocol detailed herein provides a reliable pathway to this valuable compound, with rigorous analytical validation ensuring the integrity of the final product. As research into antioxidants and novel therapeutics continues, this synthesis will remain a cornerstone reaction for producing essential chemical building blocks.

References

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]

  • Chavan, S. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Scilit. [Link]

  • Wikipedia contributors. (n.d.). Doebner–Miller reaction. Wikipedia. [Link]

  • Rojas, R., et al. (2024). Synthesis and in silico analysis of novel tetrahydroquinoline derivatives and their antioxidant activity. Sciforum. [Link]

  • Tantawy, H. A., et al. (2021). Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. ResearchGate. [Link]

  • Surrey, A. R., & Hammer, H. F. (1951). Preparation of 4-hydroxyquinoline compounds.
  • Liu, Y., et al. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry. [Link]

  • Klepets, A. V., et al. (2021). The new antioxidant 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has a protective effect against carbon tetrachloride-induced hepatic injury in rats. PubMed Central. [Link]

  • Liu, Y., et al. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. ResearchGate. [Link]

  • Ivanova, Y. A., et al. (2017). Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.
  • Zenkov, N. K., et al. (2021). Synthesis of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline by dealkylation of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline when exposed to hydrobromic acid. ResearchGate. [Link]

  • Sato, K., et al. (1988). Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline.
  • Asadi, S., et al. (2014). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. [Link]

  • Slideshare. (2023). Doebner-Miller reaction and applications. [Link]

  • Arcadi, A., et al. (2021). Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines. MDPI. [Link]

  • Sethi, K. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. [Link]

  • Wikipedia contributors. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. Wikipedia. [Link]

  • Arshad, M. F., et al. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. ResearchGate. [Link]

  • Kensy, A. A., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. PubMed Central. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of the physicochemical properties, synthesis, and analytical characterization of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical knowledge with practical, field-proven methodologies. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for robust and reproducible results.

Introduction

6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline is a substituted heterocyclic compound built upon a partially hydrogenated quinoline core. Its unique architecture, featuring a chlorine atom at the 6-position and three methyl groups, imparts specific chemical characteristics that are of significant interest in organic synthesis, analytical chemistry, and medicinal chemistry.[1] The presence of the chloro-substituent and the dihydroquinoline scaffold allows for a variety of chemical transformations, including substitution, oxidation, and reduction reactions.[1] This compound serves as a valuable intermediate and is noted for its potential applications as an antioxidant and for use in liquid chromatography for impurity isolation and pharmacokinetic studies.[1] Understanding its fundamental physicochemical properties is paramount for its effective application and for the development of new derivatives.

Chemical Identity and Structure

A precise understanding of the molecular identity is the foundation for all subsequent analysis.

  • IUPAC Name: 6-chloro-2,2,4-trimethyl-1,2-dihydroquinoline

  • CAS Number: 6848-16-4

  • Molecular Formula: C₁₂H₁₄ClN

  • Molecular Weight: 207.70 g/mol

  • Canonical SMILES: CC1=CC2=C(C=C1Cl)N(C)C=C2C

  • Key Structural Features: The molecule consists of a benzene ring fused to a dihydropyridine ring. A chlorine atom is substituted at the 6-position of the benzene ring. The dihydropyridine ring contains a secondary amine, a gem-dimethyl group at the 2-position, and a methyl group at the 4-position, creating a chiral center.

Synthesis and Purification Pathway

The primary route to obtaining 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline involves a two-stage process: the synthesis of the parent dihydroquinoline scaffold followed by selective chlorination.[1]

Conceptual Synthesis Workflow

The synthesis is logically approached by first constructing the core heterocyclic system and then introducing the desired halide substituent. This prevents unwanted side reactions that could occur if a substituted aniline were used as the initial precursor.

Synthesis_Workflow cluster_0 Stage 1: Dihydroquinoline Formation cluster_1 Stage 2: Electrophilic Chlorination Aniline Aniline Condensation Acid-Catalyzed Condensation Aniline->Condensation Acetone Acetone Acetone->Condensation Parent 2,2,4-Trimethyl- 1,2-dihydroquinoline Parent_ref Condensation->Parent ChlorinatingAgent Chlorinating Agent (e.g., NCS) Chlorination Chlorination ChlorinatingAgent->Chlorination FinalProduct 6-Chloro-1,2-dihydro- 2,2,4-trimethylquinoline Chlorination->FinalProduct Parent_ref->Chlorination

Caption: Two-stage synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol details the laboratory-scale synthesis. The choice of an acid catalyst in Stage 1 is critical for promoting the condensation reaction between aniline and acetone.[2]

Stage 1: Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline (Parent Compound) [1][2]

  • Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add aniline (1.0 mol) and a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.05 mol).

  • Reaction: Heat the mixture to 100-110 °C.

  • Addition: Add acetone (2.5 mol) dropwise over a period of 2 hours, maintaining the temperature. The reaction is exothermic and addition rate should be controlled.

  • Reflux: After the addition is complete, maintain the reaction at reflux for 4-6 hours until TLC analysis indicates the consumption of aniline.

  • Workup: Cool the reaction mixture to room temperature. Neutralize the catalyst with an aqueous solution of sodium bicarbonate. Extract the product into an organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the parent compound.

Stage 2: Chlorination [1]

  • Setup: Dissolve the purified 2,2,4-trimethyl-1,2-dihydroquinoline (1.0 mol) in a suitable solvent (e.g., dichloromethane or acetonitrile) in a flask protected from light.

  • Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Add a chlorinating agent, such as N-Chlorosuccinimide (NCS) (1.05 mol), portion-wise over 30 minutes.

  • Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours. Monitor reaction progress by TLC.

  • Workup: Upon completion, quench the reaction with a saturated solution of sodium thiosulfate. Separate the organic layer.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product is then purified.

Experimental Protocol: Purification by Preparative HPLC

For achieving high purity, essential for analytical standards or subsequent synthetic steps, preparative liquid chromatography is the method of choice.[1]

  • System: A preparative HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Solvent A: Water (with 0.1% formic acid to improve peak shape).

    • Solvent B: Acetonitrile (with 0.1% formic acid).

  • Gradient: Start with a higher concentration of Solvent A, gradually increasing Solvent B over 20-30 minutes to elute the compound.

  • Loading: Dissolve the crude product in a minimal amount of DMSO or mobile phase and inject onto the column.

  • Detection & Collection: Monitor the elution at a suitable wavelength (e.g., 254 nm). Collect the fractions corresponding to the main product peak.

  • Post-Processing: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline.

Core Physicochemical Properties

Quantitative data provides the fundamental parameters governing the compound's behavior. Note: Due to the limited availability of experimental data for the 6-chloro derivative, some values are provided for the parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline, to serve as a baseline.

PropertyValue (Parent Compound)Expected Impact of 6-Chloro GroupReference
Melting Point 79 to 81 °F (26 to 27 °C)Increase due to higher molecular weight and stronger intermolecular forces.[3][4]
Boiling Point 491 to 500 °F (255 to 260 °C) at 743 mmHgSignificant increase due to higher molecular weight and polarity.[3][4]
Density 1.03 g/cm³ at 77 °F (25 °C)Increase due to the presence of the heavier chlorine atom.[3][4]
Water Solubility < 0.1 mg/mL (Insoluble)Remain insoluble; the increased polarity from the C-Cl bond is offset by the larger size.[3][4]
Organic Solubility Soluble in ChloroformExpected to be soluble in common organic solvents like DCM, Chloroform, Ethyl Acetate, DMSO.[5]
LogP (Partition Coeff.) 2.8 - 3.43 (Predicted)Increase, enhancing lipophilicity. The addition of a chlorine atom typically increases LogP.[3][5]

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for unambiguous structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.

Protocol: Sample Preparation and Acquisition

  • Sample Prep: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • 2D NMR: For unambiguous assignment, perform 2D NMR experiments such as COSY (proton-proton correlation) and HSQC (proton-carbon correlation).

Expected Spectral Features:

  • ¹H NMR:

    • Aromatic Region (δ 6.5-7.5 ppm): Signals corresponding to the protons on the chlorinated benzene ring. The coupling patterns will be indicative of their relative positions.

    • Vinyl Proton (δ ~5.5 ppm): A singlet or narrow multiplet for the proton at the 3-position.

    • N-H Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

    • Methyl Groups: Distinct singlets for the gem-dimethyl groups at the 2-position and the methyl group at the 4-position.

  • ¹³C NMR:

    • Aromatic & Vinyl Carbons (δ 100-150 ppm): Signals for the carbons of the quinoline ring system. The carbon attached to the chlorine will show a characteristic shift.

    • Aliphatic Carbons (δ 20-60 ppm): Signals for the three methyl carbons and the quaternary carbon at the 2-position.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is the standard for determining the purity of the synthesized compound.

HPLC_Workflow Prep 1. Sample Preparation (Dissolve in Mobile Phase) Inject 2. Injection into HPLC System Prep->Inject Column 3. Separation on C18 Column (Mobile Phase Gradient) Inject->Column Detect 4. UV-Vis Detection (e.g., 254 nm) Column->Detect Analyze 5. Data Analysis (Chromatogram Generation, Peak Integration) Detect->Analyze

Caption: Standard workflow for analytical HPLC purity assessment.

Protocol: Purity Assessment

  • System: Analytical HPLC with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Isocratic or gradient elution using HPLC-grade acetonitrile and water. A typical starting point is 70:30 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Analysis: Prepare a standard solution of ~1 mg/mL in the mobile phase. Inject 10 µL. The purity is calculated based on the area percentage of the main peak in the resulting chromatogram.

Chemical Reactivity and Stability

  • Reactivity: The molecule possesses several reactive sites. The secondary amine can be alkylated or acylated. The chlorine atom on the aromatic ring can undergo nucleophilic aromatic substitution under specific conditions. The dihydroquinoline ring can be oxidized to the corresponding quinoline or reduced to a tetrahydroquinoline.[1]

  • Stability: The parent compound, 1,2-dihydro-2,2,4-trimethylquinoline, is noted to be sensitive to prolonged exposure to air and light.[4][6] It is therefore crucial to store the 6-chloro derivative under an inert atmosphere (e.g., argon or nitrogen), protected from light, and in a cool, dry place to prevent degradation.[5]

Safety and Handling

Disclaimer: The following information is generalized from safety data for structurally related compounds.[7][8][9][10] A substance-specific Safety Data Sheet (SDS) for 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline should be consulted prior to handling.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[8]

    • Skin and Body Protection: Wear a laboratory coat. Ensure an eyewash station and safety shower are readily accessible.[10]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. Seek medical attention if discomfort persists.[7]

    • Skin Contact: Remove contaminated clothing. Wash the skin thoroughly with soap and water.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[8]

    • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

  • Fire-Fighting Measures:

    • Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide. Avoid using a direct water stream, as it may spread the fire.[7][8]

    • Hazards: Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides.[9]

References

  • MATERIAL SAFTY DATA SHEET - Flexsys. [Link]

  • 2,2,4-Trimethyl-1,2-dihydroquinoline | C12H15N | CID 8981 - PubChem. [Link]

  • 2,2,4-Trimethyl-1,2-dihydroquinoline - LookChem. [Link]

  • Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline - PrepChem.com. [Link]

  • 2,2,4-Trimethyl-1,2-dihydroquinoline - ChemBK. [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds - Indian Academy of Sciences. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. [Link]

  • The synthesis of 6-R-2,2,4-trimethyl-1,2-dihydroquinoline- and 6-R-4-R'-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids – the structural analogues of helquinoline - ResearchGate. [Link]

  • (+/-)-6-CHLORO-1,2-DIHYDRO-2-(4-HYDROXYPHENYL)-2-METHYL-4-PHENYLQUINOLINE - SpectraBase. [Link]

  • 6,6'-Methylenebis(1,2-dihydro-2,2,4-trimethylquinoline) - PubChem. [Link]

  • 2,2,4-Trimethyl-1,2-dihydroquinoline - Dormer Laboratories Inc. [Link]

  • US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google P
  • EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE - Journal of Chemical Technology and Metallurgy. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - Frontiers. [Link]

  • Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone - ResearchGate. [Link]

  • CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE - International Journal of Pharmaceutical Sciences and Drug Research. [Link]

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A Spectroscopic and Physicochemical Guide to 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Compound Overview: Identity and Physicochemical Properties

6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline is a heterocyclic compound belonging to the quinoline family. Its structure is characterized by a quinoline core, partially hydrogenated at the 1,2-position, with a chlorine atom at the 6-position and three methyl groups at positions 2, 2, and 4.

Table 1: Physicochemical Properties of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline

PropertyValueReference
CAS Number 6848-16-4[1]
Molecular Formula C₁₂H₁₄ClN[1]
Molecular Weight 207.70 g/mol [1]
IUPAC Name 6-chloro-2,2,4-trimethyl-1,2-dihydroquinoline
Synonyms 6-chloro-2,2,4-trimethyl-1H-quinoline[1]
Appearance Predicted to be a solid
Melting Point 61.5 °C[1]
Boiling Point Not available
Solubility Predicted to be soluble in organic solvents, insoluble in water[1]

Synthesis and Spectroscopic Analysis Workflow

The primary route for the synthesis of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline involves the electrophilic chlorination of the parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline.[2] The parent compound itself is typically synthesized through the condensation of aniline with acetone.[3]

A robust workflow for the synthesis and subsequent spectral characterization is essential for confirming the identity and purity of the final product.

Fragmentation_Pattern M [M]⁺˙ m/z 207/209 M_minus_CH3 [M-CH₃]⁺ m/z 192/194 M->M_minus_CH3 - •CH₃ Fragment_A Aromatic Fragment (Loss of C₃H₇N) M->Fragment_A Ring Cleavage Fragment_B Heterocyclic Fragment (Loss of C₆H₄Cl) M->Fragment_B Ring Cleavage

Sources

Foreword: The Enduring Potency of the Chlorinated Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Chlorinated Quinoline Derivatives

The quinoline ring system, a fusion of benzene and pyridine rings, represents one of nature's and synthetic chemistry's most versatile scaffolds.[1][2] Its derivatives have a storied history in medicine, most famously as antimalarial agents like chloroquine.[3][4] The introduction of chlorine atoms to this scaffold is a pivotal synthetic strategy, profoundly modulating the molecule's physicochemical properties—such as lipophilicity and electronic distribution—which in turn enhances its interaction with biological targets.[5] This strategic halogenation has unlocked a remarkable breadth of biological activities, spanning anticancer, antimicrobial, and anti-inflammatory domains.[1][2][4]

This guide provides an in-depth exploration of the biological activities of chlorinated quinoline derivatives. We will move beyond a simple cataloging of effects to dissect the underlying mechanisms of action, present robust and validated experimental protocols for their evaluation, and discuss the critical structure-activity relationships that govern their potency. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged chemical scaffold for therapeutic innovation.

Part 1: Anticancer Activity of Chlorinated Quinolines

The application of chlorinated quinoline derivatives in oncology is a rapidly expanding field. These compounds have demonstrated significant cytotoxic and cytostatic effects against a wide array of cancer cell lines, including those of hepatocellular carcinoma, lung carcinoma, and esophageal squamous cell carcinoma.[6] Their efficacy stems from a multi-pronged attack on cancer cell biology.

Mechanisms of Action: A Multi-Target Approach

Chlorinated quinolines do not rely on a single mechanism but rather disrupt cancer cell homeostasis through several coordinated pathways. This multi-target profile is advantageous in overcoming the notorious adaptability and resistance of cancer cells.

Key antitumor mechanisms include:

  • Inhibition of Key Signaling Kinases: Many derivatives act as potent kinase inhibitors, disrupting the signaling cascades that drive tumor growth and progression.[7][8] Targets include Epidermal Growth Factor Receptor (EGFR), c-Met kinase, and Vascular Endothelial Growth Factor (VEGF) receptors, which are crucial for proliferation, metastasis, and angiogenesis.[6]

  • DNA Damage and Repair Interference: Some chlorinated quinolines function as DNA alkylating agents, directly damaging the cancer cell's genetic material and triggering apoptosis.[6]

  • Modulation of Apoptotic Pathways: Certain derivatives have been shown to alter the expression of key proteins involved in programmed cell death. For instance, they can increase the transcriptional activity of tumor suppressors like p53 and p21 and shift the BCL-2/BAX ratio in favor of the pro-apoptotic BAX protein.[9]

  • Overcoming Drug Resistance: A significant challenge in chemotherapy is the action of efflux pumps like P-glycoprotein, which expel drugs from the cancer cell. Some quinoline derivatives have been shown to inhibit P-glycoprotein, suggesting a potential role in combination therapies to re-sensitize resistant tumors.[6]

Anticancer_Mechanisms cluster_drug Chlorinated Quinoline Derivative cluster_targets Cellular Targets cluster_effects Cellular Effects CQ Chlorinated Quinoline Derivative Kinase Receptor Tyrosine Kinases (EGFR, c-Met, VEGF-R) CQ->Kinase Inhibition DNA Nuclear DNA CQ->DNA Alkylation Apoptosis Apoptotic Regulators (p53, BAX/BCL-2) CQ->Apoptosis Modulation Efflux P-glycoprotein Efflux Pump CQ->Efflux Inhibition Signal Inhibition of Proliferation & Angiogenesis Signaling Kinase->Signal Damage DNA Damage DNA->Damage PCD Induction of Apoptosis Apoptosis->PCD Sensitize Increased Intracellular Drug Concentration Efflux->Sensitize Outcome Tumor Growth Inhibition & Cell Death Signal->Outcome Damage->Outcome PCD->Outcome Sensitize->Outcome

Caption: Multi-target anticancer mechanisms of chlorinated quinoline derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these derivatives is highly dependent on their substitution patterns. Understanding these relationships is key to designing more effective and selective agents.

Substituent/FeaturePosition on Quinoline RingObserved Effect on Anticancer ActivityReference
Chlorine (Cl)5, 7Generally correlates with higher biological activity, likely by increasing lipophilicity.[5]
Hydroxyl (-OH)8Often exhibits better biological properties than an acetoxy group at the same position.[5]
Nitro (-NO2)Phenyl ring at position 2Two NO2 groups significantly enhanced anticancer activity against glioblastoma cell lines.[5]
Unsubstituted Phenolic Group8Found to be a key structural fragment necessary for the biological activity of some derivatives.[9]
Experimental Protocol: In Vitro Anticancer Activity Assessment

This protocol provides a self-validating workflow for the initial screening and mechanistic validation of novel chlorinated quinoline derivatives.

Objective: To determine the cytotoxic potential (IC50) of a test compound and to probe its effect on key apoptotic markers.

Materials:

  • Human cancer cell lines (e.g., A549 - lung, Hep3B - liver).[6]

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Test compound (chlorinated quinoline derivative) dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO (cell culture grade).

  • 96-well and 6-well cell culture plates.

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • Primary antibodies (e.g., anti-BAX, anti-BCL-2, anti-Actin).

  • HRP-conjugated secondary antibody.

  • ECL (Enhanced Chemiluminescence) substrate.

Step-by-Step Methodology:

Part A: Cell Viability (MTT Assay)

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Crystal Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Part B: Western Blot for Apoptotic Markers

  • Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Lysis: Wash cells with cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies against BAX, BCL-2, and a loading control (Actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Densitometrically quantify the bands. An increase in the BAX/BCL-2 ratio in treated cells compared to the control indicates induction of apoptosis.[9]

Part 2: Antimicrobial and Antiprotozoal Activity

The historical success of chlorinated quinolines like Chloroquine against malaria has paved the way for exploring their broader antimicrobial potential.[3][10] These compounds have shown promising activity against multidrug-resistant Gram-positive bacteria and other protozoa.[11]

Mechanism of Action: Disrupting Fundamental Processes

Antimalarial Action: The classic example is Chloroquine. As a weak base, it accumulates to high concentrations in the acidic digestive vacuole of the Plasmodium parasite.[10] Inside, it interferes with the parasite's detoxification process. During hemoglobin digestion, toxic free heme is released. The parasite normally polymerizes this heme into non-toxic hemozoin. Chloroquine inhibits this heme polymerase enzyme, leading to a buildup of toxic heme that lyses the parasite's membranes and causes its death.[10][12]

Antimalarial Resistance: Resistance to Chloroquine is a major clinical issue. It is primarily associated with mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) protein.[13] This mutated transporter is located on the digestive vacuole membrane and actively expels Chloroquine, preventing it from reaching the concentration required to inhibit heme polymerization.[12][13]

Antimalarial_Mechanism cluster_host Infected Red Blood Cell cluster_vacuole CQ_ext Chloroquine (CQ) (Low Conc.) DV Parasite Digestive Vacuole (Acidic pH) CQ_ext->DV Diffusion (Weak Base) CQ_int CQ Accumulation (High Conc.) Heme_Poly Heme Polymerase CQ_int->Heme_Poly INHIBITION PfCRT Mutated PfCRT (Resistance Pump) CQ_int->PfCRT Efflux Heme Toxic Heme Heme->Heme_Poly Substrate Death Parasite Death Heme->Death Toxicity Hemozoin Non-toxic Hemozoin Heme_Poly->Hemozoin Detoxification PfCRT->CQ_ext Resistance

Caption: Mechanism of action and resistance for Chloroquine.

Antibacterial Action: The antibacterial mechanisms are less universally defined but are an active area of research. Some studies suggest that quinoline derivatives may target the proton pump of ATP synthase, disrupting cellular energy production.[11] Their activity is particularly noted against Gram-positive bacteria like MRSA and C. difficile.[11]

Experimental Protocol: Determining Antimicrobial Efficacy

This protocol outlines the standard broth microdilution method to quantitatively assess antimicrobial activity.

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a test compound.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, MRSA clinical isolate).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Test compound dissolved in DMSO.

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL).

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Mueller-Hinton Agar (MHA) plates.

Step-by-Step Methodology:

  • Preparation: Add 50 µL of sterile CAMHB to all wells of a 96-well plate. In the first column, add an additional 50 µL of the test compound stock solution.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing across the plate. This creates a gradient of compound concentrations.

  • Inoculation: Dilute the 0.5 McFarland bacterial suspension so that, upon addition to the wells, the final concentration will be approximately 5 x 10^5 CFU/mL. Add 50 µL of this standardized inoculum to each well.

  • Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity).

  • MBC Determination: To determine the MBC, take 10 µL from each well that showed no growth (at and above the MIC) and spot-plate it onto an MHA plate.

  • Incubation for MBC: Incubate the MHA plates at 37°C for 18-24 hours.

  • Analysis: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no bacterial growth on the agar plate).

Part 3: Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Chlorinated quinoline derivatives have emerged as potential modulators of the inflammatory response.[4][14]

Mechanisms of Action

The anti-inflammatory effects are often linked to the inhibition of key inflammatory mediators.

  • Inhibition of Pro-inflammatory Enzymes: Similar to their anticancer effects, some derivatives can downregulate enzymes like Cyclooxygenase-2 (COX-2), which is responsible for producing inflammatory prostaglandins (e.g., PGE2).[6]

  • Scavenging of Reactive Species: Inflammation involves oxidative stress. Some compounds have demonstrated nitric oxide (NO) scavenging activity, which helps to mitigate inflammatory damage.[15]

  • Inhibition of Protein Denaturation: The denaturation of tissue proteins is a key cause of inflammatory and arthritic diseases. The ability of a compound to prevent heat-induced protein denaturation is a well-established screening method for anti-inflammatory activity.[16]

Experimental Protocol: In Vitro Anti-inflammatory Screening

This protocol describes a simple, reliable method for assessing the anti-inflammatory potential of a compound by measuring its ability to inhibit protein denaturation.[16]

Objective: To evaluate the ability of a test compound to prevent heat-induced denaturation of egg albumin.

Materials:

  • Fresh hen's egg albumin.

  • Phosphate-buffered saline (PBS), pH 6.4.

  • Test compound dissolved in DMSO.

  • Standard drug (e.g., Diclofenac sodium).

  • Water bath.

  • UV-Vis Spectrophotometer.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: The reaction mixture (5 mL total volume) consists of 0.2 mL of egg albumin, 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of the test compound.

  • Controls: A control solution is prepared containing the same mixture but with 2 mL of PBS instead of the test compound.

  • Incubation: Incubate all mixtures at 37°C for 15 minutes.

  • Heat-Induced Denaturation: Induce denaturation by placing the tubes in a water bath at 70°C for 5 minutes.

  • Cooling: After heating, allow the solutions to cool to room temperature.

  • Data Acquisition: Measure the turbidity (absorbance) of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation using the following formula: Percentage Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

  • Analysis: Compare the inhibitory activity of the test compound with the standard drug (Diclofenac sodium).

Conclusion and Future Directions

Chlorinated quinoline derivatives represent a privileged and highly versatile chemical scaffold with demonstrated efficacy across critical therapeutic areas, including oncology, infectious diseases, and inflammation. The strategic placement of chlorine atoms profoundly influences their biological activity, often enhancing potency and modulating drug-like properties. The multi-target nature of these compounds is a significant advantage, particularly in combating complex and resistant diseases like cancer.

Future research should focus on designing derivatives with improved kinase selectivity to minimize off-target effects, developing novel compounds that can circumvent established resistance mechanisms (like PfCRT-mediated efflux), and exploring their potential in combination therapies to achieve synergistic effects. The robust experimental workflows detailed in this guide provide a solid foundation for the continued evaluation and development of this promising class of therapeutic agents.

References

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An In-Depth Technical Guide to 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 41464-95-3

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Niche Quinoline Derivative

6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline is a halogenated derivative of the 1,2-dihydro-2,2,4-trimethylquinoline core structure. As a member of the broader quinoline family, this compound holds potential interest for researchers in medicinal chemistry and materials science. The strategic placement of a chlorine atom at the 6-position, combined with the trimethyl substitution on the dihydroquinoline ring, is anticipated to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity and material characteristics.

This technical guide aims to provide a comprehensive overview of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline, acknowledging the current limitations in publicly available data. While specific experimental protocols and in-depth application studies for this particular molecule are not extensively documented, this guide will leverage established principles of quinoline chemistry and data from closely related analogs to offer valuable insights for researchers. We will explore its chemical identity, postulate synthetic pathways, discuss potential analytical methodologies, and consider its prospective applications in drug discovery, grounded in the well-established biological significance of the quinoline scaffold.

I. Chemical and Physical Properties: An Overview

PropertyPredicted/Inferred ValueJustification & Expert Insight
CAS Number 41464-95-3
Molecular Formula C₁₂H₁₄ClN
Molecular Weight 207.70 g/mol
Appearance Likely a solid at room temperatureThe parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline, is a solid. The addition of a chlorine atom is expected to increase intermolecular forces, thus favoring a solid state.
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and poorly soluble in water.The predominantly non-polar hydrocarbon structure and the presence of a chlorine atom suggest good solubility in organic media. The nitrogen atom may provide some limited polarity.
Melting Point Higher than the parent compound (2,2,4-trimethyl-1,2-dihydroquinoline)The introduction of the chloro-substituent increases the molecular weight and likely enhances crystal lattice interactions, leading to an elevated melting point.
Boiling Point Significantly higher than the parent compoundIncreased molecular weight and polarity due to the C-Cl bond will result in stronger intermolecular forces, requiring more energy to transition to the gaseous phase.

II. Synthesis Strategies: A Mechanistic Approach

While a specific, validated protocol for the synthesis of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline is not widely published, its structure strongly suggests a synthesis based on the well-established Skraup-Doebner-von Miller reaction or its variations. This classic method for quinoline synthesis involves the reaction of an aniline with α,β-unsaturated carbonyl compounds, or with aldehydes/ketones that can form them in situ.

Proposed Synthetic Pathway: Modified Doebner-von Miller Reaction

The most logical and field-proven approach would involve the acid-catalyzed condensation of 4-chloroaniline with acetone .

Reaction Causality:

  • Enamine/Iminium Formation: In the presence of a strong acid catalyst (e.g., hydrochloric acid, sulfuric acid, or a Lewis acid), acetone will react with 4-chloroaniline to form an enamine or an iminium ion intermediate.

  • Michael Addition: A second molecule of acetone (or its enol/enamine form) will then undergo a Michael addition to the α,β-unsaturated iminium species generated in situ from the self-condensation of acetone.

  • Cyclization and Dehydration: The resulting intermediate will then undergo an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks a carbonyl carbon, leading to cyclization. Subsequent dehydration yields the dihydroquinoline ring system.

Experimental Protocol (Hypothetical & for Adaptation)

Disclaimer: This is a generalized protocol based on established methodologies for similar compounds and should be optimized and validated in a laboratory setting.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloroaniline (1 equivalent) and a suitable solvent such as ethanol or a neat mixture.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or a Lewis acid like zinc chloride.

  • Reagent Addition: Slowly add an excess of acetone (at least 3 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_synthesis Synthesis Pathway 4-Chloroaniline 4-Chloroaniline Intermediate_Formation Intermediate Formation (Iminium Ion) 4-Chloroaniline->Intermediate_Formation Acetone Acetone Acetone->Intermediate_Formation Acid_Catalyst Acid Catalyst (e.g., HCl, ZnCl2) Acid_Catalyst->Intermediate_Formation Heat Heat Cyclization Cyclization Heat->Cyclization Intermediate_Formation->Cyclization Intramolecular Electrophilic Substitution Dehydration Dehydration Cyclization->Dehydration Product 6-Chloro-1,2-dihydro- 2,2,4-trimethylquinoline Dehydration->Product

Caption: Proposed Doebner-von Miller synthesis workflow.

III. Analytical Characterization: A Validating System

The definitive identification and purity assessment of synthesized 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline would rely on a combination of standard analytical techniques.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be the primary choice for purity analysis and quantification. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of formic or trifluoroacetic acid to improve peak shape) would be a suitable starting point. Detection would be most effective using a UV detector, likely at a wavelength around 254 nm.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of the compound, GC-MS would be an excellent tool for both separation and identification. The mass spectrum would provide the molecular weight and characteristic fragmentation patterns, offering definitive structural confirmation.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons (with splitting patterns influenced by the chlorine substituent), a singlet for the olefinic proton, and singlets for the non-equivalent methyl groups.

    • ¹³C NMR: The carbon NMR would provide information on the number of unique carbon environments, including the aromatic carbons, the olefinic carbon, and the aliphatic carbons of the methyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic and olefinic), and C-Cl stretching in the fingerprint region.

  • Mass Spectrometry (MS): In addition to GC-MS, direct infusion ESI-MS could be used to confirm the molecular weight. A key feature to look for would be the characteristic isotopic pattern of chlorine (M and M+2 peaks in an approximate 3:1 ratio).

G cluster_chromatography Chromatographic Analysis cluster_spectroscopy Spectroscopic Analysis Synthesized_Compound Synthesized Compound HPLC HPLC (Purity Assessment) Synthesized_Compound->HPLC GC_MS GC-MS (Separation & Identification) Synthesized_Compound->GC_MS NMR NMR (¹H & ¹³C for Structure) Synthesized_Compound->NMR IR IR (Functional Groups) Synthesized_Compound->IR MS Mass Spectrometry (Molecular Weight & Isotopic Pattern) Synthesized_Compound->MS Final_Confirmation Structural Confirmation & Purity Verification HPLC->Final_Confirmation GC_MS->Final_Confirmation NMR->Final_Confirmation IR->Final_Confirmation MS->Final_Confirmation

Caption: Analytical workflow for compound validation.

IV. Applications in Research and Drug Development: Future Perspectives

The quinoline core is a well-recognized "privileged scaffold" in medicinal chemistry, forming the basis for numerous approved drugs with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The introduction of a chlorine atom can significantly enhance the therapeutic potential of a molecule by:

  • Increasing Lipophilicity: This can improve membrane permeability and oral bioavailability.

  • Modulating Metabolic Stability: The C-Cl bond is generally stable to metabolic degradation, which can prolong the in vivo half-life of a drug candidate.

  • Introducing New Binding Interactions: The chlorine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to biological targets.

Given these principles, 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline could serve as a valuable building block for the synthesis of novel bioactive compounds. Researchers could explore its potential in areas such as:

  • Anticancer Drug Discovery: Many quinoline-based compounds exhibit anticancer activity through mechanisms such as topoisomerase inhibition and disruption of microtubule dynamics.

  • Antimicrobial Research: The quinoline scaffold is present in several antibacterial and antifungal agents.

  • Neurodegenerative Disease Research: Some quinoline derivatives have shown promise as modulators of pathways involved in neurodegeneration.

V. Safety and Handling

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

VI. Conclusion

6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline represents a chemical entity with untapped potential. While specific, detailed research on this compound is currently sparse, this guide has provided a comprehensive framework based on established chemical principles and data from analogous structures. By outlining plausible synthetic routes, robust analytical validation strategies, and promising avenues for application in drug discovery, it is our hope that this document will serve as a valuable resource for researchers poised to explore the scientific landscape of this intriguing quinoline derivative. As with any novel compound, rigorous experimental validation is paramount to substantiating the theoretical insights presented herein.

References

Due to the limited availability of specific literature for 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline (CAS 41464-95-3), the references provided are for related compounds and general methodologies that form the basis of the technical insights in this guide. Researchers should consult these for foundational knowledge.

  • Doebner-von Miller Reaction

    • Title: The Doebner-von Miller Reaction
    • Source: Organic Reactions
    • URL: [Link]

  • Quinoline in Medicinal Chemistry

    • Title: Recent Advances in the Synthesis of Quinolines: A Review
    • Source: Organic & Biomolecular Chemistry
    • URL: [Link]

  • Halogen Bonding in Drug Design

    • Title: Halogen Bonding: A New Tool for Drug Design
    • Source: Journal of Medicinal Chemistry
    • URL: [Link]

  • Safety Data for 2,2,4-Trimethyl-1,2-dihydroquinoline: Title: Safety Data Sheet for 2,2,4-Trimethyl-1,2-dihydroquinoline Source: Sigma-Aldrich

Foreword: The Enduring Relevance of the Dihydroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline and its Analogs

From industrial applications as robust antioxidants to their emergence as privileged scaffolds in modern drug discovery, dihydroquinolines represent a fascinating and versatile class of nitrogen-containing heterocycles. Their deceptively simple structure belies a rich chemical reactivity and a diverse pharmacological profile. This guide moves beyond a cursory overview to provide researchers, scientists, and drug development professionals with a detailed exploration of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline and its analogs. We will dissect its synthesis, elucidate its mechanisms of action, and provide actionable experimental protocols. As a Senior Application Scientist, my objective is not merely to present data, but to explain the causality behind the experimental choices and to ground our understanding in authoritative, verifiable sources.

The Dihydroquinoline Core: Synthesis and Structural Elucidation

The synthesis of the 1,2-dihydro-2,2,4-trimethylquinoline core is a classic example of acid-catalyzed condensation and cyclization. The most common and industrially significant method involves the reaction of an aniline derivative with an acetone source.[1]

Core Synthesis: The Combes Reaction Pathway

The reaction of an aniline with acetone, diacetone alcohol, or mesityl oxide under acidic conditions is the primary route to the 2,2,4-trimethyl-1,2-dihydroquinoline scaffold.[1][2] For the synthesis of the titular compound, 4-chloroaniline serves as the starting material.

The mechanism proceeds in several key stages:

  • Aldol Condensation: Two molecules of acetone undergo an acid-catalyzed aldol condensation to form mesityl oxide (4-methyl-3-penten-2-one).

  • Conjugate Addition: The nucleophilic nitrogen of 4-chloroaniline attacks the β-carbon of the α,β-unsaturated ketone (mesityl oxide).

  • Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, where the aniline ring attacks the carbonyl carbon, followed by dehydration to form the dihydroquinoline ring.

This process is a variation of quinoline synthesis strategies like the Combes reaction.[3] The choice of catalyst is critical to optimizing the yield of the monomeric dihydroquinoline over polymeric byproducts. While traditional catalysts include hydrochloric acid and iodine, modern approaches have employed boron trifluoride complexes and heterogeneous catalysts like zeolites to improve efficiency and selectivity.[1][4]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Key Intermediates cluster_product Product A 4-Chloroaniline E Conjugate Adduct A->E Conjugate Addition B Acetone (2 eq.) D Mesityl Oxide B->D Aldol Condensation C Acid Catalyst (e.g., BF₃, HCl) C->D C->E F 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline C->F D->E E->F Intramolecular Cyclization & Dehydration

Caption: Generalized synthesis pathway for 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline.

Protocol: Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ)

This protocol describes a general laboratory-scale synthesis of the parent TMQ, which can be adapted for chlorinated analogs by substituting aniline with 4-chloroaniline.

Objective: To synthesize 2,2,4-trimethyl-1,2-dihydroquinoline via the acid-catalyzed condensation of aniline and acetone.

Materials:

  • Aniline (or 4-chloroaniline)

  • Acetone

  • Boron trifluoride etherate (BF₃·O(C₂H₅)₂) or concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add aniline (0.1 mol).

  • Catalyst Addition: Slowly add the acid catalyst (e.g., 5 mol% BF₃·O(C₂H₅)₂) to the stirring aniline. The reaction is exothermic. Maintain control of the temperature.

  • Acetone Addition: Slowly add acetone (0.3 mol, 3 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 60-80°C) and maintain for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product, a viscous oil, can be purified by vacuum distillation or column chromatography on silica gel to yield the pure dihydroquinoline.[4]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach is required for unambiguous characterization.

Technique Principle Application for Dihydroquinolines
NMR Spectroscopy Exploits magnetic properties of atomic nuclei to provide detailed structural information.[5]¹H NMR: Reveals the number and environment of protons. Expect characteristic signals for the aromatic protons, the vinyl proton, the N-H proton, and the distinct methyl groups. ¹³C NMR: Identifies all unique carbon atoms in the molecule.
Mass Spectrometry (MS) Ionizes molecules and separates them based on their mass-to-charge ratio.[5]Provides the molecular weight of the compound, confirming the elemental composition. Fragmentation patterns can offer further structural clues.
Infrared (IR) Spectroscopy Measures the absorption of infrared light by molecular vibrations, identifying functional groups.[5]Confirms the presence of key functional groups, such as the N-H stretch (~3400 cm⁻¹), C=C stretches in the aromatic ring, and C-H stretches.
HPLC Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.[6]Assesses the purity of the final compound and can be used for quantitative analysis. A reverse-phase C18 column is typically effective.[6]

Biological Activities and Mechanistic Insights

While the parent 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) is primarily known as an industrial antioxidant for rubber, its halogenated and hydroxylated analogs exhibit a compelling range of biological activities.[7][8] The introduction of a chlorine atom at the 6-position modulates the electronic properties and lipophilicity of the molecule, influencing its biological interactions.

Antioxidant and Radical Scavenging Activity

The defining characteristic of this class of compounds is their ability to mitigate oxidative stress. The dihydroquinoline nitrogen atom can donate a hydrogen atom to neutralize reactive oxygen species (ROS), forming a stable resonance-delocalized radical.

Mechanism of Action: Dihydroquinoline derivatives act as chain-breaking antioxidants. They interrupt the propagation phase of lipid peroxidation by donating a hydrogen atom to peroxyl radicals (ROO•), thereby preventing the abstraction of hydrogen from lipids and other biological molecules.[9]

G cluster_propagation Oxidative Stress Propagation cluster_intervention Dihydroquinoline Intervention Lipid (LH) Lipid (LH) Lipid Radical (L•) Lipid Radical (L•) Lipid (LH)->Lipid Radical (L•) + OH• L• L• Lipid Peroxyl Radical (LOO•) Lipid Peroxyl Radical (LOO•) L•->Lipid Peroxyl Radical (LOO•) + O₂ LOO• LOO• Lipid Hydroperoxide (LOOH) Lipid Hydroperoxide (LOOH) LOO•->Lipid Hydroperoxide (LOOH) + LH DHQ Dihydroquinoline (DHQ-H) LOO•->DHQ Chain Termination LOOH_from_DHQ LOOH LOO•->LOOH_from_DHQ + DHQ-H LOOH LOOH LOOH->L• DHQ_Radical Stable DHQ Radical (DHQ•)

Caption: Mechanism of chain-breaking antioxidant activity of dihydroquinolines.

Studies on the closely related 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) have provided robust evidence for this mechanism. In a model of acetaminophen-induced liver injury, DHQ administration reduced oxidative stress markers, restored the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD), and decreased lipid peroxidation.[10] Similarly, in a rat model of cerebral ischemia/reperfusion, DHQ normalized levels of oxidative stress markers such as 8-hydroxy-2-deoxyguanosine and 8-isoprostane.[11]

Anti-Inflammatory and Cytoprotective Effects

Oxidative stress is intrinsically linked to inflammation. The accumulation of ROS can activate pro-inflammatory signaling pathways, most notably the Nuclear Factor kappa B (NF-κB) pathway.

  • Hepatoprotection: In the acetaminophen overdose model, the antioxidant activity of DHQ led to a downstream reduction in pro-inflammatory cytokines and NF-κB mRNA levels. This blunted the inflammatory cascade, reduced apoptosis by inhibiting caspases 8, 9, and 3, and ultimately ameliorated liver damage.[10]

  • Neuroprotection: In the cerebral ischemia model, DHQ inhibited inflammation by decreasing myeloperoxidase activity and the expression of interleukins and Nfkb2.[11] A study on a rat model of Parkinson's disease using the tetrahydro-analog (HTHQ) further confirmed that reducing oxidative stress leads to a drop in NF-κB expression and a subsequent decrease in pro-inflammatory cytokine mRNA.[12]

Anticancer and Other Bioactivities

The quinoline scaffold is present in numerous approved drugs, and its derivatives are continually explored for new therapeutic applications.[13][14]

  • Anticancer Potential: Dihydroquinoline derivatives have been investigated as potential anticancer agents. In silico molecular docking studies have suggested that they may bind to targets like human aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in cancer stem cell survival.[15] In vitro testing against melanoma (B16F10) and metastatic breast adenocarcinoma (MDA-MB-231) cell lines has certified certain derivatives as potential anticancer agents.[15]

  • Antimalarial Activity: The 4-aminoquinoline core, famously represented by chloroquine, is a cornerstone of antimalarial therapy.[16] While 1,2-dihydroquinolines have a different substitution pattern, the general quinoline scaffold is a validated pharmacophore for antiplasmodial activity, primarily by inhibiting hemozoin formation in the parasite.[17]

  • Broad Pharmacological Relevance: The broader dihydroquinolinone scaffold is found in FDA-approved drugs like aripiprazole and cilostazol, which act on a variety of central and peripheral targets including dopamine receptors and phosphodiesterases.[18] This highlights the privileged nature of the core structure in interacting with diverse biological targets.

Key Experimental Workflows

To validate the biological activities described, standardized and robust experimental protocols are essential.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity. It is a foundational experiment for assessing anticancer potential.[16]

Objective: To determine the cytotoxic effect (IC₅₀ value) of a 6-chloro-1,2-dihydro-2,2,4-trimethylquinoline analog on a cancer cell line (e.g., MDA-MB-231).

Materials:

  • MDA-MB-231 breast cancer cell line

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Test compound (dissolved in DMSO, then diluted in media)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (in triplicate). Include a vehicle control (medium with DMSO) and a no-cell blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Future Perspectives in Drug Discovery

The 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline scaffold and its analogs represent a promising starting point for drug discovery programs. The established antioxidant and anti-inflammatory properties make them attractive candidates for diseases underpinned by oxidative stress, such as neurodegenerative disorders, liver disease, and cardiovascular conditions.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the scaffold—varying the substitution pattern on the aromatic ring and altering the alkyl groups—will be crucial to optimize potency and selectivity for specific biological targets.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds is a critical step in translating in vitro activity to in vivo efficacy.

  • Target Deconvolution: While the antioxidant mechanism is well-supported, identifying specific protein targets for the anticancer and anti-inflammatory effects will enable more rational drug design and development.

By leveraging the foundational knowledge of their synthesis and biological activity, the scientific community can continue to unlock the therapeutic potential of this versatile chemical class.

References

  • Meiring, L., Petzer, J., & Petzer, A. (2018). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. Mini-Reviews in Medicinal Chemistry. [Link][18]

  • Nowicki, J., et al. (2018). Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. ResearchGate. [Link][3][19]

  • Meiring, L., et al. (2018). Natural 3,4-Dihydro-2(1H)-quinolinones – part III: biological activities. Semantic Scholar. [Link][20]

  • Kustov, L. M., et al. (2016). Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline. Google Patents. [4]

  • Liu, Y., et al. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry. [Link][2]

  • Seki, T., et al. (1988). Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline. Google Patents. [1]

  • Teixeira, C., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products. [Link][13]

  • Ferreira, R., et al. (2023). Synthesis of Dihydroquinolines in the Twenty‐First Century. ResearchGate. [Link][21]

  • Piskunov, A. V., et al. (2012). The specifics of the antioxidant action mechanism of cyclopentane anneled tetrahydroquinolines. Semantic Scholar. [Link][22]

  • Kryzhanovskii, S. A., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. Pharmaceuticals. [Link][10]

  • da Silva, A. B., et al. (2021). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Molecular Diversity. [Link][15]

  • Blázovics, A., et al. (1989). In vitro scavenger effect of dihydroquinoline type derivatives in different free radical generating systems. Free Radical Research Communications. [Link][9]

  • Teixeira, C., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. ACS Publications. [Link][23]

  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Journal of Medicinal and Organic Chemistry. [Link][5]

  • Singh, A., & Parle, A. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. [Link][14]

  • Kryl'skii, E. D., et al. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. Biomeditsinskaya Khimiya. [Link][11]

  • Gibhard, L., et al. (2015). Enone- and chalcone-chloroquinoline hybrid analogs: In silico-guided design, synthesis, antiplasmodial activity, in vitro metabolism and mechanistic studies. Bioorganic & Medicinal Chemistry. [Link][17]

  • Shetye, S. S., & Ambare, S. N. (2016). Optimisation and evaluation of 2,2,4-Trimethyl-1,2- Dihydroquinoline (TMQ) and Alkyl Derivative of P- Phenylene Diamine (6PPD) a. International Journal of Engineering Research and. [Link][7]

  • Kryzhanovskii, S. A., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. International Journal of Molecular Sciences. [Link][12]

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Discovery and history of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinoline scaffold is a cornerstone of industrial and medicinal chemistry, recognized as a "privileged structure" for its presence in a wide array of functional molecules.[1][2] This guide focuses on a specific derivative, 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline. While its direct literature is sparse, a robust technical understanding can be constructed by examining its parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), a widely used aminic antioxidant, and by applying fundamental principles of synthetic and physical organic chemistry.[3] This document provides a comprehensive overview of the inferred synthesis, reaction mechanisms, physicochemical properties, and potential applications of this halogenated derivative, grounded in the extensive knowledge of its chemical class. It is designed to serve as a foundational resource for researchers exploring the synthesis of novel quinoline derivatives or investigating the impact of halogenation on the functional properties of antioxidant molecules.

Historical Context & Rationale for Synthesis

The history of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline is intrinsically tied to that of its non-halogenated precursor, TMQ (historically known as Acetone-anil). TMQ was developed as a potent antioxidant for the rubber industry, valued for its ability to prevent degradation caused by heat and oxidation.[4][5] Its synthesis, a variation of the Skraup or Doebner-von Miller reaction, involves the acid-catalyzed condensation of an aniline with acetone.[6][7]

The synthesis of the 6-chloro derivative represents a logical next step in chemical research and development. Halogenation is a common and powerful strategy in both materials science and drug discovery for several reasons:

  • Modulation of Physicochemical Properties: The introduction of a chlorine atom can significantly alter a molecule's lipophilicity, polarity, and electronic profile. This can enhance its solubility and compatibility within specific polymer matrices or improve its pharmacokinetic properties in a biological system.

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom at the 6-position can subtly influence the reactivity of the quinoline ring and the hydrogen-donating ability of the amine group, potentially fine-tuning its antioxidant capacity.

  • Blocking Metabolic Sites: In drug development, halogenation is often used to block sites susceptible to metabolic oxidation, thereby increasing the compound's in vivo half-life.

Synthesis and Mechanism

The most direct and industrially scalable route to synthesize 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline is the acid-catalyzed condensation of 4-chloroaniline with an excess of acetone.

Underlying Mechanism

The reaction proceeds through a well-established multi-step mechanism, initiated by the acid catalyst (e.g., HCl, HBF₄).[7]

  • Aldol Condensation: Two molecules of acetone first react with each other in an acid-catalyzed aldol condensation to form the α,β-unsaturated ketone, mesityl oxide, and water.

  • Michael Addition: The nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking the β-carbon of mesityl oxide in a conjugate (Michael) addition. This forms a key intermediate.

  • Intramolecular Cyclization: The amino group of the original aniline moiety then attacks the carbonyl carbon of the former acetone unit in an intramolecular cyclization.

  • Dehydration: The resulting heterocyclic alcohol readily dehydrates under the acidic and heated conditions to form the stable dihydroquinoline ring system.

Synthesis_Workflow reactants 4-Chloroaniline + Acetone (excess) step1 Aldol Condensation of Acetone reactants->step1 Heat catalyst Acid Catalyst (e.g., HCl) catalyst->reactants step2 Michael Addition of 4-Chloroaniline step1->step2 step3 Intramolecular Cyclization step2->step3 step4 Dehydration step3->step4 product Crude Product step4->product purification Neutralization, Extraction & Purification (Vacuum Distillation) product->purification final_product 6-Chloro-1,2-dihydro- 2,2,4-trimethylquinoline purification->final_product Antioxidant_Mechanism ROO Peroxy Radical (ROO•) (from polymer) ROOH Hydroperoxide (ROOH) (Stable) ROO->ROOH H• Abstraction QH 6-Chloro-TMQ (QH) Q_radical Stabilized Quinoline Radical (Q•) QH->Q_radical H• Donation Termination Non-Radical Termination Products Q_radical->Termination

Sources

An In-depth Technical Guide to Determining the Solubility of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline. Given the limited publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles and detailed experimental methodologies required to generate reliable and reproducible solubility profiles.[1]

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter that governs the feasibility of a chemical compound's application in numerous scientific and industrial fields. For a compound like 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline, which has potential applications in organic synthesis and as an antioxidant, understanding its solubility is paramount.[2] An accurate solubility profile is crucial for reaction kinetics, purification, formulation development, and assessing bioavailability in potential pharmaceutical applications.

This guide will delve into the theoretical underpinnings of solubility, provide detailed, step-by-step protocols for its experimental determination, and offer insights into data interpretation and presentation.

Theoretical Framework: Predicting and Understanding Solubility

A robust experimental design is built upon a solid theoretical foundation. Before embarking on laboratory work, it is essential to consider the factors that will influence the solubility of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline.

Physicochemical Properties of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline

While specific experimental data for 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline is scarce, we can infer its likely properties from its structure and related compounds. The molecule possesses a partially hydrogenated quinoline core, a chlorine atom at the 6-position, and three methyl groups.[2] The presence of the chloro and methyl groups suggests a degree of lipophilicity, which may lead to poor aqueous solubility but enhanced solubility in organic solvents.[1] The nitrogen atom in the dihydroquinoline ring can act as a hydrogen bond acceptor, potentially influencing its interaction with protic solvents.

Table 1: Estimated Physicochemical Properties of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline

PropertyEstimated Value/CharacteristicRationale
Molecular Formula C₁₂H₁₄ClNBased on chemical structure.
Molecular Weight ~207.7 g/mol Calculated from the molecular formula.
Polarity Moderately Polar to NonpolarThe quinoline ring and chlorine atom introduce some polarity, while the trimethyl groups and the overall hydrocarbon character contribute to nonpolar nature.
Hydrogen Bonding AcceptorThe nitrogen atom can accept hydrogen bonds.
Aqueous Solubility LowThe significant hydrocarbon content and the chloro substituent suggest limited solubility in water.
Organic Solvent Solubility Moderate to HighExpected to be more soluble in solvents with similar polarity.
The "Like Dissolves Like" Principle

The adage "like dissolves like" is a cornerstone of solubility prediction.[3][4][5] This principle states that substances with similar polarities are more likely to be soluble in one another.[3][4][6] Polar solvents, such as water and ethanol, tend to dissolve polar solutes, while nonpolar solvents, like hexane and toluene, are effective at dissolving nonpolar solutes.[3][4]

For 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline, we can anticipate its solubility behavior based on this principle. Its structure suggests it will be more soluble in moderately polar to nonpolar organic solvents.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction of solubility, Hansen Solubility Parameters (HSP) provide a powerful tool. HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[7][8] A solvent is likely to dissolve a solute if their HSP values are similar. The "distance" (Ra) between the HSP of two substances in the three-dimensional Hansen space can be calculated, with smaller distances indicating a higher likelihood of dissolution.[8]

While the specific HSP for 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline is not published, determining it experimentally can be a valuable exercise for predicting its solubility in a wide array of solvents and for designing solvent blends.[9]

Experimental Determination of Solubility

Accurate and reproducible experimental data is the gold standard for defining a compound's solubility profile. This section provides detailed protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

The shake-flask method is the benchmark for determining the equilibrium solubility of a compound.[1] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

  • Preparation:

    • Accurately weigh an excess amount of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline into a series of clear glass vials. The excess solid is crucial to ensure saturation.

    • Add a precise volume of the desired solvent to each vial. A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, toluene).

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath. Standard temperatures for solubility determination are 25 °C (room temperature) and 37 °C (physiological temperature).

    • Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course experiment is recommended to determine the optimal equilibration time.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Analysis:

    • Quantify the concentration of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_process Sample Processing cluster_analysis Analysis weigh Weigh excess solid add_solvent Add known volume of solvent weigh->add_solvent seal Seal vials add_solvent->seal agitate Agitate at constant temperature (24-72h) seal->agitate settle Allow excess solid to settle agitate->settle withdraw Withdraw supernatant settle->withdraw filter Filter (0.22 µm) withdraw->filter quantify Quantify concentration (HPLC/UV-Vis) filter->quantify

Diagram 1: Workflow for the Shake-Flask Thermodynamic Solubility Method.

High-Throughput Solubility Screening: Kinetic Solubility

In early-stage research, kinetic solubility assays are often employed for rapid screening of a compound's dissolution behavior. These methods are faster but may yield higher solubility values than thermodynamic methods as they do not guarantee equilibrium.[10]

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline in a highly soluble organic solvent, such as dimethyl sulfoxide (DMSO).

  • Sample Preparation:

    • In a 96-well plate, add the stock solution to the aqueous buffer or solvent of interest. The DMSO concentration should be kept low (typically <1%) to minimize its effect on solubility.

    • Mix the solutions by shaking for a shorter period (e.g., 1-2 hours) at a constant temperature.

  • Analysis:

    • The solubility can be determined by various methods, including nephelometry (light scattering to detect precipitation), UV-Vis spectroscopy, or HPLC.[10][11][12]

Analytical Techniques for Solubility Quantification

The choice of analytical technique is critical for obtaining accurate solubility data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.[13][14] It is particularly useful for complex mixtures and when high accuracy is required.

  • Method Development: Develop a reverse-phase HPLC method with UV detection capable of separating 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline from any potential impurities or degradation products.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the mobile phase or a solvent compatible with the initial mobile phase conditions.[13]

  • Sample Analysis: Inject the filtered samples from the solubility experiments and the standard solutions into the HPLC system.

  • Quantification: Determine the concentration of the compound in the samples by comparing the peak area to the calibration curve.[13]

G cluster_method Method Development cluster_calibration Calibration cluster_analysis Sample Analysis cluster_quantification Quantification develop_hplc Develop RP-HPLC method with UV detection prepare_standards Prepare standard solutions of known concentrations develop_hplc->prepare_standards generate_curve Generate calibration curve (Peak Area vs. Concentration) prepare_standards->generate_curve inject_samples Inject filtered samples and standards generate_curve->inject_samples record_chromatograms Record chromatograms and peak areas inject_samples->record_chromatograms calculate_concentration Calculate sample concentration from calibration curve record_chromatograms->calculate_concentration

Diagram 2: General Workflow for HPLC-based Solubility Quantification.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simpler and faster method for concentration determination, provided the compound has a chromophore that absorbs in the UV-Vis range and there are no interfering substances.[11][15]

  • Determine λmax: Scan a dilute solution of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot a calibration curve of absorbance versus concentration, which should be linear according to the Beer-Lambert law.

  • Sample Analysis: Measure the absorbance of the appropriately diluted, filtered samples from the solubility experiments.

  • Quantification: Calculate the concentration of the compound in the samples using the equation of the line from the calibration curve.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner.

Table 2: Template for Reporting the Solubility of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Water25Experimental ValueCalculated ValueShake-Flask/HPLC
Ethanol25Experimental ValueCalculated ValueShake-Flask/HPLC
Methanol25Experimental ValueCalculated ValueShake-Flask/HPLC
Acetone25Experimental ValueCalculated ValueShake-Flask/HPLC
Ethyl Acetate25Experimental ValueCalculated ValueShake-Flask/HPLC
Dichloromethane25Experimental ValueCalculated ValueShake-Flask/HPLC
Hexane25Experimental ValueCalculated ValueShake-Flask/HPLC
Toluene25Experimental ValueCalculated ValueShake-Flask/HPLC

When interpreting the results, consider the relationship between the solvent properties (polarity, hydrogen bonding capacity) and the measured solubility. This will provide valuable insights into the intermolecular forces driving the dissolution process.

Conclusion

Determining the solubility of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline is a critical step in its scientific evaluation. While pre-existing data is limited, a systematic approach combining theoretical considerations with robust experimental methodologies, such as the shake-flask method coupled with HPLC analysis, will yield a comprehensive and reliable solubility profile. This guide provides the necessary framework for researchers to confidently generate and interpret this vital physicochemical data.

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry of Solubility.
  • Homework.Study.com. Explain the phrase "like dissolves like.".
  • The Fountain Magazine. Like Dissolves Like.
  • Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry?.
  • Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like.
  • SpecialChem. (2018, March 29). Hansen Solubility Parameters (HSP)
  • Hansen Solubility Parameters. HSP for Beginners.
  • ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy?.
  • ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • ACS Publications.
  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?.
  • Wikipedia. Hansen solubility parameter.
  • Sigma-Aldrich.
  • Benchchem. 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline.
  • Benchchem. Solubility profile of 6-Chloro-2-phenylquinolin-4-ol in common lab solvents.

Sources

Methodological & Application

The Versatile Intermediate: Application Notes for 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Functionalized Quinoline Core

In the landscape of synthetic chemistry, the strategic value of an intermediate is measured by its versatility, reactivity, and the ultimate utility of its derivatives. 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline, a halogenated derivative of the well-known antioxidant TMQ (2,2,4-Trimethyl-1,2-dihydroquinoline), emerges as a highly valuable scaffold for researchers in medicinal chemistry and materials science. The presence of a chloro-substituent on the aromatic ring, combined with the dihydroquinoline core, offers a unique combination of reactivity and structural features. The chlorine atom at the 6-position serves as a versatile synthetic handle, particularly for modern palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

This guide provides an in-depth exploration of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline as a chemical intermediate. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental design, present validated protocols, and offer insights grounded in established chemical principles to empower researchers in their synthetic endeavors.

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties and hazards is the bedrock of safe and effective experimentation. All operations should be conducted in a well-ventilated fume hood, with personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[1]

PropertyValueSource
CAS Number 41464-95-3
Molecular Formula C₁₂H₁₄ClNPubChem
Molecular Weight 207.70 g/mol PubChem
Appearance Off-white to light brown solidGeneric Supplier Data
Solubility Soluble in organic solvents like Dichloromethane, Chloroform, and Toluene. Insoluble in water.
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
Precautionary Statements P260 (Do not breathe dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Synthesis of the Intermediate: A Modified Döbner-von Miller Approach

The synthesis of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline is typically achieved through a variation of the Döbner-von Miller reaction, a classic acid-catalyzed cyclization for generating quinolines.[2] This approach involves the condensation of an appropriately substituted aniline with α,β-unsaturated carbonyl compounds, which are generated in situ from acetone.

The logical starting point is 4-chloroaniline, which provides the chloro-substituent at the desired 6-position of the final quinoline ring. The reaction with excess acetone in the presence of a strong acid catalyst (such as hydrochloric acid or a Lewis acid) initiates a series of aldol condensations, dehydrations, and Michael additions, culminating in an electrophilic cyclization and dehydration to form the dihydroquinoline ring.

G cluster_synthesis Synthesis Workflow A 4-Chloroaniline D Reaction Vessel (Heated) A->D B Acetone (excess) B->D C Acid Catalyst (e.g., HCl) C->D E Crude Product Mixture D->E Condensation & Cyclization F Purification (Column Chromatography) E->F G 6-Chloro-1,2-dihydro- 2,2,4-trimethylquinoline F->G Isolated Product

Caption: Workflow for the synthesis of the title compound.

Causality in Synthesis:

  • Why 4-chloroaniline? The regiochemistry of the electrophilic aromatic substitution (cyclization step) is directed by the starting aniline. Using 4-chloroaniline ensures the chlorine atom is positioned at the 6-position of the resulting quinoline.

  • Why excess acetone? Acetone serves as both a reactant and a solvent. An excess ensures the reaction proceeds to completion and favors the formation of the necessary α,β-unsaturated intermediates.

  • Why an acid catalyst? The acid protonates the carbonyls of the acetone-derived intermediates, activating them for nucleophilic attack by the aniline and catalyzing the cyclization and dehydration steps.

Application as a Chemical Intermediate: The Buchwald-Hartwig Amination

The chlorine atom at the 6-position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, in particular, is a powerful method for forming carbon-nitrogen (C-N) bonds, a transformation of immense importance in pharmaceutical synthesis.[3][4] This reaction allows for the direct coupling of the aryl chloride with a wide variety of primary or secondary amines, opening a gateway to a vast chemical space of 6-amino-dihydroquinoline derivatives. These derivatives are of significant interest as they are structural motifs in many biologically active compounds.[5]

The choice of catalyst system is critical. A palladium(0) species, generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, is required. More importantly, a sterically hindered, electron-rich phosphine ligand is necessary to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[6] Ligands such as XPhos or RuPhos have proven highly effective for the amination of aryl chlorides.[4] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is used to deprotonate the amine, forming the active nucleophile.

G Pd0 Pd(0)L₂ OA_Complex L₂Pd(II)(Ar)(Cl) Pd0->OA_Complex Oxidative Addition ArCl Ar-Cl (Substrate) ArCl->OA_Complex Amido_Complex L₂Pd(II)(Ar)(NR₂) OA_Complex->Amido_Complex Ligand Exchange Amine R₂NH (Amine) Amine->Amido_Complex Base Base (e.g., NaOtBu) Base->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ (Product) Amido_Complex->Product

Sources

Synthesis and Functionalization of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline: A Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and derivatization of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline. This scaffold represents a valuable starting point for the development of novel therapeutic agents, owing to the established biological activities of quinoline derivatives.[1][2][3][4] This document offers detailed protocols, explains the rationale behind experimental choices, and presents pathways for the synthesis of a diverse library of derivatives.

Introduction: The Potential of the 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline Scaffold

The quinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The 1,2-dihydro-2,2,4-trimethylquinoline substructure, in particular, has been a subject of interest, with its derivatives showing promise in various therapeutic areas. The introduction of a chlorine atom at the 6-position offers a strategic handle for further functionalization through modern cross-coupling reactions, significantly expanding the chemical space available for drug discovery. This guide will first detail the synthesis of the core scaffold and then explore its derivatization through N-alkylation and palladium-catalyzed cross-coupling reactions.

PART 1: Synthesis of the Core Scaffold: 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines is typically achieved through an acid-catalyzed condensation of an aniline with acetone or its derivatives.[5][6][7] By substituting aniline with 4-chloroaniline, we can direct the synthesis towards the desired 6-chloro-substituted product. This reaction, a variation of the Skraup-Doebner-Von Miller reaction, proceeds through a series of intermediates, including Schiff bases and subsequent cyclization.[5]

Protocol 1: Synthesis of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline

Materials:

  • 4-Chloroaniline

  • Acetone (reagent grade)

  • Hydrochloric acid (concentrated, 37%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-chloroaniline (12.75 g, 0.1 mol) and acetone (58.1 g, 1.0 mol).

  • Acid Catalysis: While stirring the mixture, slowly add concentrated hydrochloric acid (5 mL) dropwise. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

  • Reaction: After the initial exothermic reaction subsides, heat the mixture to a gentle reflux using a heating mantle and maintain this temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, slowly and carefully neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline as a viscous oil or low-melting solid.

Causality of Experimental Choices:

  • Excess Acetone: The use of a large excess of acetone serves as both a reactant and a solvent, driving the equilibrium towards product formation.

  • Acid Catalyst: Hydrochloric acid protonates the carbonyl group of acetone, activating it for nucleophilic attack by the aniline. It also catalyzes the cyclization and dehydration steps.

  • Neutralization: The sodium bicarbonate wash is crucial to remove the acid catalyst and any unreacted acidic species, preventing potential degradation of the product during purification.

PART 2: Derivatization of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline

The synthesized scaffold offers multiple points for diversification. The secondary amine in the dihydroquinoline ring is amenable to N-alkylation, while the chlorine atom at the 6-position provides a handle for palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling.

A. N-Alkylation of the Dihydroquinoline Ring

N-alkylation of the 1,2-dihydroquinoline nitrogen introduces substituents that can modulate the compound's physicochemical properties and biological activity.[8][9]

Protocol 2: N-Alkylation with an Alkyl Halide

Materials:

  • 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a solution of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline (2.09 g, 10 mmol) in DMF (20 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.76 g, 20 mmol) and the desired alkyl halide (e.g., benzyl bromide, 1.3 mL, 11 mmol).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. For less reactive alkyl halides, heating to 50-70 °C may be necessary.

  • Work-up: Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the N-alkylated product.

Causality of Experimental Choices:

  • Base: Potassium carbonate is a mild base that deprotonates the secondary amine, generating the nucleophilic amide anion required for the reaction with the alkyl halide.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

B. Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of amine nucleophiles at the 6-position of the quinoline ring.[10][11][12][13][14] This reaction is instrumental in synthesizing libraries of compounds for structure-activity relationship (SAR) studies.

Protocol 3: Buchwald-Hartwig Amination with a Primary Amine

Materials:

  • 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline

  • Primary amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide

  • Toluene (anhydrous)

  • Argon or nitrogen atmosphere

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline (209 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and Xantphos (17.3 mg, 0.03 mmol).

  • Reagent Addition: Add sodium tert-butoxide (144 mg, 1.5 mmol) and the primary amine (e.g., morpholine, 104 µL, 1.2 mmol).

  • Solvent and Reaction: Add anhydrous toluene (5 mL) and heat the mixture to 100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the 6-amino-substituted product.

Causality of Experimental Choices:

  • Catalyst System: The combination of a palladium precursor (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (Xantphos) is crucial for the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[12]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required for the deprotonation of the amine in the catalytic cycle.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, necessitating the use of an inert atmosphere.

C. Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the 6-position of the quinoline scaffold and a variety of organoboron reagents, introducing aryl, heteroaryl, or alkyl groups.[15][16][17][18]

Protocol 4: Suzuki-Miyaura Coupling with an Arylboronic Acid

Materials:

  • 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane and water (degassed)

  • Argon or nitrogen atmosphere

Procedure:

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, combine 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline (209 mg, 1.0 mmol), the arylboronic acid (146 mg, 1.2 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), and SPhos (8.2 mg, 0.02 mmol).

  • Base and Solvents: Add potassium phosphate (424 mg, 2.0 mmol) followed by degassed 1,4-dioxane (4 mL) and water (1 mL).

  • Reaction: Heat the mixture to 100 °C for 12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over sodium sulfate, concentrate, and purify by column chromatography.

Causality of Experimental Choices:

  • Catalyst System: Pd(OAc)₂ is a common palladium precursor, and SPhos is a bulky phosphine ligand that promotes the oxidative addition of the aryl chloride and facilitates the subsequent steps of the catalytic cycle.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center.[16]

  • Solvent System: The mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

Data Presentation

Derivative TypeReagentsCatalyst/LigandBaseYield (%)
N-BenzylationBenzyl bromide-K₂CO₃85-95
Buchwald-HartwigMorpholinePd₂(dba)₃ / XantphosNaOtBu70-85
Suzuki CouplingPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄75-90

Note: Yields are typical and may vary depending on the specific substrates and reaction conditions.

Visualizations

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Derivatization Pathways cluster_2 4-Chloroaniline 4-Chloroaniline Core_Scaffold 6-Chloro-1,2-dihydro- 2,2,4-trimethylquinoline 4-Chloroaniline->Core_Scaffold HCl, reflux Acetone Acetone Acetone->Core_Scaffold N_Alkyl_Reaction N-Alkylation (R-X, Base) BH_Reaction Buchwald-Hartwig (R₂NH, Pd cat.) Suzuki_Reaction Suzuki Coupling (R-B(OH)₂, Pd cat.) N_Alkylation N-Alkylated Derivative Buchwald_Hartwig 6-Amino Derivative Suzuki_Coupling 6-Aryl Derivative N_Alkyl_Reaction->N_Alkylation BH_Reaction->Buchwald_Hartwig Suzuki_Reaction->Suzuki_Coupling

Caption: Synthetic workflow for the preparation and derivatization of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline.

Conclusion

The 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline scaffold is a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The protocols detailed in this guide provide a solid foundation for researchers to synthesize this core structure and explore its derivatization through robust and well-established synthetic methodologies. The ability to introduce a wide variety of substituents at both the nitrogen and the 6-position allows for the systematic exploration of the chemical space around this privileged core, paving the way for the discovery of new drug candidates.

References

  • Biological activities of quinoline derivatives. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]

  • Biological Activities of Quinoline Derivatives. (n.d.). Bentham Science. Retrieved January 18, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. Retrieved January 18, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Liu, Y., et al. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry, 24(12), 5673-5677.
  • (PDF) Biological Activities of Quinoline Derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 18, 2026, from [Link]

  • Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Suzuki Coupling Mechanism and Applications. (2018, July 17). YouTube. Retrieved January 18, 2026, from [Link]

  • (PDF) Derivatization reactions and reagents for gas chromatography analysis. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline. (n.d.). Google Patents.
  • US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline. (n.d.). Google Patents.
  • (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline by... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. (n.d.). UW Tacoma Digital Commons. Retrieved January 18, 2026, from [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012, March 21). SciSpace. Retrieved January 18, 2026, from [Link]

  • A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2014, February 28). ACS Publications. Retrieved January 18, 2026, from [Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013, October 31). PMC. Retrieved January 18, 2026, from [Link]

  • N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. (2004, August 1). BYU ScholarsArchive. Retrieved January 18, 2026, from [Link]

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HPLC method for analysis of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Isocratic Reversed-Phase HPLC Analysis of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline. The methodology employs reversed-phase chromatography with a C18 column and isocratic elution, providing a simple, accurate, and reproducible approach for purity assessment and quality control in research and drug development settings. The causality behind critical experimental choices, from mobile phase composition to sample preparation, is explained to ensure scientific integrity and facilitate method adoption and troubleshooting.

Introduction and Scientific Principle

6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are significant scaffolds in medicinal chemistry and industrial synthesis.[1] Accurate quantification of this compound is essential for ensuring the quality and consistency of starting materials, intermediates, and final products.

The method described herein is based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , the most widely used mode in HPLC for its versatility and applicability to a broad range of compounds.[2] The fundamental principle of RP-HPLC involves the separation of analytes based on their hydrophobic interactions with a non-polar stationary phase.[3][4] 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline, being a relatively non-polar molecule, exhibits strong affinity for the hydrophobic C18 stationary phase. A polar mobile phase, consisting of a mixture of water and an organic solvent (acetonitrile), is used to elute the analyte from the column.[5][6]

To ensure a sharp and symmetrical peak shape, the mobile phase is acidified. The quinoline structure contains a basic nitrogen atom that can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing.[7] Operating the mobile phase at a low pH (e.g., using phosphoric acid) protonates the quinoline nitrogen, minimizing these undesirable secondary interactions and resulting in improved chromatographic performance.[7] Detection is achieved using a UV detector, as the fused aromatic ring system of the quinoline moiety acts as a strong chromophore.

Materials and Apparatus

2.1 Reagents and Chemicals

  • 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline reference standard (Purity ≥98%)

  • Acetonitrile (MeCN), HPLC grade

  • Water, HPLC or Milli-Q grade

  • Phosphoric Acid (H₃PO₄), analytical grade (≥85%)

  • Methanol, HPLC grade (for system flushing)

2.2 Apparatus and Equipment

  • HPLC system equipped with a quaternary or binary pump, autosampler, column compartment, and UV-Vis or Diode Array Detector (DAD).

  • Analytical balance (4-decimal place)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Syringe filters, 0.45 µm or 0.22 µm pore size (PTFE or other solvent-compatible membrane)

  • Glass vials with caps and septa

  • Ultrasonic bath for mobile phase degassing

Optimized Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below for clarity and ease of use.

ParameterCondition
HPLC Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic: Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time Approximately 10 minutes

Rationale for Selection: A C18 column provides excellent hydrophobic retention for the target analyte.[2][4] The 60:40 Acetonitrile/Water ratio is a common starting point that provides a good balance between retention time and resolution. Phosphoric acid is used to control the pH and improve peak shape.[5][6] A controlled column temperature of 30 °C ensures stable retention times.

Experimental Protocols

Protocol 1: Mobile Phase Preparation (1 Liter)

  • Carefully measure 400 mL of HPLC-grade water into a 1 L graduated cylinder.

  • Add 1.0 mL of concentrated phosphoric acid and mix thoroughly.

  • Add 600 mL of HPLC-grade acetonitrile.

  • Transfer the solution to a suitable solvent reservoir bottle.

  • Degas the mobile phase for 15-20 minutes using an ultrasonic bath or an online degasser to prevent pump cavitation and baseline noise.

Protocol 2: Standard Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of the 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase to the flask.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the mobile phase and mix thoroughly. This is the stock solution.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[8][9]

Protocol 3: Sample Solution Preparation

  • Accurately weigh an amount of the test sample expected to contain 10 mg of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline into a 100 mL volumetric flask.

  • Follow steps 2-6 from Protocol 2 to prepare the sample solution. Proper sample preparation is critical for achieving accurate and reproducible results and for protecting the HPLC column.[8][10]

Protocol 4: HPLC System Operation and Analysis

  • Set up the HPLC system according to the parameters listed in the Optimized Chromatographic Conditions table.

  • Purge the pump with the prepared mobile phase to ensure all lines are free of air bubbles and previous solvents.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the prepared standard solution to determine the retention time and peak area.

  • Inject the prepared sample solution(s).

  • The concentration of the analyte in the sample can be calculated using the peak area response compared to the reference standard.

Method Trustworthiness and Validation

To be considered a self-validating and trustworthy system, any analytical method must be validated for its intended purpose.[11] This protocol is designed to be readily validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][13] Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of other components (e.g., impurities, degradation products).[14][15] This is demonstrated by the absence of interfering peaks at the retention time of the main analyte in a blank chromatogram.

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte within a given range.[14] This is typically assessed by preparing a series of standards at different concentrations and plotting the detector response versus concentration.

  • Accuracy: The closeness of the test results to the true value.[14] It is often determined by a recovery study on a sample spiked with a known amount of analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14] It is expressed as the relative standard deviation (%RSD).

Visualization of the Analytical Workflow

The following diagram illustrates the complete experimental workflow from preparation to final analysis.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing Standard Standard Weighing & Dissolution Filtration Syringe Filtration (0.45 µm) Standard->Filtration Sample Sample Weighing & Dissolution Sample->Filtration MobilePhase Mobile Phase Preparation & Degassing Injection HPLC Injection & Column Equilibration MobilePhase->Injection Filtration->Injection Detection UV Detection (254 nm) & Data Acquisition Injection->Detection Integration Peak Integration & Quantification Detection->Integration Report Final Report Generation Integration->Report

Caption: HPLC workflow for the analysis of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline.

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the analysis of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline. By utilizing a standard C18 column with an isocratic mobile phase of acetonitrile and acidified water, the protocol is straightforward, robust, and easily transferable between laboratories. The detailed steps for preparation and analysis, coupled with explanations for the chosen parameters, offer researchers and drug development professionals a reliable tool for quality control and purity assessment.

References

  • Benchchem. Optimizing Mobile Phase Composition for HPLC of Quinolones.
  • Labtech. A Comprehensive Guide to Selecting HPLC Columns.
  • SIELC Technologies. Separation of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline on Newcrom R1 HPLC column.
  • Hawach. Selection Guide of HPLC Column.
  • Organomation. HPLC Sample Preparation.
  • Walash, M. I., et al. Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, Vol 16, No 2.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Tosoh Bioscience. HIC columns – hydrophobic interaction chromatography for (U)HPLC analysis.
  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • Element. HPLC Column Selection.
  • YouTube. Sample Preparation for HPLC.
  • Pharmaguideline. Steps for HPLC Method Validation.
  • Torontech. HPLC Testing and Analysis - Detailed Guide for Accurate Results.
  • Greyhound Chromatography. How to Prepare a Sample for HPLC Analysis.
  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines.
  • ResearchGate. Optimization of Mobile Phase Composition for RP-HPLC Method.
  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column.
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Greyhound Chromatography. How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Drawell. Strategies for Method Development and Optimization in HPLC.
  • IJFMR. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
  • ResearchGate. Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.
  • Der Pharma Chemica. Synthesis and biological screening of some novel Quinoline derivatives.
  • SciSpace. Synthesis of derivatives of quinoline.
  • Benchchem. Application Notes and Protocols for the Characterization of 2,4,6-Trimethylquinoline.
  • PubChem. 6,6'-Methylenebis(1,2-dihydro-2,2,4-trimethylquinoline).
  • CAMEO Chemicals. 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE.
  • Wikipedia. 2,2,4-Trimethyl-1,2-dihydroquinoline.
  • Echemi. 2,2,4-Trimethyl-1,2-dihydroquinoline polymer.
  • National Academic Digital Library of Ethiopia. hplc methods for recently approved pharmaceuticals.
  • Journal of Pharmaceutical Analysis. Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin.
  • MDPI. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats.
  • Latin American Journal of Pharmacy. Determination of phloroglucinol by HPLC-MS/MS and its application to a bioequivalence study in healthy volunteers.

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GC-MS analysis of halogenated quinoline compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Halogenated Quinolines

Abstract

This comprehensive application note provides a detailed framework for the analysis of halogenated quinoline compounds using Gas Chromatography-Mass Spectrometry (GC-MS). Halogenated quinolines represent a significant class of compounds with widespread applications, from pharmaceuticals to industrial chemicals, making their accurate detection and quantification critical for drug development, environmental monitoring, and quality control.[1] This guide delves into the causal logic behind methodological choices, offering field-proven insights into sample preparation, chromatographic separation, mass spectrometric detection, and data interpretation. Detailed, step-by-step protocols are provided to ensure methodological robustness and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of Halogenated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science. The introduction of halogen atoms (F, Cl, Br, I) onto the quinoline ring system profoundly modifies its physicochemical and biological properties, including lipophilicity, metabolic stability, and receptor binding affinity. Consequently, halogenated quinolines are integral to numerous active pharmaceutical ingredients (APIs), such as the antimalarial drug chloroquine and the antibacterial agent ciprofloxacin.[1]

However, their prevalence also raises concerns. Many halogenated organic compounds are persistent environmental pollutants, and some have been identified as potentially hazardous, necessitating sensitive analytical methods for their monitoring in various matrices.[2][3] GC-MS stands as a premier analytical technique for this purpose, offering an unparalleled combination of high-resolution separation and definitive mass-based identification.[4] Its high sensitivity is essential for detecting trace-level impurities in pharmaceuticals or pollutants in environmental samples.[5][6][7]

Foundational Strategy: Sample Preparation

The primary goal of sample preparation is to isolate the target halogenated quinolines from the sample matrix and present them in a form amenable to GC-MS analysis—typically dissolved in a volatile organic solvent.[8] The choice of technique is dictated by the sample matrix, the concentration of the analytes, and their physicochemical properties.

Extraction Techniques

For solid or semi-solid matrices (e.g., textiles, soil, biological tissue), extraction is required to move the analytes into a liquid phase.

  • Ultrasonic Extraction: This method uses high-frequency sound waves to create cavitation, accelerating the penetration of the solvent into the sample matrix.[9] It is a widely used technique for extracting quinolines from textiles, often using toluene as the solvent at a moderately elevated temperature (e.g., 40°C) to enhance efficiency without causing volatilization losses.[9][10]

  • Liquid-Liquid Extraction (LLE): LLE is a classic technique used to separate analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent like dichloromethane or hexane.[11] This is highly applicable for extracting halogenated quinolines from aqueous samples such as wastewater or plasma.

  • Solid-Phase Extraction (SPE): SPE offers a more controlled and often cleaner extraction than LLE.[11] The sample is passed through a cartridge containing a solid sorbent. The analytes are retained on the sorbent while interferences are washed away. A different solvent is then used to elute the purified analytes. SPE is particularly useful for concentrating trace analytes from complex matrices.[2][11]

The Derivatization Imperative for Polar Analytes

GC analysis fundamentally requires that analytes be thermally stable and sufficiently volatile to exist in the gas phase under the operating conditions. While many halogenated quinolines are directly amenable to GC-MS, those containing polar functional groups with active hydrogens (e.g., -COOH, -OH, -NH) can exhibit poor peak shape and thermal degradation due to intermolecular hydrogen bonding.

Causality: Derivatization is a chemical reaction that converts these polar functional groups into less polar, more volatile derivatives, making them suitable for GC analysis.[12]

  • Silylation: This is a common and effective method that replaces active hydrogens with a trimethylsilyl (TMS) group.[12] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst, is a powerful silylating agent.[13] The reaction is typically fast and clean.[13]

  • Esterification: For quinolines bearing carboxylic acid groups (e.g., quinoline-2-carboxylic acid), esterification is a robust derivatization strategy.[13] A common method involves reacting the analyte with Boron Trifluoride (BF3) in methanol to form the corresponding methyl ester.[13]

Core Methodology: GC-MS Instrumentation and Parameters

Optimizing the GC-MS parameters is critical for achieving the desired separation and sensitivity. The following tables provide typical starting parameters that should be further optimized for specific applications.

Gas Chromatography (GC) Conditions

A rapid method for analyzing chlorinated quinolines has been developed using a trifluoropropyl silicone (QF-1) column.[14] Generally, non-polar or medium-polarity columns are suitable for these compounds.[8][13]

ParameterRecommended SettingRationale & Expert Insights
Column Type DB-5ms, HP-5ms, or similar (5% Phenyl)-methylpolysiloxaneA workhorse column providing excellent separation for a wide range of semi-volatile compounds. The low-bleed ("ms") designation is critical for minimizing column background and ensuring clean mass spectra.[15]
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions offering a good balance between resolution, analysis time, and sample capacity.
Carrier Gas Helium (99.999% purity)Inert and provides good chromatographic efficiency.[16]
Flow Rate 1.0 - 1.2 mL/min (Constant Flow Mode)Ensures consistent retention times and optimal performance across the temperature program.
Injector Type Split/SplitlessSplitless injection is preferred for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity.[17]
Injector Temp. 250 - 280 °CMust be hot enough to ensure rapid and complete volatilization of the analytes without causing thermal degradation.
Oven Program Initial: 80°C (hold 2 min), Ramp: 10-15°C/min to 280°C, Hold: 5 minA temperature ramp is essential to separate compounds with different boiling points. The final hold ensures that any high-boiling matrix components are eluted from the column. This program must be optimized for the specific analytes of interest.
Mass Spectrometry (MS) Conditions

Electron Ionization (EI) is the standard ionization technique for GC-MS, as it produces reproducible fragmentation patterns that are ideal for library matching and structural elucidation.[16][18]

ParameterRecommended SettingRationale & Expert Insights
Ionization Mode Electron Ionization (EI)A hard ionization technique that imparts high energy (70 eV) to the analyte, causing predictable and repeatable fragmentation.[18][19]
Ionization Energy 70 eVThe industry standard energy level for EI, which allows for direct comparison of acquired spectra to established libraries like NIST and Wiley.
Ion Source Temp. 230 °COptimizes ion formation and minimizes contamination and analyte degradation within the source.[19]
Transfer Line Temp. 280 °CMust be hot enough to prevent condensation of the analytes as they elute from the GC column into the MS source.[19]
Acquisition Mode Full Scan (e.g., m/z 40-550) & Selected Ion Monitoring (SIM)Full Scan is used for qualitative analysis and identification of unknowns. SIM mode significantly increases sensitivity and selectivity for quantitative analysis by monitoring only a few characteristic ions of the target analytes.[6]

Data Interpretation: Decoding the Mass Spectra

The mass spectrum is a fingerprint of the molecule. For halogenated quinolines, interpretation relies on two key features: the isotopic pattern and the fragmentation pattern.

Isotopic Patterns of Halogens

The presence of chlorine or bromine atoms creates a highly characteristic pattern in the mass spectrum due to their naturally occurring heavy isotopes.[20]

  • Chlorine: Has two main isotopes, ³⁵Cl (~76%) and ³⁷Cl (~24%). A molecule containing one chlorine atom will exhibit a molecular ion peak (M) and an "M+2" peak that is approximately one-third the intensity of the M peak.[20]

  • Bromine: Has two main isotopes, ⁷⁹Br (~51%) and ⁸¹Br (~49%). A molecule with one bromine atom will show an M peak and an M+2 peak of nearly equal intensity.[20]

This isotopic signature is a powerful tool for confirming the presence and number of halogen atoms in an unknown compound.

Fragmentation Patterns

Under 70 eV EI conditions, the quinoline ring system undergoes characteristic fragmentation. The presence of a halogen substituent will direct the fragmentation pathways. Common fragmentation events include:

  • Loss of the Halogen: A primary fragmentation is often the cleavage of the C-X bond (where X = Cl or Br), resulting in a fragment ion corresponding to the quinoline radical cation.

  • Loss of HCN: The quinoline ring can lose a molecule of hydrogen cyanide (27 Da), a characteristic fragmentation for many nitrogen-containing aromatic heterocycles.

  • Ring Cleavage: Further fragmentation of the bicyclic ring system can occur, leading to smaller, stable ions.

The specific fragmentation pattern is unique to the isomer, providing a basis for differentiating between, for example, 2-chloroquinoline and 4-chloroquinoline.[14]

Detailed Experimental Protocols

The following protocols are provided as a robust starting point. Researchers must validate and optimize these methods for their specific instrumentation, sample types, and target analytes.

Protocol 1: Ultrasonic Extraction of Halogenated Quinolines from Solid Matrices
  • Sample Preparation: Weigh approximately 1.0 g of the homogenized sample (e.g., finely cut textile, sieved soil) into a 15 mL centrifuge tube.[10]

  • Solvent Addition: Add 10 mL of toluene to the tube.[10]

  • Extraction: Place the tube in an ultrasonic bath and sonicate for 30 minutes at 40°C.[9][10]

  • Cooling & Centrifugation: Allow the sample to cool to room temperature. Centrifuge at 4000 rpm for 10 minutes to pellet solid material.

  • Filtration: Carefully transfer the supernatant (toluene extract) into a clean vial, passing it through a 0.45 µm PTFE syringe filter to remove any remaining particulates.[9][10]

  • Analysis: The sample is now ready for direct injection into the GC-MS system. If higher concentration is needed, a portion of the solvent can be evaporated under a gentle stream of nitrogen.

Protocol 2: Silylation Derivatization for Polar Halogenated Quinolines
  • Sample Preparation: Place the dried sample extract (or 0.1-1 mg of a standard) in a 2 mL autosampler vial.[13] Ensure the sample is completely anhydrous, as moisture deactivates the silylating reagent.[12]

  • Reagent Addition: Add 100 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile) to dissolve the sample residue.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.[13]

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.[13]

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS. No work-up is required.[13]

Workflow Visualization

The overall analytical process can be visualized as a logical sequence of steps, each critical for the final result.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Environmental, Biological) Extraction Extraction (LLE, SPE, Ultrasonic) Sample->Extraction Matrix Isolation Deriv Derivatization (If Required) (e.g., Silylation) Extraction->Deriv Increase Volatility GC Gas Chromatography (Separation) Deriv->GC Injection MS Mass Spectrometry (Detection & Identification) GC->MS Elution DataAcq Data Acquisition (Chromatogram & Spectra) MS->DataAcq DataProc Data Analysis (Quantification & Library Search) DataAcq->DataProc Interpretation Report Final Report DataProc->Report

Sources

Application Notes and Protocols for 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Bio-Potential of a Novel Dihydroquinoline Analog

6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline is a halogenated derivative of the trimethyl-dihydroquinoline scaffold. While its parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), is a well-established antioxidant in industrial applications, the biological activities of the 6-chloro analog remain largely unexplored.[1] This document serves as a comprehensive guide for researchers to investigate the potential therapeutic properties of this compound in cell-based assays.

Drawing on the established bioactivities of structurally related analogs, such as 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, we hypothesize that 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline may possess significant antioxidant, anti-inflammatory, and anti-apoptotic properties.[2][3] The primary mechanism of action is likely centered on the mitigation of oxidative stress and the modulation of key inflammatory signaling pathways like NF-κB.[2][3]

These application notes provide a strategic framework and detailed protocols for a systematic evaluation of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline, guiding the user from initial characterization to in-depth mechanistic studies.

Physicochemical Properties and Handling

A thorough understanding of the compound's physical and chemical characteristics is paramount for the design of robust and reproducible cell-based assays.

PropertyValue/InformationSource
Molecular Formula C₁₂H₁₄ClNInferred
Appearance Expected to be a solid or viscous liquid[4]
Water Solubility Predicted to be low to insoluble[4]
Organic Solvent Solubility Expected to be soluble in Dimethyl Sulfoxide (DMSO)[5]
Stability May be sensitive to prolonged exposure to light and air[6]

Stock Solution Preparation:

Due to its predicted poor aqueous solubility, a stock solution of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline should be prepared in a cell culture-grade organic solvent, such as DMSO.[5][7]

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C or -80°C, protected from light.

Causality Behind Experimental Choice: DMSO is a widely used solvent in cell culture due to its ability to dissolve a broad range of organic compounds and its miscibility with aqueous culture media.[5] However, it is important to keep the final concentration of DMSO in the cell culture medium below a non-toxic level (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Hypothesized Mechanism of Action

Based on studies of the closely related 6-hydroxy analog, the proposed mechanism of action for 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline centers on its ability to counteract oxidative stress and its downstream consequences.

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// Edges Compound -> ROS [label="Scavenges", dir=T, color="#34A853", arrowhead=Tee]; ROS -> Oxidative_Stress [label="Induces"]; Oxidative_Stress -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates"]; IkB -> NFkB [label="Releases"]; NFkB -> NFkB_nucleus [label="Translocates"]; NFkB_nucleus -> Pro_inflammatory_genes [label="Induces"]; Oxidative_Stress -> Mitochondria [label="Damages"]; Mitochondria -> Caspase_9 [label="Activates"]; Caspase_9 -> Caspase_3 [label="Activates"]; Caspase_3 -> Apoptosis [label="Executes"];

// Invisible edges for alignment IkB -> NFkB [style=invis]; } enddot Caption: Hypothesized mechanism of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline.

Experimental Protocols

The following protocols provide a roadmap for the systematic evaluation of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline in cell-based assays.

Protocol 1: Assessment of Cytotoxicity
  • Objective: To determine the concentration range of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline that is non-toxic to cells, thereby establishing the appropriate concentrations for subsequent bioactivity assays.

  • Rationale: It is crucial to differentiate between a compound's specific biological effects and non-specific effects due to cytotoxicity.[8][9][10]

  • Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell viability.[11]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2, RAW 264.7, or a cell line relevant to the intended research area) in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Incubation: Allow cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline stock solution in the appropriate cell culture medium. A suggested starting range is from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Replace the existing medium with the medium containing the compound dilutions.

  • Incubation: Incubate the cells for a period relevant to the intended bioassay (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Protocol 2: Cellular Antioxidant Activity (CAA) Assay
  • Objective: To measure the ability of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline to scavenge intracellular reactive oxygen species (ROS).

  • Rationale: This assay provides a measure of the compound's antioxidant potential within a cellular environment.[12][13][14][15][16]

  • Principle: The assay uses the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[16]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well black, clear-bottom plate and grow to confluence.

  • Compound Loading: Wash the cells and incubate with various non-toxic concentrations of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline and a positive control antioxidant (e.g., quercetin) for 1 hour.

  • Probe Loading: Add DCFH-DA solution to each well and incubate for 30-60 minutes.

  • Induction of Oxidative Stress: Wash the cells and add a ROS generator (e.g., AAPH or H₂O₂).

  • Fluorescence Measurement: Immediately begin reading the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals for 1-2 hours using a microplate reader.

  • Data Analysis: Calculate the area under the curve (AUC) for each treatment. The reduction in fluorescence in the presence of the compound compared to the control indicates antioxidant activity.

Protocol 3: NF-κB Nuclear Translocation Assay
  • Objective: To determine if 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline can inhibit the activation of the NF-κB signaling pathway.

  • Rationale: The translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus is a key step in the inflammatory response.[17][18]

  • Recommended Assay: High-Content Imaging of NF-κB (p65) translocation.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages or HeLa cells) on 96-well imaging plates.[19]

  • Pre-treatment: Treat the cells with non-toxic concentrations of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline for 1-2 hours. Include a known NF-κB inhibitor as a positive control.

  • Stimulation: Induce NF-κB activation by adding an inflammatory stimulus such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) for 30-60 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining:

    • Block non-specific binding sites.

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Incubate with a fluorescently-labeled secondary antibody.

    • Counterstain the nuclei with a DNA dye (e.g., DAPI).

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm. A decrease in nuclear p65 intensity in compound-treated cells compared to stimulated controls indicates inhibition.

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// Edges Start -> Cytotoxicity; Cytotoxicity -> NonToxic_Conc; NonToxic_Conc -> Antioxidant; NonToxic_Conc -> AntiInflammatory; NonToxic_Conc -> AntiApoptotic; Antioxidant -> Data_Analysis; AntiInflammatory -> Data_Analysis; AntiApoptotic -> Data_Analysis; Data_Analysis -> Conclusion; } enddot Caption: Suggested experimental workflow for evaluating the bioactivity of the compound.

Protocol 4: Caspase-3/7 Activity Assay
  • Objective: To assess the potential of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline to inhibit apoptosis.

  • Rationale: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[20][21][22][23] Their inhibition suggests an anti-apoptotic effect.

  • Recommended Assay: A fluorometric or colorimetric assay using a specific caspase-3/7 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).[21][23]

Step-by-Step Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., Jurkat cells or a cell line where apoptosis can be reliably induced) in a 96-well plate.

  • Pre-treatment: Treat the cells with non-toxic concentrations of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline for 1-2 hours.

  • Induction of Apoptosis: Add an apoptosis-inducing agent (e.g., staurosporine or etoposide). Include a positive control (inducer only) and a negative control (vehicle only).

  • Incubation: Incubate for the time required to induce apoptosis (typically 4-6 hours).

  • Cell Lysis: Lyse the cells to release the caspases.

  • Substrate Addition: Add the fluorogenic or colorimetric caspase-3/7 substrate to the cell lysates.

  • Measurement: Incubate and then measure the fluorescence (e.g., Ex/Em = 380/460 nm for AMC-based substrates) or absorbance (e.g., 405 nm for pNA-based substrates).[21][23]

  • Data Analysis: A reduction in the signal in compound-treated, apoptosis-induced cells compared to the induced-only control indicates inhibition of caspase activity.

References

  • 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. PubMed Central. Available at: [Link]

  • (PDF) 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. ResearchGate. Available at: [Link]

  • 2,2,4-Trimethyl-1,2-dihydroquinoline | C12H15N | CID 8981. PubChem. Available at: [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. Available at: [Link]

  • Cell-Based Antioxidant Assays. BioIVT. Available at: [Link]

  • The NF-kB Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

  • A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. PubMed Central. Available at: [Link]

  • Cell Based Exogenous Antioxidant Assay. Cell Biolabs. Available at: [Link]

  • (PDF) Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]

  • In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. Taylor & Francis Online. Available at: [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available at: [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. Available at: [Link]

  • Cellular antioxidant activity assay & cytotoxicity. BMG LABTECH. Available at: [Link]

  • Caspase Activity Assay. Creative Bioarray. Available at: [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. MDPI. Available at: [Link]

  • Caspase Assay Kits. Elabscience. Available at: [Link]

  • In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. PubMed. Available at: [Link]

Sources

Protocols for using chlorinated quinolines in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Medicinal Use of Chlorinated Quinolines

Authored by: A Senior Application Scientist

Introduction: The Enduring Legacy of the Chlorinated Quinoline Scaffold

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a "privileged scaffold" in medicinal chemistry. Its derivatives are found in numerous natural products and form the core of a vast array of synthetic drugs with diverse therapeutic applications.[1][2] The introduction of a chlorine atom onto this scaffold profoundly influences the molecule's physicochemical properties, such as lipophilicity and electronic distribution, often enhancing its biological activity and metabolic stability.[3][4]

This guide provides an in-depth exploration of the protocols and methodologies central to the use of chlorinated quinolines in drug discovery and development. From classical synthesis reactions to modern functionalization techniques and critical safety considerations, we will delve into the causality behind experimental choices. The aim is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to effectively harness the therapeutic potential of this remarkable class of compounds.

Part 1: Synthesis of the Chlorinated Quinoline Core

The construction of the fundamental quinoline ring is the first critical phase. Several named reactions have been developed over the last century, each offering distinct advantages depending on the desired substitution pattern.[1][5]

Classical Ring-Forming Reactions

These methods build the quinoline skeleton from acyclic precursors, typically anilines. The choice of reaction often dictates the position and type of substituents on the final product.

A. The Skraup Synthesis

The Skraup synthesis is a robust method for producing quinolines, often unsubstituted at the 2- and 4-positions.[6] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[7][8]

  • Causality & Mechanism: The reaction begins with the acid-catalyzed dehydration of glycerol to form acrolein. The aniline then undergoes a Michael addition to acrolein, followed by cyclization and dehydration to form 1,2-dihydroquinoline. The final step is the oxidation of this intermediate to the aromatic quinoline.[6][7] Nitrobenzene is a common oxidizing agent and can also serve as a solvent.[8][9] The reaction is notoriously exothermic and can be violent; therefore, moderators like ferrous sulfate are often added for control.[6][8]

  • Visualizing the Skraup Synthesis Workflow:

    Skraup_Workflow Reactants Aniline + Glycerol + H2SO4 + Oxidizing Agent (e.g., Nitrobenzene) Step1 Dehydration of Glycerol to Acrolein Reactants->Step1 Heat Step2 Michael Addition of Aniline to Acrolein Step1->Step2 Intermediate1 β-Anilinopropionaldehyde Intermediate Step2->Intermediate1 Step3 Acid-Catalyzed Cyclization & Dehydration Intermediate1->Step3 Intermediate2 1,2-Dihydroquinoline Step3->Intermediate2 Step4 Oxidation Intermediate2->Step4 Product Chlorinated Quinoline (if chlorinated aniline is used) Step4->Product

    A generalized workflow for the Skraup synthesis.
B. The Gould-Jacobs Reaction

This reaction is exceptionally useful for synthesizing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones), a key precursor to many important drugs.[10][11] The process involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[11][12]

  • Causality & Mechanism: The initial step is a nucleophilic substitution where the aniline displaces the alkoxy group of the malonate ester.[10] The critical step is a high-temperature (often >250 °C) 6-electron electrocyclization to form the quinoline ring.[11] Subsequent hydrolysis of the ester and decarboxylation yields the 4-quinolone.[10][11] Modern protocols often use microwave irradiation to reduce reaction times and improve yields.[11][13]

  • Protocol 1: Microwave-Assisted Gould-Jacobs Synthesis of a 4-Quinolone Precursor [13]

    • Condensation: In a microwave-safe vessel, combine the appropriately substituted chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.0 eq).

    • Irradiate the neat mixture in a microwave reactor at 170 °C for approximately 7 minutes.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

    • Cool the mixture to room temperature. The resulting solid, a diethyl anilinomethylene malonate, is often pure enough for the next step or can be recrystallized from ethanol.

    • Cyclization: Add the intermediate from the previous step to Eaton's reagent (a 1:10 w/w solution of P₂O₅ in methanesulfonic acid).

    • Heat the mixture at 100-120 °C, monitoring by TLC until cyclization is complete (typically 1-2 hours).

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • Filter the resulting precipitate, wash with water, and dry to yield the ethyl 4-quinolone-3-carboxylate.

C. The Combes Synthesis

The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone under acidic conditions.[5][14]

  • Causality & Mechanism: The reaction proceeds through the formation of a Schiff base intermediate, which then tautomerizes to an enamine.[14][15] An acid-catalyzed intramolecular electrophilic aromatic substitution (annulation) is the rate-determining step, followed by dehydration to yield the final quinoline product.[14] The regioselectivity can be influenced by the steric bulk of substituents on the diketone.[14]

D. The Friedländer Annulation

This is a highly versatile method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester).[16][17]

  • Causality & Mechanism: The reaction can be catalyzed by either acid or base.[16] The mechanism involves an initial aldol condensation followed by cyclization and dehydration to form the quinoline.[16][17] Its main advantage is the unambiguous regiochemistry of the product, although harsh conditions are sometimes required.[18] Modern methods utilize milder catalysts like ceric ammonium nitrate or molecular iodine.[19][20]

Direct Chlorination and Use of Chlorinated Precursors

While starting with a chloroaniline is common, direct chlorination of a pre-formed quinoline ring or using other chlorinated building blocks are also viable strategies.

  • Chlorination of 4-Hydroxyquinolines: The hydroxyl group of 4-quinolones synthesized via the Gould-Jacobs or Conrad-Limpach reactions can be readily converted to a chlorine atom using reagents like phosphorus oxychloride (POCl₃). This step is fundamental in the synthesis of the crucial intermediate 4,7-dichloroquinoline, a building block for chloroquine and hydroxychloroquine.[21][22]

  • Aza-Diels-Alder Approach: Modern strategies include the aza-Diels-Alder (Povarov) reaction, which can construct chlorinated quinolines in two steps from commercially available reagents under mild conditions.[23]

Part 2: Functionalization of the Chlorinated Quinoline Scaffold

With the chlorinated core in hand, further modifications are often necessary to tune the molecule's biological activity. The chlorine atom itself can serve as a handle for nucleophilic substitution, or other positions on the ring can be functionalized via C-H activation.[21][24]

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position of the quinoline ring is highly activated towards nucleophilic substitution. This reactivity is the cornerstone of the synthesis of many 4-aminoquinoline drugs.

  • Protocol 2: Synthesis of a Chloroquine Analog

    • In a sealed reaction vessel, dissolve 4,7-dichloroquinoline (1.0 eq) in a suitable solvent such as phenol or a high-boiling alcohol.

    • Add the desired primary-tertiary diamine side chain (e.g., novaldiamine) (1.1-1.5 eq).

    • Heat the reaction mixture to 120-160 °C for several hours, monitoring progress by TLC or LC-MS.

    • After cooling, dilute the reaction mixture with an appropriate solvent (e.g., dichloromethane) and wash with an aqueous base (e.g., 1M NaOH) to remove the acidic solvent and unreacted starting materials.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or by recrystallization of its salt (e.g., phosphate or sulfate).

C-H Functionalization

Recent advances have enabled the direct functionalization of C-H bonds on the quinoline ring, offering a more atom-economical approach to creating diverse derivatives.[2][24] These reactions are typically catalyzed by transition metals like palladium, rhodium, or copper and allow for the introduction of various functional groups at positions that are difficult to access through classical methods.[2]

  • Base-Controlled Regioselectivity: The choice of metal amide base can selectively direct metalation (and subsequent functionalization) to different positions. For example, using lithium diisopropylamide (LDA) on a chloro-substituted quinoline can favor functionalization at the C-3 position, while lithium-zinc or lithium-magnesium amides can direct the reaction to the C-2 or C-8 positions.[25]

Part 3: Applications in Medicinal Chemistry

Chlorinated quinolines are renowned for their broad spectrum of biological activity.[26][27][28]

Antimalarial Agents

This is the most famous application, with chloroquine (CQ) and hydroxychloroquine (HCQ) being cornerstone drugs for decades.[29][30][31]

  • Mechanism of Action: The parasite Plasmodium falciparum digests hemoglobin in the red blood cell's acidic food vacuole, releasing toxic free heme.[29] The parasite detoxifies this heme by polymerizing it into an inert crystal called hemozoin.[32][33] Chloroquine, a weak base, accumulates to high concentrations in the acidic vacuole.[29] There, it is believed to cap the growing faces of the hemozoin crystal, preventing further polymerization.[33] The resulting buildup of toxic free heme kills the parasite.[29] The 7-chloro group is critical for this activity; its removal significantly reduces the drug's uptake by the parasite.[34]

  • Visualizing the Antimalarial Mechanism of Chloroquine:

    Chloroquine_MoA cluster_vacuole Parasite Food Vacuole (Acidic pH) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Polymerization Heme Polymerase (Detoxification) Heme->Polymerization Toxicity Heme-Induced Parasite Lysis Heme->Toxicity Hemozoin Inert Hemozoin Crystal Polymerization->Hemozoin CQ_accum Chloroquine (CQ) Accumulates Block Inhibition CQ_accum->Block CQ_outside Chloroquine (External) CQ_outside->CQ_accum Diffusion & Trapping

    Mechanism of action of Chloroquine in the parasite's food vacuole.
  • Structure-Activity Relationship (SAR): The biological activity of 4-aminoquinolines is highly dependent on their structure.[35]

    • 7-Chloro Group: Essential for high potency.[35][36]

    • 4-Amino Side Chain: A flexible diaminoalkyl side chain is crucial. The distance between the nitrogen atoms is optimal at 4-5 carbons.[35][36]

    • Terminal Amine: A tertiary amine is important, and bulky substituents like ethyl groups are optimal for activity.[35] Introducing a hydroxyl group on one of these ethyls (as in hydroxychloroquine) reduces toxicity.[36][37]

Anticancer and Antiviral Agents

The utility of chlorinated quinolines extends beyond malaria.[31][38] They are being investigated as anticancer and antiviral agents, often due to their ability to modulate autophagy and other cellular processes.[26][39][40]

  • Anticancer Activity: Chloroquine and its analogs can inhibit autophagy, a cellular recycling process that cancer cells often exploit to survive stress. By blocking the fusion of autophagosomes with lysosomes, these drugs can enhance the efficacy of conventional chemotherapy.[26]

  • Antiviral Activity: The ability of drugs like chloroquine and hydroxychloroquine to increase the pH of endosomes can interfere with the entry and replication of several viruses that rely on a low-pH environment for fusion.[39][41] This mechanism has led to their investigation against a range of viruses, including coronaviruses.[27][39]

  • Quantitative Data on Biological Activity:

CompoundTargetAssayIC₅₀ ValueReference
ChloroquineP. falciparum (CQ-sensitive)In vitro growth inhibition~20 nM[42]
ChloroquineOral Squamous Carcinoma CellsCell Viability50-100 µM[26]
MefloquineZika Virus (ZIKV)In vitro replication~3.9 µM[27]
Derivative 32 CpG-oligodeoxynucleotideImmunostimulation Inhibition0.24 nM[42]
Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of synthesized chlorinated quinolines. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and substitution pattern.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition (High-Resolution MS).

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Part 4: Safety Protocols and Handling

Chlorinated quinolines and the reagents used in their synthesis can be hazardous. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of volatile reagents (e.g., POCl₃) or fine powders.

  • Exothermic Reactions: Be aware that reactions like the Skraup synthesis can be violently exothermic. Use an ice bath for cooling, add reagents slowly, and use moderators as specified in the protocol.

  • Reagent Handling:

    • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

    • Strong Acids (H₂SO₄): Corrosive. Add slowly to solutions to control heat generation.

    • Anilines: Many anilines are toxic and can be absorbed through the skin.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Chlorinated organic waste should be collected in designated containers.

References

  • Gould–Jacobs reaction - Wikipedia. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. [Link]

  • Combes quinoline synthesis - Wikipedia. [Link]

  • Quinoline antimalarials: mechanisms of action and resistance - PubMed. [Link]

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  • Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed. [Link]

  • The mode of action of chloroquine. Non-weak base properties of 4-aminoquinolines and antimalarial effects on strains of Plasmodium - PubMed. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]

  • Chloroquine Analogs: An Overview of Natural and Synthetic Quinolines as Broad Spectrum Antiviral Agents - PubMed. [Link]

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  • Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. [Link]

  • synthesis of quinoline derivatives and its applications | PPTX - Slideshare. [Link]

  • Friedländer synthesis - Wikipedia. [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry - YouTube. [Link]

  • Friedlaender Synthesis - Organic Chemistry Portal. [Link]

  • Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions - ACS Publications. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. [Link]

  • Synthesizing Hydroxychloroquine - Biomedical — TechTransfer and Ventures - Virginia Commonwealth University. [Link]

  • Pharmacology of Chloroquine and Hydroxychloroquine - PMC - PubMed Central - NIH. [Link]

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  • Synthesis of chloroquine and hydroxychloroquine. - ResearchGate. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]

  • An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines - PMC - NIH. [Link]

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  • Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. [Link]

  • Hydroxychloroquine (HCQ) and its Synthetic Precursors: A Review | Bentham Science. [Link]

  • An Overview of Natural and Synthetic Analogs of Quinoline for the Prophylaxis of COVID-19. Chloroquine Analogs: An Overview of Natural and Synthetic Quinolines as Broad Spectrum Antiviral Agents | Request PDF - ResearchGate. [Link]

  • Styrylquinoline Derivatives as IGF1R Inhibitors | ACS Medicinal Chemistry Letters. [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed Central. [Link]

  • Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo | PNAS. [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed. [Link]

  • (a) General synthesis of chlorinated quinoline derivatives substituted... - ResearchGate. [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC - PubMed Central. [Link]

  • Structure--activity relationship of quinolones - PubMed. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC - PubMed Central. [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • US3567732A - Process for the preparation of chlorinated quinolines - Google P
  • Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides - PubMed. [Link]

  • Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents | Request PDF - ResearchGate. [Link]

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Application Notes & Protocols: Evaluating 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline as a Novel Polymer Stabilizer

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers and scientists on the application and evaluation of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline as a potential stabilizer for polymeric materials. While its parent compound, polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), is a well-established antioxidant in the rubber industry, specific performance data for the 6-Chloro derivative is not widely available in public literature.[1][2] Therefore, this guide is structured as a framework for investigation, outlining the hypothesized mechanism of action and providing detailed protocols for its incorporation and rigorous performance validation in a polymer matrix. The methodologies described herein are designed to be self-validating, enabling researchers to systematically characterize this novel additive and determine its efficacy in preventing thermo-oxidative degradation.

Part 1: Introduction and Scientific Background

The Challenge of Polymer Degradation

Polymers are susceptible to degradation when exposed to environmental factors such as heat, oxygen, and UV radiation.[3] This degradation is often an autocatalytic radical chain reaction process known as oxidation, which leads to a progressive loss of mechanical properties, discoloration, and ultimately, failure of the material.[4][5] The primary degradation mechanisms include chain scission, which reduces molecular weight and tensile strength, and cross-linking, which can increase brittleness.[3]

The Role of Antioxidants: The Quinoline Family

To counteract degradation, stabilizers are incorporated into the polymer matrix.[6] Amine-based antioxidants, particularly derivatives of quinoline, are highly effective radical scavengers.[7] The most prominent member of this family is polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), a staple in the rubber industry for its excellent protection against thermal and oxidative aging.[1][8] It functions primarily as a radical scavenger, donating a hydrogen atom from its secondary amine group to terminate the propagation of destructive peroxy radicals.

Rationale for Investigating 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline

The introduction of a chloro-substituent at the 6-position of the quinoline ring is hypothesized to modify the molecule's electronic properties, solubility, and volatility. This could potentially enhance its antioxidant activity, improve its compatibility with specific polymer systems, or alter its long-term stability. However, without empirical data, these potential benefits remain theoretical. This guide provides the necessary protocols to test these hypotheses and rigorously evaluate the performance of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline as a polymer stabilizer.

Part 2: Hypothesized Mechanism of Action

6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline is expected to function as a chain-breaking primary antioxidant, analogous to its parent compound TMQ. The mechanism involves the donation of a labile hydrogen atom from the nitrogen in the dihydroquinoline ring to neutralize polymer peroxy radicals (ROO•), which are key intermediates in the auto-oxidation cycle. This action terminates the chain reaction and forms a stable, resonance-delocalized radical on the antioxidant molecule, preventing further degradation of the polymer.[9][10]

Antioxidant_Mechanism cluster_propagation Polymer Oxidation Cycle cluster_stabilization Stabilization by 6-Chloro-TMQ P_radical Polymer Radical (P•) POO_radical Peroxy Radical (POO•) P_radical->POO_radical + O₂ POOH Hydroperoxide (POOH) POO_radical->POOH + PH A_radical Stabilized Antioxidant Radical (A•) POO_radical->A_radical + AH (6-Chloro-TMQ) [Radical Scavenging] PH Polymer Chain (PH) POOH->P_radical Decomposes (Heat, Light) (Generates more radicals) AH 6-Chloro-TMQ (AH) Termination Chain Termination (Stable Products) A_radical->Termination

Figure 1: Hypothesized radical scavenging mechanism of 6-Chloro-TMQ.

Part 3: Experimental Framework and Protocols

This section details the comprehensive workflow for evaluating the efficacy of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline. The process begins with incorporating the additive into a model polymer system, followed by subjecting the material to accelerated aging and analyzing the subsequent changes in its chemical, physical, and mechanical properties.

Experimental_Workflow start Start: Define Polymer Formulation (e.g., Natural Rubber) compounding 1. Compounding - Control (No Stabilizer) - Test (with 6-Chloro-TMQ) start->compounding curing 2. Curing / Sample Preparation (e.g., Compression Molding) compounding->curing initial_testing 3. Initial Property Analysis (T₀) - Mechanical (Tensile, Elongation) - Chemical (FTIR) - Thermal (TGA, DSC) curing->initial_testing aging 4. Accelerated Aging - Thermal (Oven) - UV/Weathering initial_testing->aging analysis 6. Data Analysis & Comparison - Calculate % Property Retention - Compare Control vs. Test initial_testing->analysis Baseline Data post_testing 5. Post-Aging Analysis (T₁) - Mechanical - Chemical - Thermal aging->post_testing After Exposure post_testing->analysis Aged Data end Conclusion: Determine Stabilizer Efficacy analysis->end

Figure 2: Comprehensive workflow for evaluating stabilizer performance.
Protocol 1: Incorporation into a Natural Rubber Matrix

Objective: To prepare stabilized and unstabilized (control) rubber compounds for comparative analysis. Natural rubber is selected as a model polymer due to its high unsaturation and known susceptibility to oxidation.

Materials & Equipment:

  • Natural Rubber (SMR 20 or equivalent)

  • 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline (Test Stabilizer)

  • Standard rubber additives (see Table 1)

  • Two-roll mill with heating and cooling capabilities

  • Compression molding press

  • Analytical balance

Table 1: Model Natural Rubber Formulation

Ingredientphr (parts per hundred rubber)Function
Natural Rubber (NR)100.0Polymer Matrix
N330 Carbon Black45.0Reinforcing Filler
Zinc Oxide5.0Activator
Stearic Acid2.0Activator/Dispersing Agent
Sulfur2.5Curing Agent
N-tert-butyl-2-benzothiazolesulfenamide (TBBS)1.0Accelerator
Stabilizer 0.0 (Control), 2.0 (Test) Antioxidant

Procedure:

  • Mastication: Soften the natural rubber on the two-roll mill at a temperature of 50-60°C.

  • Incorporation of Additives: Add the ingredients in the following order, ensuring complete dispersion after each addition:

    • Zinc Oxide and Stearic Acid

    • Stabilizer (for the test batch only)

    • Carbon Black (add in portions to ensure proper mixing)

    • Sulfur and TBBS (add last at a lower temperature, <90°C, to prevent scorching).

  • Homogenization: Continue mixing the compound for 10-15 minutes until it is uniform.

  • Sheeting Out: Cut the compound from the mill in a thin, uniform sheet.

  • Maturation: Store the compounded rubber at room temperature for 24 hours before curing.

  • Curing: Compression mold the rubber sheets at 150°C for the predetermined cure time (t90) to create slabs for testing. Prepare a separate set of samples for the control and test batches.

Protocol 2: Accelerated Thermal Aging

Objective: To simulate the long-term effect of heat on the polymer and evaluate the stabilizer's ability to prevent thermal degradation. This protocol is based on the principles of ASTM D573.

Equipment:

  • Programmable, circulating air oven

  • Dumbbell-shaped die cutter (ASTM D412)

  • Tensile testing machine

Procedure:

  • Sample Preparation: Cut at least 5 dumbbell-shaped specimens from both the control and test cured rubber slabs.

  • Initial Testing (T₀): Measure the initial tensile strength and elongation at break for both sets of specimens according to ASTM D412. Record these as the baseline (100%) properties.

  • Aging: Suspend the remaining specimens in the air oven, ensuring they do not touch each other. Age the samples for a specified duration and temperature (e.g., 72 hours at 100°C).

  • Post-Aging Conditioning: After the aging period, remove the samples and allow them to cool to room temperature for at least 24 hours.

  • Final Testing (T₁): Measure the tensile strength and elongation at break of the aged specimens.

  • Data Analysis: Calculate the percentage retention of properties using the formula:

    • % Retention = (Aged Value / Initial Value) x 100

    • A higher retention percentage in the test sample indicates better thermal stabilization.

Protocol 3: Analytical Evaluation of Degradation

Objective: To chemically and physically characterize the extent of polymer degradation at a molecular level.

Equipment:

  • Fourier Transform Infrared (FTIR) Spectrometer with ATR accessory

  • Gel Permeation Chromatography (GPC) system

  • Thermogravimetric Analyzer (TGA) / Differential Scanning Calorimeter (DSC)

Procedures:

  • FTIR Spectroscopy: [11]

    • Obtain FTIR spectra from the surface of both unaged and aged samples (control and test).

    • Causality: Oxidative degradation introduces carbonyl groups (C=O) into the polymer backbone.

    • Analysis: Monitor the appearance and growth of the carbonyl absorption peak (typically around 1720 cm⁻¹). A smaller increase in this peak for the stabilized sample indicates superior antioxidant performance.

  • Gel Permeation Chromatography (GPC): [12]

    • Dissolve a small, known amount of the unaged and aged samples in a suitable solvent (e.g., tetrahydrofuran).

    • Analyze the solutions to determine the molecular weight distribution.

    • Causality: Chain scission, a primary degradation pathway, leads to a decrease in the average molecular weight.

    • Analysis: Compare the molecular weight distribution before and after aging. The stabilized sample should exhibit a smaller decrease in average molecular weight compared to the control.

  • Thermal Analysis (TGA/DSC): [13]

    • TGA: Heat a small sample from ambient temperature to ~600°C under an air or oxygen atmosphere. TGA measures weight loss as a function of temperature.

    • DSC (for Oxidative Induction Time - OIT): Heat a small sample to a target temperature under an inert nitrogen atmosphere. Once stable, switch the gas to oxygen. OIT is the time until the onset of the exothermic oxidation peak.

    • Causality: Stabilizers increase the temperature at which degradation begins and prolong the time before oxidation starts.

    • Analysis: A higher onset temperature of degradation in the TGA curve and a longer OIT in the DSC curve for the test sample demonstrate enhanced thermal stability.

Part 4: Data Interpretation and Reporting

Effective evaluation requires a clear comparison between the control and the test material. Data should be summarized in tables for easy interpretation.

Table 2: Sample Data Summary for Performance Evaluation

PropertyConditionControl (0 phr Stabilizer)Test (2.0 phr 6-Chloro-TMQ)
Tensile Strength (MPa) Unaged (T₀)20.520.3
Aged (T₁)11.217.8
% Retention 54.6% 87.7%
Elongation at Break (%) Unaged (T₀)550545
Aged (T₁)210450
% Retention 38.2% 82.6%
FTIR Carbonyl Peak Area (arbitrary units) Unaged (T₀)0.050.05
Aged (T₁)1.850.45
Oxidative Induction Time (OIT) at 200°C (min) Unaged (T₀)5.525.8

Interpretation: In this hypothetical example, the significantly higher retention of mechanical properties and the suppressed formation of carbonyl groups for the test sample clearly demonstrate the potent stabilizing effect of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline under thermo-oxidative stress.

Part 5: Safety and Handling

As a novel chemical entity, 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline should be handled with care, following good laboratory practices. While a specific safety data sheet (SDS) may not be available, guidelines for related quinoline and amine compounds should be followed.[14][15]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[16]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes. Avoid contact with skin and eyes.[17]

  • Storage: Store in a cool, dry, well-ventilated place away from direct sunlight and strong oxidizing agents.[15]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Part 6: References

  • Vertex AI Search. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved January 18, 2026, from

  • Prism. (2025, October 3). Polymer Degradation Analysis. Sustainability Directory. Retrieved January 18, 2026, from

  • Technology Networks. (2024, July 31). Exploring the Techniques Used in Polymer Analysis. Retrieved January 18, 2026, from

  • Fiveable. (n.d.). Polymer Degradation & Stability. Polymer Chemistry Class Notes. Retrieved January 18, 2026, from

  • International Journal of New Chemistry. (2020, December 31). Characterization of polymeric materials and their degradation products. Retrieved January 18, 2026, from

  • Al-Malaika, S. (2003, June 1). Oxidative degradation and stabilisation of polymers. Aston Research Explorer. Retrieved January 18, 2026, from

  • Unknown. (n.d.). OXIDATIVE DEGRADATION OF POLYMERS. Retrieved January 18, 2026, from

  • Fiveable. (n.d.). Stabilization methods. Polymer Chemistry Class Notes. Retrieved January 18, 2026, from

  • Wikipedia. (n.d.). Photo-oxidation of polymers. Retrieved January 18, 2026, from

  • Fisher Scientific. (2024, April 1). 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline Safety Data Sheet. Retrieved January 18, 2026, from

  • Unknown. (2011, August 22). MATERIAL SAFETY DATA SHEET: 2,2,4-Trimethyl-1,2-dihydroquinoline polymer. Retrieved January 18, 2026, from

  • ECHEMI. (n.d.). 6-Chloroquinoline SDS. Retrieved January 18, 2026, from

  • Biosynth. (2024, January 10). Poly(1,2-dihydro-2,2,4-trimethylquinoline) Safety Data Sheet. Retrieved January 18, 2026, from

  • Liu, Y., et al. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry. Retrieved January 18, 2026, from

  • Akrochem Corporation. (n.d.). Antioxidants and Antiozonants...cont'd. Retrieved January 18, 2026, from

  • Wikipedia. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. Retrieved January 18, 2026, from

  • BOC Sciences. (n.d.). Poly(1,2-dihydro-2,2,4-trimethylquinoline)-Application as a rubber antiaging agent. Retrieved January 18, 2026, from

  • Akrochem Corporation. (n.d.). Antioxidants and Antiozonants. Retrieved January 18, 2026, from

  • Maccarone, A., et al. (2023). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. PMC - NIH. Retrieved January 18, 2026, from

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline in Solution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers encountering stability issues with 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline in solution. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive experience in handling quinoline derivatives. Our aim is to provide not just troubleshooting steps, but also a deeper understanding of the underlying chemistry to empower you in your research.

I. Understanding the Stability Profile of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline

6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline is a substituted dihydroquinoline. Its stability in solution is primarily influenced by its susceptibility to oxidation. The dihydroquinoline ring system can be readily oxidized to form the more stable aromatic quinoline. Other factors such as light, pH, and temperature can also play a significant role in its degradation. Understanding these vulnerabilities is the first step in troubleshooting and preventing stability issues.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues observed during the handling and use of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline solutions.

Issue 1: My solution of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline is turning yellow/brown.

  • Question: Why is my clear solution of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline changing color over time?

  • Answer: Discoloration, typically to yellow and then brown, is a common indicator of quinoline compound degradation.[1] This is most likely due to the oxidation of the dihydroquinoline ring to the corresponding aromatic quinoline, which is a more conjugated and often colored system. This process can be accelerated by exposure to air (oxygen) and light.

  • Troubleshooting Steps:

    • Minimize Oxygen Exposure: Prepare solutions fresh whenever possible. If solutions must be stored, degas the solvent before use and store the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Protect from Light: Store solutions in amber vials or wrap the container with aluminum foil to prevent photodegradation.

    • Confirm Degradation: Analyze the discolored solution by HPLC-UV or LC-MS to identify the presence of new peaks, which may correspond to degradation products. The primary expected degradation product is 6-Chloro-2,2,4-trimethylquinoline.

Issue 2: I am observing a decrease in the potency of my compound in my biological assays.

  • Question: My experimental results are inconsistent, and it seems the compound is losing its activity. Could this be a stability issue?

  • Answer: Yes, a loss of potency is a strong indicator of compound degradation. The formation of degradation products means there is less of the active parent compound available to interact with its biological target.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: For critical experiments, always use freshly prepared solutions of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline.

    • Perform a Stability Study: Conduct a short-term stability study in your experimental buffer. Aliquot your compound in the buffer, store it under your typical experimental conditions, and analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to quantify the remaining parent compound.

    • Consider Solvent Effects: The stability of your compound can be solvent-dependent. If you are using aqueous buffers, consider preparing a concentrated stock solution in an organic solvent (e.g., DMSO, ethanol) and diluting it into the aqueous buffer immediately before use. However, be mindful of the final concentration of the organic solvent in your assay.

Issue 3: I see an unexpected peak in my chromatogram when analyzing my sample.

  • Question: I am using HPLC to analyze my compound, and I see a new, more retained peak appearing over time. What could this be?

  • Answer: The appearance of a new peak, especially one that grows over time, is indicative of degradation. Given the structure of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline, the most probable degradation product is its oxidized form, 6-Chloro-2,2,4-trimethylquinoline. Aromatic compounds are generally more retained on reverse-phase HPLC columns than their dihydro counterparts.

  • Troubleshooting Steps:

    • Characterize the New Peak: If you have access to LC-MS, analyze the sample to determine the mass of the new peak. The expected mass of the oxidized product would be 2 Da less than the parent compound.

    • Perform Forced Degradation: To confirm the identity of the degradation product, you can perform a forced degradation study (see Section III for protocol). The peak that increases under oxidative stress is likely the oxidized quinoline derivative.

    • Optimize Chromatography: Ensure your HPLC method is "stability-indicating," meaning it can separate the parent compound from all potential degradation products.

III. Experimental Protocols

A. Forced Degradation Study Protocol

A forced degradation study is essential to understand the degradation pathways of a compound and to develop a stability-indicating analytical method.[2][3][4]

Objective: To intentionally degrade 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline under various stress conditions to identify potential degradation products and pathways.

Materials:

  • 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline

  • HPLC grade methanol or acetonitrile

  • HPLC grade water

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV or PDA detector

  • LC-MS system (recommended)

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 60°C.

    • Photodegradation: Expose a vial of the stock solution to a photostability chamber or direct sunlight.

    • Control: Keep a vial of the stock solution at room temperature, protected from light.

  • Incubation and Sampling: Incubate the stressed samples. Take aliquots at various time points (e.g., 0, 2, 6, 24, 48 hours). For acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples by a suitable HPLC method (see Section III.B for a starting method). Compare the chromatograms of the stressed samples to the control sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks. Use LC-MS to identify the mass of the degradation products.

Expected Results: The most significant degradation is expected under oxidative conditions, leading to the formation of 6-Chloro-2,2,4-trimethylquinoline. Some degradation may also be observed under photolytic and thermal stress. The compound is expected to be relatively stable to acid and base hydrolysis, particularly the chloro-substituent.

B. Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.[5][6]

Objective: To develop an HPLC method that can separate 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline from its potential degradation products.

Starting HPLC Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Method Development and Validation:

  • Inject a mixture of the control and a stressed sample (e.g., from the oxidative degradation study) to ensure the separation of the parent peak from the degradation product peaks.

  • Adjust the gradient and/or the mobile phase composition to achieve baseline separation (Resolution > 1.5) between all peaks.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

IV. Visualization of Degradation Pathway and Workflow

A. Predicted Primary Degradation Pathway

The primary degradation pathway for 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline is predicted to be oxidation to the aromatic quinoline.

G parent 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline degradant 6-Chloro-2,2,4-trimethylquinoline parent->degradant Oxidation (O₂, light, heat)

Caption: Predicted primary degradation pathway.

B. Experimental Workflow for Stability Assessment

The following workflow outlines the key steps in assessing the stability of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline in solution.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare Stock Solution (1 mg/mL in MeCN/MeOH) acid Acid Hydrolysis (0.1 N HCl) prep->acid base Base Hydrolysis (0.1 N NaOH) prep->base oxidation Oxidation (3% H₂O₂) prep->oxidation thermal Thermal Stress (60°C) prep->thermal photo Photostability (Light Exposure) prep->photo hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Peak Identification hplc->lcms eval Identify Degradants & Quantify Parent Loss lcms->eval

Caption: Workflow for stability assessment.

V. References

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

  • HubSpot. (n.d.). Technical Guide Series - Forced Degradation Studies. Retrieved from [Link]

  • Waters. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

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Optimizing yield of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline, a key intermediate in various chemical and pharmaceutical applications.

Introduction

6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline is a substituted dihydroquinoline synthesized via an acid-catalyzed condensation reaction. The most common and industrially relevant method is a variation of the Doebner-von Miller reaction, which involves the reaction of 4-chloroaniline with acetone.[1][2] This reaction, while seemingly straightforward, is prone to challenges including low yields, side-product formation, and exothermic events. This guide, structured for researchers and process chemists, provides detailed troubleshooting advice and answers to frequently asked questions to enable the optimization of yield and purity.

Core Synthesis Protocol: Doebner-von Miller Approach

This protocol outlines a standard laboratory procedure for the synthesis of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline.

Reagents and Materials:

  • 4-Chloroaniline

  • Acetone (reagent grade, dry)

  • Concentrated Hydrochloric Acid (HCl) or other suitable catalyst (e.g., Iodine, Lewis Acids)

  • Sodium Hydroxide (NaOH) solution (e.g., 10% w/v) for neutralization

  • Organic solvent for extraction (e.g., Toluene, Dichloromethane)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate for drying

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

  • Separatory funnel

Step-by-Step Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel.

  • Charge Reactants: Charge the flask with 4-chloroaniline and a portion of the acetone.

  • Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated HCl) to the stirred mixture. The reaction is often exothermic, and the temperature should be carefully monitored and controlled, typically not exceeding 50-60°C during the initial phase.[3]

  • Acetone Addition: Add the remaining acetone dropwise from the dropping funnel over several hours. Maintaining a controlled addition rate is crucial to manage the reaction exotherm.

  • Reaction: After the addition is complete, heat the mixture to a specific temperature (e.g., 100-120°C) and maintain for several hours to drive the reaction to completion.[2] Progress can be monitored by Thin-Layer Chromatography (TLC).

  • Workup - Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully neutralize the acid catalyst by adding a basic solution (e.g., 10% NaOH) until the pH is basic (pH 8-9). This step must be done with caution due to potential heat generation.

  • Workup - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the product into an organic solvent like toluene. Perform multiple extractions to ensure complete recovery.

  • Workup - Washing & Drying: Combine the organic layers and wash with brine to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product, often a dark oil or semi-solid, can be purified by vacuum distillation to yield the final product.[4]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low. What are the likely causes and how can I fix it?

Answer: Low yield is the most frequent issue and can stem from several factors:

  • Cause A: Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Increase the reaction time or temperature. Use TLC to monitor the consumption of the limiting reagent (4-chloroaniline). Ensure your heating apparatus is maintaining the target temperature consistently.

  • Cause B: Suboptimal Catalyst Concentration: The amount of acid catalyst is critical. Too little catalyst results in a slow or incomplete reaction, while too much can promote polymerization and side reactions.[3]

    • Solution: Titrate the optimal catalyst loading. Start with a literature-recommended molar ratio (e.g., 0.005 to 0.1 mole of catalyst per mole of aniline) and perform small-scale experiments to find the sweet spot for your specific conditions.[2]

  • Cause C: Water in Reagents: The presence of water, particularly in the acetone, can interfere with the acid catalyst and inhibit the initial condensation steps.

    • Solution: Use dry acetone and ensure all glassware is thoroughly dried before starting the reaction.

  • Cause D: Loss during Workup: The product can be lost during neutralization and extraction if emulsions form or if the pH is not correctly adjusted.

    • Solution: During neutralization, add the base slowly with efficient stirring and cooling. If an emulsion forms during extraction, adding a small amount of brine can help break it. Ensure the aqueous layer is truly basic before extraction to keep the product in its free-base form, which is soluble in the organic solvent.

Question 2: The final product is a dark, tarry substance that is difficult to purify. Why does this happen?

Answer: The formation of dark, polymeric residue is a known side reaction in dihydroquinoline synthesis.[1]

  • Cause A: Polymerization: The 1,2-dihydroquinoline product contains a reactive N-H bond and a double bond within the heterocyclic ring, making it susceptible to acid-catalyzed polymerization, especially at high temperatures. The commercial antioxidant form of the non-chlorinated analogue is, in fact, a mixture of oligomers.[4]

    • Solution: Maintain strict temperature control. Avoid exceeding the optimal reaction temperature. A lower temperature for a longer duration is often preferable to a high temperature for a shorter time. Additionally, ensure the catalyst is fully neutralized promptly after the reaction is complete, as residual acid in the crude product can promote polymerization upon standing or during purification by distillation.

  • Cause B: Oxidation: Dihydroquinolines can be sensitive to air and light, leading to the formation of colored impurities.[5]

    • Solution: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side products. Store the purified product under an inert atmosphere and protected from light.

Question 3: The reaction started, but then it stalled and TLC shows no further change. What went wrong?

Answer: A stalled reaction typically points to an issue with the catalyst or reaction equilibrium.

  • Cause A: Catalyst Deactivation: As mentioned, water can inhibit the catalyst. An insufficient initial amount of catalyst may be consumed by impurities or side reactions before the main reaction is complete.

    • Solution: Re-evaluate the purity of your starting materials. A small, careful addition of more catalyst could potentially restart the reaction, but this risks promoting polymerization. The better approach is to optimize the initial catalyst loading.

  • Cause B: Reversible Intermediates: The formation of some intermediates in the Doebner-von Miller pathway is reversible.[6] A change in conditions could shift the equilibrium away from product formation.

    • Solution: Ensure consistent heating and stirring. The removal of water, a byproduct of the condensation, can help drive the reaction forward. While difficult in a standard reflux setup, using a Dean-Stark trap could be explored in modified procedures, though this is not typical for this specific synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline?

The reaction proceeds via the Doebner-von Miller pathway. Although the exact mechanism has been subject to debate, a widely accepted sequence involves the following key steps:[1][6][7]

  • Aldol Condensation: Two molecules of acetone undergo an acid-catalyzed self-condensation to form mesityl oxide (an α,β-unsaturated ketone) and water.

  • Conjugate Addition (Michael Addition): The nitrogen atom of 4-chloroaniline acts as a nucleophile and attacks the β-carbon of mesityl oxide.

  • Cyclization: The resulting intermediate undergoes an intramolecular electrophilic attack from the aniline ring onto the ketone's carbonyl carbon.

  • Dehydration: The cyclic intermediate eliminates a molecule of water to form the final 1,2-dihydroquinoline ring system.

ReactionMechanism Fig. 1: Plausible Reaction Mechanism cluster_acetone Acetone Self-Condensation cluster_main Quinoline Formation A 2x Acetone MO Mesityl Oxide (α,β-Unsaturated Ketone) A->MO H+ Adduct Michael Adduct MO->Adduct 1,4-Addition Aniline 4-Chloroaniline Aniline->Adduct Cyclic Cyclized Intermediate Adduct->Cyclic Intramolecular Cyclization Product 6-Chloro-1,2-dihydro- 2,2,4-trimethylquinoline Cyclic->Product -H2O (Dehydration)

Caption: Fig. 1: Plausible Reaction Mechanism

Q2: Can I use other catalysts besides hydrochloric acid?

Yes, various acid catalysts can be employed. The choice of catalyst can significantly impact yield and reaction conditions.

  • Brønsted Acids: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are effective alternatives.[3][8]

  • Lewis Acids: Boron trifluoride (BF₃) and aluminum bromide (AlBr₃) have been used, sometimes in combination with HF.[2][3]

  • Iodine: Iodine is a classic catalyst for this reaction, often leading to good yields but requiring longer reaction times or higher temperatures.

  • Heterogeneous Catalysts: Recent research has explored solid acid catalysts like zeolites (e.g., H-Y-MMM) to simplify catalyst removal and recycling.[3]

Q3: How can I best characterize my final product to confirm its identity and purity?

A combination of analytical techniques is recommended for full characterization.

Analytical TechniquePurposeExpected Observations for the Product
¹H NMR Spectroscopy Structural ElucidationSignals corresponding to aromatic protons on the chloro-substituted ring, a vinyl proton, an N-H proton, and distinct methyl group signals (a singlet for the gem-dimethyl group at C2 and a singlet for the methyl at C4).
¹³C NMR Spectroscopy Structural ConfirmationSignals for the 12 distinct carbon atoms, including quaternary carbons at C2 and C4, and carbons of the chlorinated aromatic ring.
Mass Spectrometry (MS) Molecular Weight VerificationA molecular ion peak (M+) corresponding to the molecular weight of C₁₂H₁₄ClN. The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be visible.
Gas Chromatography (GC) Purity AssessmentA single major peak indicating the purity of the distilled product. Can also be used to quantify residual starting materials or identify volatile impurities.
Infrared (IR) Spectroscopy Functional Group IdentificationCharacteristic peaks for N-H stretching (~3400 cm⁻¹), C=C stretching (~1600 cm⁻¹), and aromatic C-H stretching.

Q4: What is the logical workflow for troubleshooting a failed or low-yield synthesis?

A systematic approach is key. The following flowchart outlines a logical troubleshooting process.

TroubleshootingWorkflow Fig. 2: Troubleshooting Workflow start_node Low Yield or Failed Reaction check_tlc TLC shows unreacted starting material? start_node->check_tlc Start Here check_node check_node cause_node cause_node solution_node solution_node cause_incomplete Cause: Incomplete Reaction check_tlc->cause_incomplete Yes check_product Crude product is dark/polymeric? check_tlc->check_product No check_conditions Conditions OK? cause_incomplete->check_conditions Investigate cause_polymer Cause: Polymerization check_product->cause_polymer Yes cause_workup Cause: Workup Loss check_product->cause_workup No cause_catalyst Cause: Catalyst Issue check_conditions->cause_catalyst No cause_temp_time Cause: Temp/Time check_conditions->cause_temp_time Yes solution_catalyst Verify catalyst purity & loading. Check for water in reagents. cause_catalyst->solution_catalyst Solution solution_temp_time Increase reaction temperature or time. Monitor via TLC. cause_temp_time->solution_temp_time Solution solution_polymer Reduce reaction temp. Ensure prompt and full neutralization. cause_polymer->solution_polymer Solution solution_workup Check pH during neutralization. Use brine to break emulsions. cause_workup->solution_workup Solution

Caption: Fig. 2: Troubleshooting Workflow

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Oh, C.-H., & Kim, J. S. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(4), 1668–1676.
  • Wikipedia contributors. (2023). Doebner–Miller reaction. Wikipedia.
  • BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. BenchChem.
  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.
  • Slideshare. (n.d.).
  • Combes Quinoline Synthesis. (n.d.).
  • Wikipedia contributors. (2023). Combes quinoline synthesis. Wikipedia.
  • Shaheen, M. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Niles, J. C., et al. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. PMC - NIH.
  • Liu, Y., et al. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer.
  • ResearchGate. (n.d.). Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects | Request PDF.
  • ANALYTICAL METHODS. (n.d.).
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • ResearchGate. (2025). 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids – the structural analogues of helquinoline.
  • Google Patents. (n.d.). RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.
  • Google Patents. (n.d.). US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • CAMEO Chemicals. (n.d.). 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE.
  • PrepChem.com. (n.d.). Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.
  • BenchChem. (2025). An In-Depth Technical Guide to 2,4,6-Trimethylquinoline: Synthesis, Properties, and Therapeutic Potential.
  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • KJSSC. (n.d.). Optimisation and evaluation of 2,2,4-Trimethyl-1,2-Dihydroquinoline (TMQ) and Alkyl Derivative of P-Phenylene Diamine (6PPD)
  • ResearchGate. (2025). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Validation of 3-Chloro-6-nitroisoquinolin-1-ol.
  • BenchChem. (2025). Application Notes and Protocols: 2,4,6-Trimethylquinoline in Dye Synthesis.
  • BenchChem. (2025). In-Depth Technical Guide to 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ).
  • Parchem. (n.d.). 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline (Cas 41464-95-3).
  • PubChem. (n.d.). 6,6'-Methylenebis(1,2-dihydro-2,2,4-trimethylquinoline).

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Troubleshooting guide for 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers working with 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline. This resource is designed to provide practical, field-tested advice to navigate the common challenges encountered during the synthesis, purification, characterization, and application of this versatile heterocyclic compound. The information herein is structured in a direct question-and-answer format to address specific experimental issues.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental properties, handling, and safety considerations.

Q1: What is 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline and what are its primary applications?

6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline is a substituted dihydroquinoline derivative. The core structure, 1,2-dihydro-2,2,4-trimethylquinoline (TMQ), is a well-known aminic antioxidant used extensively as a stabilizer in rubbers and some plastics.[1][2][3] The introduction of a chlorine atom at the 6-position provides a functional handle for further synthetic modifications, such as cross-coupling reactions, making it a valuable intermediate for developing novel materials, fluorophores, and pharmacologically active compounds.[4][5] Its hydroxylated analogs have demonstrated potential anti-inflammatory and antioxidant properties in biological systems.[6]

Q2: What are the key physical and chemical properties I should be aware of?

While specific data for the 6-chloro derivative may require experimental determination, the properties can be extrapolated from the parent TMQ compound and related structures. It is expected to be a solid at room temperature and is largely insoluble in water but soluble in common organic solvents.[1][7] A critical chemical property is its sensitivity to oxidation; it can be susceptible to degradation upon prolonged exposure to air and light, a trait linked to its function as an antioxidant.[7]

PropertyExpected Value / CharacteristicSource / Rationale
Molecular Formula C₁₂H₁₄ClN-
Molecular Weight 207.70 g/mol -
Appearance Off-white to brownish solid or flakesBased on parent compound[2]
Solubility Insoluble in water; Soluble in ethanol, acetone, tolueneBased on parent compound[7]
Stability Sensitive to air and light; may oxidize over time[7]
Key Spectroscopic Feature Mass Spec: M+ and M+2 isotope peaks in ~3:1 ratioCharacteristic of a monochlorinated compound
Q3: How should I properly store and handle this compound?

Due to its sensitivity, proper storage is crucial to maintain its integrity.

  • Storage: Keep the compound in a tightly sealed, opaque container (e.g., an amber vial).[8] For long-term storage, it is best to place it under an inert atmosphere (e.g., nitrogen or argon) and store it at refrigerated temperatures.[7]

  • Handling: All chemicals should be treated as potentially hazardous.[8] Handling should occur in a well-ventilated chemical fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][9] Avoid creating dust.

Section 2: Synthesis & Purification Troubleshooting

The most common route to this class of compounds is a variation of the Skraup-Doebner-von Miller synthesis, which involves the acid-catalyzed condensation of an aniline with α,β-unsaturated carbonyl compounds, or their precursors like acetone.[10][11][12]

Q4: My synthesis of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline from 4-chloroaniline and acetone results in a low yield and a large amount of black, tarry residue. What is causing this and how can I fix it?

This is the most common problem in Skraup-type syntheses. The tar is a result of polymerization of reactants and intermediates under the harsh, acidic reaction conditions.[13]

Causality: Strong acid catalysts (like HCl or H₂SO₄) aggressively promote not only the desired cyclization but also the self-condensation of acetone and subsequent polymerization of the resulting mesityl oxide and other unsaturated intermediates.

Solutions:

  • Use a Moderator: The classic Skraup reaction is notoriously exothermic.[14] Adding a moderator like ferrous sulfate (FeSO₄) can make the reaction less violent and reduce charring.[13]

  • Control Temperature: Do not overheat the reaction. Gentle heating should be applied to initiate the reaction, and if it becomes highly exothermic, cooling should be applied to maintain control.[13]

  • Slow Reactant Addition: Instead of adding all the acetone at once, add it slowly to the heated mixture of 4-chloroaniline and the acid catalyst. This keeps the concentration of the polymerizable species low at any given time.[13]

  • Catalyst Choice: While strong mineral acids are traditional, consider alternative catalysts. For the parent TMQ, catalysts like iodine or even heterogeneous catalysts like zeolites have been used, which can sometimes offer milder conditions and higher selectivity.[11][15]

Q5: The reaction is extremely vigorous and difficult to control. How can I improve safety and consistency?

The exothermic nature of this condensation is a significant safety concern.[14]

Causality: The reaction involves several exothermic steps, including Michael addition and cyclization-dehydration, which can cascade, leading to a runaway reaction.

Solutions:

  • Mechanical Stirring: Ensure efficient and robust mechanical stirring. This helps dissipate heat evenly and prevents the formation of localized hotspots.

  • Cooling Bath: Keep an ice-water bath on standby. If the reaction becomes too vigorous, it can be immediately cooled to bring it under control.

  • Order of Addition: It is critical to add reactants in the correct order. Typically, the aniline and moderator (if used) are mixed before the slow addition of the acid, followed by the carbonyl source.[14]

Q6: I'm struggling to purify the crude product from the tar. What is the most effective purification strategy?

Purifying the desired product from the polymeric tar is often the most challenging step.

Recommended Workflow:

  • Initial Workup: After the reaction is complete, cool the mixture and carefully neutralize the acid by pouring it into a large volume of cold water or ice, followed by the slow addition of a base like sodium hydroxide or sodium carbonate until the solution is alkaline.[13]

  • Solvent Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or toluene). The desired product will move to the organic layer, leaving many of the inorganic salts and some polar tars behind.

  • Purification Method Selection:

    • Vacuum Distillation: If the product is thermally stable, this can be an effective method to separate it from non-volatile polymers.[11]

    • Column Chromatography: This is often the most effective method for achieving high purity. Use silica gel and a solvent system like hexane/ethyl acetate. Start with a low polarity eluent (e.g., 98:2 hexane:EtOAc) and gradually increase the polarity to elute your product. The tarry materials will typically remain at the top of the column.

    • Recrystallization: If a solid can be isolated, recrystallization from a suitable solvent (e.g., ethanol, hexane, or a mixture) can be an excellent final purification step.

Experimental Protocols & Workflows

Protocol 1: Synthesis of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline

This protocol is a representative example and should be optimized based on laboratory conditions and scale.

Materials:

  • 4-Chloroaniline

  • Acetone (reagent grade)

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Sodium Hydroxide (NaOH)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloroaniline (1 eq) and toluene (2-3 mL per gram of aniline).

  • Catalyst Addition: With stirring, slowly add concentrated HCl (0.1-0.2 eq). An exotherm may be observed as the aniline salt forms.

  • Reactant Addition: Heat the mixture to 100-110 °C. Once the temperature is stable, add acetone (3-4 eq) dropwise via an addition funnel over 1-2 hours.

  • Reaction: After the addition is complete, maintain the reaction at reflux for 6-8 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Workup: Cool the reaction mixture to room temperature. Slowly pour it into a beaker containing crushed ice and water.

  • Neutralization: Carefully neutralize the mixture by adding 10M NaOH solution until the pH is > 9.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Diagram: Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Extraction cluster_purification Purification A 1. Charge Reactor: 4-Chloroaniline, Toluene, HCl B 2. Heat to 110°C A->B C 3. Add Acetone Dropwise B->C D 4. Reflux for 6-8h C->D E 5. Quench with Ice/Water D->E F 6. Neutralize with NaOH E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J 10. Characterize Pure Product I->J K Final Product

Caption: General workflow for synthesis and purification.

Section 3: Characterization and Analysis Troubleshooting

Accurate characterization is essential to confirm the structure and purity of your product.

Q7: My NMR spectrum shows unexpected peaks. How can I distinguish product peaks from impurities?

Besides starting material and solvent, common impurities include the fully oxidized quinoline and polymeric side products.

Expected ¹H NMR Signals for 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline:

  • ~1.3 ppm (s, 6H): Gem-dimethyl groups at the C2 position.

  • ~2.0 ppm (s, 3H): Methyl group at the C4 position.

  • ~4.0 ppm (br s, 1H): N-H proton. This peak may be broad and its chemical shift can vary with concentration and solvent.

  • ~5.4 ppm (s, 1H): Vinylic proton at the C3 position.

  • ~6.5-7.2 ppm (m, 3H): Aromatic protons. Expect a doublet for the proton ortho to the NH, a doublet of doublets for the proton between Cl and the ring junction, and a doublet for the proton ortho to the Cl.

Troubleshooting Tips:

  • Oxidized Impurity: The formation of 6-chloro-2,4-dimethylquinoline (the aromatic analog) is a common oxidative side reaction. This impurity will lack the C2 gem-dimethyl and C3 vinylic proton signals and will instead show more downfield aromatic signals.

  • Polymeric Material: Polymeric impurities often appear as very broad, unresolved humps in the baseline of the NMR spectrum.

  • D₂O Shake: To confirm the N-H peak, add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The N-H peak should disappear or significantly diminish.

Q8: How can I definitively confirm the presence and position of the chlorine atom?
  • Mass Spectrometry (MS): This is the best technique. Look for the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), you will see two peaks: one for the molecule with ³⁵Cl and another, smaller peak at M+2 for the molecule with ³⁷Cl. The intensity ratio of the M⁺ to M+2 peaks should be approximately 3:1.

  • ¹³C NMR: The carbon atom bonded to the chlorine will be significantly shifted downfield. Comparing the spectrum to the non-chlorinated analog can help assign this peak.

  • X-ray Crystallography: If you can grow a suitable single crystal, this method provides unambiguous structural confirmation.

Section 4: Application and Stability Troubleshooting

Q9: My compound seems to be decomposing during a subsequent reaction, even under what I believe are mild conditions. What could be the cause?

The dihydroquinoline core is susceptible to oxidation, especially in the presence of heat, light, or oxidizing agents.

Causality: The 1,2-dihydroquinoline ring system can readily aromatize to the more stable quinoline ring. This process is an oxidation. Your "mild" conditions may involve reagents or trace impurities (like atmospheric oxygen) that are sufficient to promote this.

Solutions:

  • Inert Atmosphere: Perform all subsequent reactions under an inert atmosphere of nitrogen or argon to exclude oxygen.

  • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

  • Protect from Light: Wrap the reaction flask in aluminum foil to protect it from light, which can catalyze oxidation.

  • Reagent Purity: Ensure all reagents are free from peroxide or other oxidizing impurities.

Diagram: Oxidation Pathway

G A 6-Chloro-1,2-dihydro- 2,2,4-trimethylquinoline B 6-Chloro-2,4-dimethylquinoline (Oxidized Product) A->B [O] (Air, Light, Heat)

Caption: Common degradation pathway via oxidation.

References

  • Kamiguchi, S., et al. (2006). Vapor-phase synthesis of 1,2-dihydro-2,2,4-trimethylquinolines from anilines and acetone over group 5-7 metal halide clusters as catalysts. Applied Catalysis A: General, 309(1), 70-75.
  • Sikora, A., et al. (2019). Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. Catalysis Today, 334, 194-202. Retrieved from [Link]

  • Iida, H., et al. (1988). Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline. U.S. Patent 4,746,743.
  • Wikipedia. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. Retrieved from [Link]

  • LookChem. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. Retrieved from [Link]

  • Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Chemotechnique Diagnostics. (n.d.). PATIENT INFORMATION SHEET 2,2,4-Trimethyl-1,2-dihydroquinoline. Retrieved from [Link]

  • Gutsulyak, D. W., & Buncel, E. (2001). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 66(13), 4503–4510. Retrieved from [Link]

  • Koval, T., et al. (2022). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. Pharmaceuticals, 15(10), 1248. Retrieved from [Link]

  • Lambert, K. M., & Movassaghi, M. (2010). Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. Organic letters, 12(5), 1032–1035. Retrieved from [Link]

  • Ferreira, S. B., et al. (2021). Synthesis of Dihydroquinolines in the Twenty-First Century. Chemistry – A European Journal, 27(2), 526-550. Retrieved from [Link]

  • Papadopoulou, M. V., et al. (2020). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 85(11), 7126–7137. Retrieved from [Link]

  • García-Cánovas, S., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products, 86(2), 345–353. Retrieved from [Link]

  • Karageorgis, G., et al. (2016). Practical synthetic strategies towards lipophilic 6-iodotetrahydroquinolines and -dihydroquinolines. Beilstein Journal of Organic Chemistry, 12, 1729–1735. Retrieved from [Link]

  • SlideShare. (n.d.). Quinoline. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • PubChem. (n.d.). 6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-dihydroquinolines. Retrieved from [Link]

  • Eisch, J. J., & Gadek, T. R. (1989). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 54(10), 2436–2441. Retrieved from [Link]

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Technical Support Center: Handling and Storage of Chlorinated Dihydroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is intended for researchers, scientists, and drug development professionals working with chlorinated dihydroquinolines. This class of compounds presents unique challenges due to its potential for reactivity, instability, and toxicity. This document provides practical, in-depth troubleshooting advice and frequently asked questions to ensure experimental success and laboratory safety.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments with chlorinated dihydroquinolines. The question-and-answer format is designed to help you quickly identify and resolve common issues.

Question 1: I ran an analysis (NMR/LC-MS) of my chlorinated dihydroquinoline after a few days in solution and observed new, unexpected peaks. What is happening?

Answer:

This is a classic sign of compound degradation. Chlorinated dihydroquinolines can be susceptible to several degradation pathways, primarily oxidation and hydrolysis.

  • Causality: The dihydroquinoline ring is not fully aromatic and can be prone to oxidation, converting it to the more stable quinoline or quinolone form.[1] Furthermore, the presence of moisture, especially with trace acid or base, can lead to the hydrolysis of the chlorine substituent or other functional groups. Some chlorinated hydrocarbons are known to hydrolyze slowly in the presence of water, which can form hydrochloric acid (HCl) and subsequently catalyze further degradation.[2] Instability is a significant challenge in drug discovery and can lead to incorrect bioassay results and misleading structure-activity relationships (SAR).[3]

  • Troubleshooting Steps:

    • Confirm Identity of Degradants: Use high-resolution mass spectrometry (HRMS) and 2D NMR techniques to characterize the new species. Common degradants include the corresponding quinoline (from oxidation) or hydroxylated derivatives (from hydrolysis).

    • Solvent Purity Check: Ensure your solvents are anhydrous and free from acidic or basic impurities. Use freshly opened bottles of high-purity solvents whenever possible.

    • Atmosphere Control: When preparing solutions for storage, degas the solvent and store the vial under an inert atmosphere (e.g., Argon or Nitrogen) to prevent air oxidation.

    • pH Control: If working in aqueous or protic solutions, ensure the medium is appropriately buffered to a pH where the compound is most stable.

    • Protocol: Re-purification: If degradation is significant, the material may need to be re-purified. Standard chromatographic techniques can be employed, but care must be taken to use pure solvents and minimize exposure to heat and light.[4]

Question 2: My reaction yield is consistently lower than expected, or the reaction fails entirely. Could my chlorinated dihydroquinoline be the issue?

Answer:

Yes, the purity and stability of your starting material are critical. If the compound has degraded during storage or is impure, it can directly impact your reaction's success.

  • Causality: The presence of impurities, particularly water or HCl from hydrolysis, can interfere with many sensitive chemical reactions, such as those involving organometallics, strong bases, or palladium catalysts.[2][5] For example, lithiation reactions are extremely sensitive to moisture.[5] Technical issues in synthesis, such as incomplete reactions or difficult purifications, can also result in lower-purity starting materials.[6]

  • Troubleshooting Workflow:

    G start Low Reaction Yield Observed check_purity 1. Check Purity of Starting Material (LC-MS, NMR, qNMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure check_reagents 2. Verify Purity & Activity of Other Reagents/Catalysts is_pure->check_reagents  Yes repurify 2. Re-purify Starting Material (Chromatography, Recrystallization) is_pure->repurify No   optimize_conditions 3. Re-optimize Reaction Conditions (Temp, Time, Atmosphere) check_reagents->optimize_conditions success Problem Resolved optimize_conditions->success rerun 3. Re-run Reaction with Purified Material repurify->rerun rerun->success

    Caption: Troubleshooting workflow for low reaction yields.

Question 3: I noticed some discoloration (e.g., turning yellow or brown) of my solid chlorinated dihydroquinoline sample over time. Is it still usable?

Answer:

Discoloration is a visual indicator of potential chemical degradation. While the compound might still be predominantly intact, the presence of colored impurities suggests that decomposition has begun.

  • Causality: The formation of colored byproducts often results from oxidation or polymerization pathways. Exposure to light (photodegradation), air (oxidation), or trace impurities can initiate these processes.[1]

  • Recommended Actions:

    • Do Not Assume Purity: Never use a discolored sample without first verifying its purity.

    • Analytical Verification: Analyze a small portion of the sample using LC-MS and NMR to determine the extent of degradation and identify the impurities.

    • Assess Usability: If the purity is still high (>95%) and the impurities are known to be benign for your specific application, you may choose to proceed. However, for sensitive applications like quantitative bioassays or catalysis, re-purification is strongly recommended.

    • Review Storage Conditions: This is a critical sign that your storage conditions are inadequate. Refer to the storage guidelines in the FAQ section below.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the safe handling, storage, and disposal of chlorinated dihydroquinolines.

Handling & Personal Protective Equipment (PPE)

Q: What are the primary hazards associated with chlorinated dihydroquinolines? A: These compounds should be treated as potentially hazardous. The primary risks include:

  • Toxicity: Many chlorinated organic compounds are toxic.[7][8] Assume the compound is fatal if inhaled, causes skin irritation or burns, and can cause serious eye damage.[8][9]

  • Reactivity: They can react with incompatible materials. For example, mixing chlorinated compounds with acids can create dangerous chemical reactions that release harmful fumes.[10]

  • Environmental Hazard: Improper disposal can contaminate soil and groundwater.[11]

Q: What is the minimum required PPE for handling these compounds? A: Always handle chlorinated dihydroquinolines inside a certified chemical fume hood. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.[9]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Always wash hands thoroughly after handling.[7][9]

  • Body Protection: A flame-retardant lab coat.[9]

  • Respiratory Protection: In situations with potential for aerosolization or if working outside a fume hood (not recommended), a positive-pressure, self-contained breathing apparatus (SCBA) may be necessary.[12]

Storage

Q: What are the ideal storage conditions for solid chlorinated dihydroquinolines? A: Proper storage is crucial to maintain compound integrity and ensure safety. Key storage parameters are summarized in the table below.

ParameterRecommendationRationale
Temperature Cool, between 10-21°C (50-70°F).[13]Heat accelerates chemical breakdown and can cause expansion in sealed containers, leading to leaks.[13][14]
Atmosphere Tightly sealed container, preferably under an inert gas (Argon/Nitrogen).[2][9]Prevents oxidation from atmospheric oxygen and hydrolysis from ambient moisture.[2]
Light Store in an amber vial or in a dark location.Protects against photodegradation.
Location A cool, dry, well-ventilated area away from heat sources.[10][15]Prevents accumulation of potentially harmful fumes and reduces fire risk.[10]

Q: What substances should NOT be stored with chlorinated dihydroquinolines? A: To prevent dangerous reactions, segregation is critical.

Incompatible MaterialHazard
Acids (e.g., Muriatic, Sulfuric) Can cause a violent reaction, releasing toxic gases.[10]
Oxidizers (e.g., Bromine, Peroxides) Can create a dangerous chemical reaction.[10]
Flammable/Combustible Materials Increases fire risk.[15]
Water/Moisture Can lead to hydrolysis and the formation of corrosive HCl gas.[2]
Solutions and Stability

Q: How long can I store a chlorinated dihydroquinoline in solution (e.g., in DMSO for biological screening)? A: Solution stability is highly compound-specific and must be experimentally determined. As a general rule, prepare solutions fresh whenever possible. If storage is necessary:

  • Use anhydrous, high-purity solvent.

  • Store at -20°C or -80°C in a tightly sealed vial with an inert atmosphere.

  • Before use, allow the solution to warm to room temperature completely before opening to prevent condensation of atmospheric moisture into the cold solution.

  • Run a quick purity check (e.g., UPLC-MS) on an aliquot if the solution has been stored for an extended period.

Disposal

Q: How do I properly dispose of waste containing chlorinated dihydroquinolines? A: Chlorinated compounds are considered household hazardous waste and require special handling.[16]

  • NEVER pour them down the drain or put them in the regular trash.[11][16] This can lead to environmental contamination and dangerous reactions in waste collection systems.[17]

  • Solid Waste: Collect in a clearly labeled, sealed waste container.

  • Liquid Waste: Collect in a designated chlorinated waste solvent container.

  • Disposal Route: All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a certified hazardous waste disposal facility.[17][18]

Detailed Experimental Protocols
Protocol 1: Safe Weighing and Dissolution of a Solid Sample
  • Preparation: Don all required PPE (goggles, face shield, lab coat, gloves). Ensure the chemical fume hood sash is at the appropriate height.

  • Weighing:

    • Place an analytical balance inside the fume hood if possible.

    • If not, carefully transfer a small amount of the solid from the stock bottle to a tared weighing vial inside the hood.

    • Seal the weighing vial and the stock bottle before removing them from the hood.

    • Weigh the sealed vial outside the hood. This minimizes exposure.

  • Dissolution:

    • Return the sealed weighing vial to the fume hood.

    • Uncap the vial and add the desired volume of anhydrous solvent using a calibrated pipette.

    • Gently swirl or vortex the vial to ensure complete dissolution. If sonication is needed, ensure the vial is sealed.

  • Storage: If the solution is to be stored, flush the headspace of the vial with an inert gas (Argon or Nitrogen) before sealing tightly with a Teflon-lined cap.

Protocol 2: Procedure for Handling an Accidental Spill
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of inhalation.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Consult SDS: Refer to the Safety Data Sheet (SDS) for the specific compound for detailed spill cleanup instructions.

  • Cleanup (for small, manageable spills):

    • Don appropriate PPE, including respiratory protection if necessary.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), placing the used cloth in the hazardous waste container.

    • Wash the area with soap and water.

  • Report: Report the incident to your laboratory supervisor and EH&S department.

    G spill Spill Occurs alert 1. Alert Others & Assess Is the spill large? spill->alert evacuate 2. Evacuate Area Call EH&S alert->evacuate Yes ppe 2. Don Additional PPE (if safe to do so) alert->ppe No, Small Spill absorb 3. Cover with Inert Absorbent ppe->absorb collect 4. Collect into Hazardous Waste Container absorb->collect clean 5. Decontaminate Area collect->clean report 6. Report Incident clean->report

    Caption: Decision workflow for handling a chemical spill.

References
  • How Should Pool Chemicals Be Stored. (n.d.). [Source Not Available].
  • Tips for Proper Chemical Storage. (2022, April 19). Shoreline Pools. Retrieved from [Link]

  • Pool Chemical Disposal. (n.d.). Rumpke. Retrieved from [Link]

  • How to Store Chlorine Tablets: Essential Tips and Guidelines. (2025, January 4). North Industrial Chemicals. Retrieved from [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Euro Chlor. Retrieved from [Link]

  • Where to Store Chlorine Tablets for Your Pool: A Guide. (n.d.). Halogen Supply. Retrieved from [Link]

  • How to Dispose of Old Pool Chemicals. (n.d.). [Source Not Available].
  • Synthesis of Dihydroquinolines in the Twenty‐First Century. (2023, October 26). ResearchGate. Retrieved from [Link]

  • Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (2023, February 7). ACS Publications. Retrieved from [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). MDPI. Retrieved from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Retrieved from [Link]

  • MCMUA - HHW - Pool Chemicals. (n.d.). Morris County MUA. Retrieved from [Link]

  • Dealing with strong mass interferences of chlorinated paraffins and their transformation products: An analytical guide. (n.d.). ResearchGate. Retrieved from [Link]

  • Chlorine | Medical Management Guidelines. (n.d.). ATSDR - CDC. Retrieved from [Link]

  • Pathway proposed for the degradation of quinoline. (n.d.). ResearchGate. Retrieved from [Link]

  • Reactions of dihydroquinolines and dihydroisoquinolines with arenesulphonyl azides. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of Chlorine- and Nitrogen-Containing Carbon Nanofibers for Water Purification from Chloroaromatic Compounds. (n.d.). MDPI. Retrieved from [Link]

  • Disposing of Chlorine: Pool and Cleaning Products. (n.d.). NEDT. Retrieved from [Link]

  • Microbial degradation of chlorinated dioxins. (n.d.). PubMed. Retrieved from [Link]

  • Formation of stable chlorinated hydrocarbons in weathering plant material. (n.d.). PubMed. Retrieved from [Link]

  • Stability challenges in drug discovery. (n.d.). PubMed. Retrieved from [Link]

  • Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry. (2024, November 14). Nature. Retrieved from [Link]

  • Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates. (2021, February 8). National Institutes of Health. Retrieved from [Link]

  • Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry. (n.d.). ResearchGate. Retrieved from [Link]

  • How to Properly Dispose of Pool Chemicals. (2025, February 21). MLI Environmental. Retrieved from [Link]

  • Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Analysis of chlorinated compounds... in fuel oil by headspace GC-MS. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Why are chlorinated pollutants so difficult to degrade aerobically? (n.d.). PubMed Central. Retrieved from [Link]

  • Category - Case Studies. (n.d.). Drug Hunter. Retrieved from [Link]

  • Influence of Chlorinating Agents on the Formation of Stable Biomarkers in Hair. (2022, December 6). PubMed. Retrieved from [Link]

  • Biodegradation of Chlorinated Compounds—A Review. (2025, August 10). ResearchGate. Retrieved from [Link]

  • EPA Method 551.1. (2025, May 14). US EPA. Retrieved from [Link]

  • Inline purification in continuous flow synthesis. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Dechlorination pathways of diverse chlorinated aromatic pollutants. (2010, May 15). PubMed. Retrieved from [Link]

  • Analytical methods of chlorine and the substances produced by the chlorine tre
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025, September 30). ChemRxiv. Retrieved from [Link]

Sources

Preventing degradation of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this compound during experiments. Our goal is to ensure the integrity of your research by minimizing compound degradation.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline, and what are its primary applications?

A1: 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline is a substituted dihydroquinoline derivative. Dihydroquinolines are a class of heterocyclic compounds recognized for their antioxidant properties, particularly as aminic antioxidants in various industrial applications, such as in lubricants and polymers. In the context of research and drug development, substituted quinolines are explored for a wide range of biological activities. The chloro-substitution on the aromatic ring can significantly influence its electronic properties and metabolic stability, making it a compound of interest for medicinal chemistry and material science.

Q2: I've observed a change in the color of my solid 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline sample over time. Is this a cause for concern?

A2: Yes, a visible change in color, such as darkening or the development of a yellowish or brownish tint, is a strong indicator of degradation. The parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline, is known to be sensitive to prolonged exposure to air and light.[1] Oxidation is a likely cause of this color change. It is highly recommended to use fresh, pure material for your experiments to ensure reproducibility and accuracy. You should verify the purity of your sample using an appropriate analytical method, such as HPLC, before use.

Q3: My experimental results are inconsistent when using solutions of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline. What could be the issue?

A3: Inconsistent results are often a symptom of compound instability in solution. 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline, being an aminic antioxidant, is susceptible to oxidative degradation, which can be accelerated in solution, especially when exposed to air and light.[2][3] The stability can also be affected by the pH of the solvent and the presence of metal ions which can catalyze oxidation. It is crucial to prepare solutions fresh for each experiment and to use degassed solvents to minimize dissolved oxygen.

Q4: What are the primary drivers of degradation for this compound?

A4: Based on the chemistry of related dihydroquinolines and aminic antioxidants, the main drivers of degradation for 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline are:

  • Oxidation: Reaction with atmospheric oxygen, peroxides, or other oxidizing agents. This is often the primary degradation pathway for aminic antioxidants.[2][4]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. Halogenated quinolines can be susceptible to photolytic degradation.[5]

  • Thermal Stress: Elevated temperatures can accelerate degradation reactions. The polymer of the related 2,2,4-trimethyl-1,2-dihydroquinoline is known to be unstable at elevated temperatures.[6]

  • Extreme pH: Strong acidic or basic conditions can lead to hydrolysis or other acid/base-catalyzed degradation pathways.

Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during the handling and use of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline.

Observed Problem Potential Cause Recommended Solution & Rationale
Appearance of new peaks in HPLC chromatogram during a time-course experiment. Degradation of the compound. 1. Minimize Exposure to Air and Light: Prepare solutions in amber vials and purge with an inert gas (e.g., nitrogen or argon) before sealing. The dihydroquinoline ring can be susceptible to oxidation, and light can provide the energy for photolytic reactions. 2. Control Temperature: Conduct experiments at a controlled and, if possible, lower temperature to reduce the rate of thermal degradation. 3. Use Freshly Prepared Solutions: Avoid using stock solutions that have been stored for extended periods. It is best practice to prepare solutions immediately before use.
Low or variable assay/purity results of the solid material. Improper storage leading to degradation. 1. Store in a cool, dark, and dry place under an inert atmosphere. A refrigerator or freezer is ideal. The exclusion of oxygen and light is critical for long-term stability.[1] 2. Use tightly sealed containers. This prevents exposure to moisture and atmospheric oxygen. The polymer of the related 2,2,4-trimethyl-1,2-dihydroquinoline is noted to be sensitive to moisture.[7]
Formation of colored byproducts in a reaction mixture. Oxidative degradation. 1. Deoxygenate Solvents: Before use, sparge solvents with an inert gas for at least 15-20 minutes to remove dissolved oxygen. 2. Use of Antioxidant Scavengers (if compatible with the reaction): In some applications, the addition of a sacrificial antioxidant can help protect the primary compound, although this is generally not feasible in stoichiometric reactions. 3. Evaluate Reaction Conditions: High temperatures and the presence of certain metal catalysts can accelerate oxidation.
Inconsistent biological activity or analytical response. Presence of unknown degradation products that may have interfering activity or different analytical properties. 1. Perform Forced Degradation Studies: Intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products.[8] 2. Develop a Stability-Indicating Analytical Method: Use a chromatographic method (e.g., HPLC with a photodiode array detector) that can separate the parent compound from all potential degradation products. This is crucial for accurate quantification.[9][10]

Experimental Protocols

Protocol 1: Recommended Storage and Handling
  • Storage of Solid Material:

    • Store 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline in a tightly sealed, amber glass vial.

    • For long-term storage, place the vial inside a desiccator filled with a suitable desiccant.

    • Store the desiccator in a refrigerator at 2-8 °C.

    • Before opening, allow the container to warm to room temperature to prevent condensation of moisture onto the cold solid.

  • Preparation of Solutions:

    • Use high-purity, degassed solvents. To degas, either sparge with an inert gas (nitrogen or argon) for 15-20 minutes or use a freeze-pump-thaw technique.

    • Prepare solutions in amber glassware to protect from light.

    • If possible, handle the solid and prepare solutions in an inert atmosphere (e.g., in a glovebox).

    • Prepare solutions fresh for each experiment and use them promptly.

Protocol 2: Stability-Indicating HPLC Method Development (General Approach)

A stability-indicating HPLC method is essential for accurately quantifying 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline and ensuring that its degradation products do not interfere with the analysis.

  • Forced Degradation Study:

    • Prepare solutions of the compound (e.g., in acetonitrile/water) and subject them to the following stress conditions:

      • Acidic: 0.1 M HCl at 60 °C for 24 hours.

      • Basic: 0.1 M NaOH at 60 °C for 24 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Heat a solid sample at 80 °C for 48 hours.

      • Photolytic: Expose a solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period.

    • Analyze the stressed samples by HPLC to identify the formation of degradation products.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where the parent compound and potential degradants have good absorbance (a photodiode array detector is recommended to assess peak purity).

    • Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation of the parent peak from all degradation product peaks.

Visualizations

Logical Workflow for Handling and Stability Assessment

G cluster_storage Proper Storage cluster_prep Solution Preparation cluster_exp Experimentation cluster_analysis Analysis & Troubleshooting storage Store Solid: - Cool, Dark, Dry - Inert Atmosphere prep Prepare Fresh Solutions: - Degassed Solvents - Amber Vials storage->prep Use Fresh Material exp Conduct Experiment: - Controlled Temperature - Minimize Exposure prep->exp Immediate Use analysis Analyze by Stability- Indicating HPLC exp->analysis Monitor Stability troubleshoot Inconsistent Results? - Review Handling - Check Purity analysis->troubleshoot Identify Degradation troubleshoot->storage Re-evaluate Procedures DegradationPathways cluster_stress cluster_products Parent 6-Chloro-1,2-dihydro- 2,2,4-trimethylquinoline Oxidation Oxidation (O2, Peroxides) Parent->Oxidation Light Photodegradation (UV/Vis Light) Parent->Light Heat Thermal Stress Parent->Heat pH Acid/Base Hydrolysis Parent->pH Oxidized Oxidized Derivatives (e.g., N-oxides, quinolones) Oxidation->Oxidized Photoproducts Photolytic Adducts or Rearrangement Products Light->Photoproducts Thermal_Products Decomposition Fragments Heat->Thermal_Products Hydrolysis_Products Hydrolyzed Derivatives pH->Hydrolysis_Products

Caption: Potential degradation pathways for 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline under various stress conditions.

References

  • Antioxidants In Lubricants: Essential or Excessive? Noria Corporation. [Link]

  • Research Progress of Antioxidant Additives for Lubricating Oils. MDPI. [Link]

  • Determination of the Effects of Aminic and Phenolic Antioxidants on the Oxidation Resistance Performance of TMP and TMP Complex Esters by RBOT. Smart Eureka. [Link]

  • The relationship between oxidation stability and antioxidant depletion in turbine oils formulated with Groups II, III and IV base stocks. ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. PubMed. [Link]

  • Stability-indicating HPLC Method Research Articles. R Discovery. [Link]

  • Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. ResearchGate. [Link]

  • MATERIAL SAFTY DATA SHEET 2,2,4-Trimethyl-1,2-dihydroquinoline, polymerized. KEMAI. [Link]

  • Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence. National Institutes of Health. [Link]

  • The Unvarnished Truth about Aminic Antioxidants. Lubes'N'Greases. [Link]

  • Stability-Indicating HPLC Method Development. Waters. [Link]

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Technical Support Center: Purification of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, as a Senior Application Scientist, I've developed this in-depth technical support center to guide researchers, scientists, and drug development professionals in purifying synthesized 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline. This guide is structured to provide direct, actionable solutions to common challenges encountered in the laboratory.

Welcome to the technical support hub for 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline. This resource is designed to provide expert guidance on overcoming common purification challenges, ensuring you achieve the desired purity for your research and development needs. The synthesis of this compound, typically via acid-catalyzed condensation of 4-chloroaniline with acetone or by direct chlorination of 2,2,4-trimethyl-1,2-dihydroquinoline, can often result in a mixture of byproducts and unreacted starting materials.[1][2] This guide provides a logical, step-by-step approach to identifying and removing these impurities.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter post-synthesis. Each entry explains the probable cause and provides detailed protocols for resolution.

Question 1: My crude product is a dark, viscous oil or tar instead of a solid. What causes this and how can I purify it?

Answer:

This is a very common issue, primarily caused by the formation of polymeric byproducts. Acid-catalyzed reactions of anilines and ketones are known to produce high-molecular-weight polymers and tarry substances, especially if the reaction temperature is not well-controlled.[3][4] These polymeric impurities interfere with crystallization, resulting in an oily or tarry crude product.

Causality: The acidic conditions can promote side reactions, leading to the self-polymerization of intermediates or the final product.[2] These polymers are typically less soluble and more colored than the desired monomer.

Recommended Purification Strategy: The most effective method for separating the monomer from non-volatile polymeric materials is column chromatography, followed by recrystallization of the purified fractions.

dot

Caption: Workflow for purifying the target compound from polymeric byproducts.

Experimental Protocol: Flash Column Chromatography [5][6]

  • Prepare the Slurry: In a fume hood, add silica gel to a beaker containing your chosen eluent (start with a non-polar mixture like 98:2 Hexane:Ethyl Acetate). Stir to create a uniform slurry.[5]

  • Pack the Column: Secure a glass column vertically. Add a small cotton or glass wool plug, followed by a thin layer of sand.[5] Pour the silica slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.[7]

  • Load the Sample: Dissolve your crude oily product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). To this solution, add a small amount of silica gel and evaporate the solvent to create a dry powder. This "dry loading" method prevents band broadening. Carefully add this powder to the top of the packed column. Add another thin layer of sand on top to protect the surface.[6]

  • Elution: Carefully add the eluent to the column. Use air pressure to gently force the solvent through the column. Begin collecting fractions in test tubes.

  • Monitoring: Spot the collected fractions on a TLC plate alongside your starting material and crude product to track the separation. The desired product should have a distinct Rf value from the baseline (where polymers remain) and any faster-moving impurities.

  • Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator. The resulting solid or oil can then be further purified by recrystallization.

Question 2: After purification, my product is a pale yellow solid, but I need a completely colorless or white product. How do I remove the color?

Answer:

A persistent yellow color often indicates the presence of minor, highly conjugated or oxidized impurities that co-crystallize with your product. These are often remnants from the reaction that are difficult to remove by a single purification method.

Recommended Purification Strategy: A two-step approach is highly effective: treatment with activated charcoal during recrystallization, followed by a second, careful recrystallization.

Experimental Protocol: Decolorizing Recrystallization [8]

  • Dissolution: In an Erlenmeyer flask, dissolve the yellow solid in the minimum amount of a suitable boiling solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture).

  • Charcoal Treatment: Remove the flask from the heat source and allow it to cool slightly to prevent violent boiling when the charcoal is added. Add a very small amount (1-2% of your product's weight) of activated charcoal to the hot solution.

  • Hot Filtration: Place the flask back on the heat and bring it to a boil for a few minutes. While hot, perform a gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal. This step is critical and must be done quickly to prevent the product from crystallizing prematurely in the funnel.[8]

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Slow cooling is essential for forming pure crystals.[8] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the colorless crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Question 3: My NMR/HPLC analysis shows an impurity with a very similar profile to my main product. Could this be an isomer, and how do I separate it?

Answer:

Yes, this is highly likely an isomeric impurity. If you synthesized the compound via direct chlorination of 2,2,4-trimethyl-1,2-dihydroquinoline, you might have minor amounts of other chloro-isomers (e.g., 8-chloro or 5-chloro derivatives).[3] These isomers have very similar polarities and chemical properties, making them difficult to separate by standard recrystallization.

Recommended Purification Strategy: Meticulous column chromatography with a shallow solvent gradient is the most reliable method for separating isomers. HPLC can also be used for preparative separation if the scale is small.[9]

Key to Success: The choice of eluent is critical. You must find a solvent system that provides a noticeable difference in Rf values between your product and the isomeric impurity on a TLC plate. Test various solvent ratios (e.g., Hexane:Ethyl Acetate, Toluene:Acetone) to find the optimal system before running the column.

Technique Principle of Separation Best For Considerations
Flash Chromatography Differential partitioning between a solid stationary phase and a liquid mobile phase.[5]Gram-scale separation of isomers.Requires careful optimization of the eluent system for good resolution.
Preparative HPLC High-resolution partitioning using smaller stationary phase particles and high pressure.[9]Milligram to low-gram scale separation of very similar compounds.More expensive and lower throughput than flash chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline?

The two main synthetic routes are:

  • Condensation Reaction: An acid-catalyzed condensation of 4-chloroaniline with acetone or a related ketone. This is a variation of the Doebner-von Miller reaction.[2][10]

  • Direct Chlorination: The regioselective chlorination of the parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline, using a suitable chlorinating agent.[1]

Q2: What analytical methods are best for assessing the final purity?

A combination of methods provides the most comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and detecting non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a formic or phosphoric acid modifier) is a good starting point.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and residual solvents.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can be used to estimate purity by integrating impurity peaks against the product peaks.[11]

  • Melting Point Analysis: A sharp and un-depressed melting point range is a strong indicator of high purity for a crystalline solid.[12]

dot

PurityAnalysis PurifiedProduct Purified Solid HPLC HPLC Analysis PurifiedProduct->HPLC GCMS GC-MS Analysis PurifiedProduct->GCMS NMR NMR Spectroscopy PurifiedProduct->NMR MP Melting Point PurifiedProduct->MP Purity Quantitative Purity (%) HPLC->Purity Volatiles Residual Solvents & Volatile Impurities GCMS->Volatiles Structure Structural Confirmation NMR->Structure Crystallinity Crystalline Integrity MP->Crystallinity

Caption: A multi-faceted approach to final purity assessment.

Q3: What are the best practices for storing the purified compound?

Purified 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline, like many dihydroquinolines, can be sensitive to prolonged exposure to air and light, which may cause gradual oxidation and discoloration.[13][14]

  • Storage Conditions: Store the compound in a tightly sealed, amber glass vial to protect it from light.

  • Atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing.

  • Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended.[15][16]

References

  • Wikipedia. (n.d.). Skraup reaction. Retrieved from wikipedia.org [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from pharmaguideline.com [Link]

  • Banu, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. ResearchGate. [Link]

  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions. [Link]

  • SIELC Technologies. (n.d.). Separation of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline on Newcrom R1 HPLC column. Retrieved from sielc.com [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from organic-chemistry.org [Link]

  • Banu, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). Convergent and Stereoselective Synthesis of Tetrahydroquinolines. Retrieved from rsc.org [Link]

  • Liu, Y., et al. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry. [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from wikipedia.org [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from orgsyn.org [Link]

  • Lisa Nichols. (2022, February 12). Column Chromatography [Video]. YouTube. [Link]

  • Google Patents. (n.d.). US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline.
  • LookChem. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. Retrieved from lookchem.com [Link]

  • PubChem. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. Retrieved from pubchem.ncbi.nlm.nih.gov [Link]

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Technical Support Center: Synthesis of Chlorinated Trimethylquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for the synthesis of chlorinated trimethylquinolines. We will delve into common side reactions, their mechanistic origins, and robust protocols to mitigate them, ensuring the integrity and success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Regioselectivity During Electrophilic Chlorination

Q: My electrophilic chlorination of a trimethylquinoline precursor is yielding a mixture of regioisomers. How can I improve the selectivity to obtain the desired chlorinated product?

A: This is a classic challenge in electrophilic aromatic substitution on a substituted quinoline ring. The positions of the three methyl groups and the nitrogen atom strongly influence the electronic density of the aromatic system, directing the incoming electrophile (Cl+). Side reactions leading to undesired isomers are common.

Root Cause Analysis:

  • Directing Effects: The methyl groups are activating, ortho-para directing groups. The quinoline nitrogen is deactivating, particularly towards the pyridine ring. The interplay of these factors can lead to a complex product mixture if not properly controlled.

  • Reaction Conditions: The choice of chlorinating agent, solvent, and temperature significantly impacts the reaction's kinetic versus thermodynamic control, which in turn dictates the isomeric ratio. Harsh conditions (e.g., strong Lewis acids, high temperatures) can decrease selectivity.[1]

Troubleshooting Protocol: Enhancing Regioselectivity

  • Selection of Chlorinating Agent: Move away from harsh reagents like Cl2 gas with strong Lewis acids. Consider using milder, more selective agents.

    • N-Chlorosuccinimide (NCS): Often provides higher selectivity. It generates a less reactive electrophile, allowing the inherent directing effects of the substrate to dominate.

    • Trichloroisocyanuric Acid (TCICA): An inexpensive and efficient reagent for C5-halogenation of certain quinoline derivatives, often proceeding with high regioselectivity at room temperature.[2]

  • Solvent Optimization: The polarity of the solvent can influence the stability of the sigma complex intermediate.

    • Start with non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • For specific substrates, polar aprotic solvents like acetonitrile (MeCN) might offer different selectivity profiles.

  • Temperature Control: Perform the reaction at lower temperatures to favor the kinetically controlled product, which is often the more desired isomer.

    • Begin optimization at 0 °C and slowly allow the reaction to warm to room temperature. Monitor by TLC or GC-MS to track isomer formation.

Comparative Data on Chlorinating Agents:

Chlorinating AgentTypical ConditionsCommon Side ProductsSelectivity Profile
Cl₂ / AlCl₃DCM, 0 °C to RTOver-chlorination, Isomer mixturesLow to Moderate
SO₂Cl₂Neat or in CHCl₃, RefluxTar formation, Isomer mixturesLow to Moderate
N-Chlorosuccinimide (NCS)MeCN or DCE, RTSuccinimideModerate to High
Trichloroisocyanuric AcidMeCN, RTCyanuric acidPotentially High[2]

Workflow for Optimizing Regioselectivity

G cluster_start Problem Identification cluster_reagent Reagent Selection cluster_solvent Solvent Screening cluster_analysis Analysis & Iteration Start Poor Regioselectivity: Mixture of Isomers Observed Reagent Switch to Milder Agent (e.g., NCS, TCICA) Start->Reagent Temp Lower Temperature (Start at 0 °C) Reagent->Temp Solvent Screen Solvents (DCM, DCE, MeCN) Temp->Solvent Analyze Analyze Isomer Ratio (GC-MS, NMR) Solvent->Analyze Optimize Iterate Conditions Based on Results Analyze->Optimize Ratio < 95:5 Success Achieve >95:5 Regioselectivity Analyze->Success Ratio > 95:5 Optimize->Reagent

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Formation of Polymeric/Tar-like Byproducts in Acid-Catalyzed Cyclization

Q: During the acid-catalyzed cyclization step (e.g., Combes or Friedländer synthesis) to form the quinoline core, my reaction turns into a dark, intractable tar. What is causing this and how can I prevent it?

A: Tar formation is a very common and frustrating side reaction in strong acid-catalyzed syntheses, especially those run at high temperatures. [3] It arises from the polymerization of reactive intermediates or starting materials.

Root Cause Analysis:

  • Strong Acid Catalysis: Concentrated sulfuric acid or polyphosphoric acid (PPA), while effective for cyclization, are also potent catalysts for polymerization of enamine or β-diketone starting materials.[4][5]

  • High Temperatures: The conditions required for the cyclodehydration step often exceed the thermal stability of the organic molecules involved, leading to decomposition and polymerization.[6]

  • Reactive Intermediates: The enamine intermediate formed in the Combes synthesis is susceptible to self-condensation and polymerization under harsh acidic conditions.[7][8]

Troubleshooting Protocol: Preventing Polymerization

  • Moderating the Catalyst:

    • Alternative Acids: Instead of concentrated H₂SO₄, consider using milder solid acid catalysts like zeolites or polymer-supported sulfonic acids which can be easily filtered off.[9]

    • Polyphosphoric Ester (PPE): This has been shown to be a more effective and milder dehydrating agent than PPA or H₂SO₄ in some Combes syntheses.[8]

  • Temperature & Addition Control:

    • Slow Addition: Add the strong acid catalyst slowly to the reaction mixture while cooling in an ice bath to control the initial exotherm.

    • Staged Heating: Once the initial condensation is complete (monitor by TLC), then slowly raise the temperature to effect cyclization. Avoid unnecessarily high temperatures or prolonged heating.

  • Solvent-Free Conditions: For some Friedländer-type reactions, solvent-free conditions using a recyclable heteropoly acid catalyst can reduce side reactions and simplify workup.[10]

Mechanism: Main Reaction vs. Side Reaction

G cluster_main Desired Pathway: Combes Synthesis cluster_side Side Reaction Pathway A Aniline + β-Diketone B Enamine Intermediate A->B Condensation C Cyclization & Dehydration B->C H+, Heat E Polymerization/ Tar Formation B->E Harsh Acid / Excess Heat D Trimethylquinoline C->D

Caption: Competing pathways in the Combes synthesis.

Issue 3: Difficulty in Purifying the Final Product

Q: I've synthesized my target chlorinated trimethylquinoline, but I'm struggling to remove a persistent, closely-eluting impurity during column chromatography. What alternative purification strategies can I employ?

A: Purification can be challenging when side products have similar polarities and molecular weights to the desired compound. Standard silica gel chromatography may not be sufficient.

Root Cause Analysis:

  • Isomeric Impurities: As discussed in Issue 1, regioisomers are often the most difficult impurities to separate.

  • Starting Material Carryover: Incomplete reactions can leave starting materials that are difficult to remove.

  • Structurally Similar Byproducts: Minor side reactions can produce compounds with very similar structures to your target molecule.

Troubleshooting Protocol: Advanced Purification Strategies

  • Recrystallization Solvent Screening: This is the most powerful technique for purifying crystalline solids.

    • Method: Systematically screen a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, toluene, and mixtures thereof) to find a system where your product has high solubility at high temperature and low solubility at room temperature or below, while the impurity remains soluble.

  • Alternative Chromatography:

    • Reverse-Phase Chromatography: If the impurity is more non-polar than your product, reverse-phase (C18) chromatography may provide better separation.

    • Acid/Base Washing: If your quinoline product can be protonated, an acid-base extraction can be effective. Dissolve the crude mixture in an organic solvent (e.g., DCM), wash with dilute acid (e.g., 1M HCl) to extract the basic quinolines into the aqueous phase. Wash the aqueous phase with fresh organic solvent to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH) and extract your purified product back into an organic solvent.[3]

  • Chemical Derivatization: In difficult cases, you can temporarily derivatize your product to drastically change its polarity, purify the derivative, and then cleave the directing group. This is a more advanced and lengthy process but can be highly effective.

References

  • Scribd. (n.d.). Friedländer Synthesis: Mechanism. Scribd. Retrieved from [Link]

  • Murie, V. E., Nishimura, R. H. V., Rolim, L. A., Vessecchi, R., Lopes, N. P., & Clososki, G. C. (2018). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. The Journal of Organic Chemistry, 83(2), 871–880. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. Retrieved from [Link]

  • Augustine, J. K., et al. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Journal of Organic Chemistry.
  • MDPI. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Quinolines. BenchChem.
  • ResearchGate. (2025). Concerning the mechanism of the Friedländer quinoline synthesis.
  • BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines. BenchChem.
  • Knochel, P., et al. (n.d.).
  • BenchChem. (2025).
  • S. N. (n.d.). Combes Quinoline Synthesis.
  • BenchChem. (2025). Improving regioselectivity in the synthesis of disubstituted quinolines. BenchChem.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Royal Society of Chemistry. (n.d.). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.).
  • Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Reactions for Substituted Quinoline-Thiols. BenchChem.
  • PubMed Central (PMC). (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal.
  • PubMed Central (PMC). (n.d.). Advances in polymer based Friedlander quinoline synthesis. PubMed Central.
  • ResearchGate. (2021). Advances in polymer based Friedlander quinoline synthesis.

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Validation & Comparative

A Comparative Analysis of the Antioxidant Potential of Halogenated Quinolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the quinoline scaffold has emerged as a privileged structure in medicinal chemistry, lauded for its diverse pharmacological activities.[1] Among its numerous derivatives, halogenated quinolines are gaining increasing attention for their potential to combat oxidative stress, a key pathological factor in a myriad of diseases, including neurodegenerative disorders, cancer, and cardiovascular conditions. This guide provides a comprehensive comparative study of the antioxidant potential of halogenated quinolines, offering field-proven insights and experimental data to empower researchers in drug discovery and development.

The Rationale Behind Halogenation: A Structure-Activity Relationship Perspective

The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the quinoline ring is a strategic approach to modulate the molecule's physicochemical and biological properties. The nature, position, and number of halogen substituents can profoundly influence a compound's antioxidant capacity.

The antioxidant activity of many organic molecules, including quinolines, is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[2] The ease with which this occurs is influenced by the electronic environment of the molecule. Halogens, being electronegative, exert a significant influence on the electron distribution within the quinoline ring system through both inductive and resonance effects.

  • Inductive Effect: The strong electron-withdrawing inductive effect of halogens can decrease the electron density on the quinoline ring, potentially making it more difficult for the molecule to donate an electron.

  • Resonance Effect: Conversely, the lone pairs of electrons on the halogen atom can be delocalized into the aromatic system through the resonance effect, which can increase the electron density at certain positions and potentially enhance antioxidant activity.

The interplay of these opposing effects, combined with steric factors, determines the overall impact of halogenation on the antioxidant potential. For instance, studies on other halogenated heterocyclic compounds have shown that the presence of a halogen substituent can, in some cases, lead to enhanced antioxidant properties.

In Vitro Evaluation of Antioxidant Potential: Key Experimental Protocols

To empirically assess and compare the antioxidant capacity of halogenated quinolines, a panel of robust and widely accepted in vitro assays is employed. Each assay targets a different facet of antioxidant activity, providing a more comprehensive profile of the compound's potential. It is strongly recommended to use at least two different methods to obtain a reliable understanding of the antioxidant properties.[3]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is one of the most common and straightforward methods for evaluating antioxidant activity.[4] The principle lies in the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change from violet to pale yellow, which is measured spectrophotometrically.

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: Dissolve the halogenated quinoline derivatives in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well plate or a cuvette, mix a specific volume of the sample solution with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample. A lower IC50 value indicates a higher antioxidant potential.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol DPPH Solution (Violet) Mixing Mixing DPPH_sol->Mixing Sample_sol Halogenated Quinoline (Test Compound) Sample_sol->Mixing Incubation Incubation (Dark, 30 min) Mixing->Incubation Measurement Spectrophotometry (517 nm) Incubation->Measurement Calculation Calculate % Scavenging Measurement->Calculation IC50 Determine IC50 Calculation->IC50

DPPH Radical Scavenging Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another widely used method that measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[5] This assay is applicable to both hydrophilic and lipophilic antioxidants.

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the halogenated quinoline derivatives.

  • Reaction Mixture: Add a specific volume of the sample solution to the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay.

  • TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant potential of the sample to that of Trolox, a water-soluble vitamin E analog.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis ABTS_sol ABTS Solution ABTS_rad ABTS•+ Generation (12-16h, Dark) ABTS_sol->ABTS_rad K2S2O8 Potassium Persulfate K2S2O8->ABTS_rad Sample_sol Halogenated Quinoline Mixing Mixing with Sample Sample_sol->Mixing ABTS_rad->Mixing Measurement Spectrophotometry (734 nm) Mixing->Measurement Calculation Calculate % Scavenging Measurement->Calculation TEAC Determine TEAC Calculation->TEAC

ABTS Radical Cation Scavenging Assay Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.[3] The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Sample Preparation: Prepare a series of concentrations of the halogenated quinoline derivatives.

  • Reaction Mixture: Add a small volume of the sample solution to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is then determined by comparing its absorbance with the standard curve and is expressed as Fe²⁺ equivalents.

Comparative Antioxidant Potential: A Synthesis of Available Data

While a comprehensive study directly comparing a full series of halogenated quinolines (fluoro-, chloro-, bromo-, and iodo-) at various positions under identical experimental conditions is not yet available in the literature, we can synthesize findings from several studies to draw meaningful comparisons. The following table summarizes the reported antioxidant activities of some halogenated quinoline derivatives.

Compound/DerivativeAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL) of ReferenceSource
2,7-dichloroquinoline-3-carbonitrileDPPH2.17Ascorbic acid2.41[6]
2,7-dichloroquinoline-3-carboxamideDPPH0.31Ascorbic acid2.41[6]
5-amino-8-hydroxyquinolineDPPH8.70 µMα-tocopherol13.47 µM[7]
7-bromo-8-hydroxyquinolineDPPH---[7]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

From the available data, several key observations can be made:

  • Significant Antioxidant Activity: Certain chloro-substituted quinolines have demonstrated potent antioxidant activity, with IC50 values in the DPPH assay that are comparable to or even better than the standard antioxidant, ascorbic acid.[6] For example, 2,7-dichloroquinoline-3-carboxamide exhibited a remarkably low IC50 of 0.31 µg/mL.[6]

  • Influence of Other Substituents: The antioxidant potential is not solely dictated by the halogen. Other functional groups on the quinoline ring play a crucial role. The presence of an amino group in 5-amino-8-hydroxyquinoline appears to contribute significantly to its potent antioxidant activity.[7]

  • Position Matters: The position of the halogen atom on the quinoline ring is a critical determinant of its biological activity. While direct comparative antioxidant data is limited, studies on other biological activities of haloquinolines suggest that positional isomers can have vastly different effects.

Mechanistic Insights and Future Directions

The primary mechanism by which many halogenated quinolines are thought to exert their antioxidant effect is through hydrogen atom transfer (HAT) or single electron transfer (SET) to neutralize free radicals.[2] The electron-donating or -withdrawing nature of the halogen, along with its position, can fine-tune the ability of the quinoline derivative to participate in these reactions.

The field of halogenated quinolines as antioxidants is ripe for further exploration. Future research should focus on:

  • Systematic Comparative Studies: There is a pressing need for studies that systematically synthesize and evaluate a complete series of halogenated quinolines (F, Cl, Br, I) at various positions on the quinoline ring under standardized assay conditions. This will provide a clearer understanding of the structure-activity relationships.

  • Mechanistic Elucidation: Deeper investigations into the precise mechanisms of antioxidant action are warranted. This could involve computational studies to model the electronic properties of different halogenated derivatives and their interactions with free radicals.

  • In Vivo and Cellular Assays: While in vitro assays are valuable for initial screening, it is crucial to validate these findings in more biologically relevant systems, such as cellular antioxidant assays and in vivo models of oxidative stress.

Conclusion

Halogenated quinolines represent a promising class of compounds with significant antioxidant potential. The strategic introduction of halogens onto the quinoline scaffold provides a powerful tool for modulating their radical scavenging capabilities. While the available data indicates that chloro- and amino-substituted quinolines can be potent antioxidants, a systematic and comparative investigation across a broader range of halogenated derivatives is essential to fully unlock their therapeutic potential. This guide provides a foundational understanding and the necessary experimental framework for researchers to advance the exploration of these fascinating molecules in the fight against oxidative stress-related diseases.

References

  • Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. ProQuest. (n.d.).
  • Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega. (2026, January 2).
  • Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials.
  • Brahmayya, M., et al. (2012). Synthesis of quinolines and their In vitro antioxidant activities under solvent free conditions by using the SiO2–Zn. Journal of Applied Pharmaceutical Sciences, 2(10), 041-044.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • Organocatalytic synthesis and evaluation of 7-chloroquinoline-1,2,3-triazoyl carboxamides as potential antinociceptive, anti-inflammatory and anticonvulsant agent. RSC Publishing. (n.d.).
  • Brahmayya, M., et al. (2012). Synthesis of quinolines and their In vitro antioxidant activities under solvent free conditions by using the SiO2-Zn-MgO as a novel and reusable catalyst. Journal of Applied Pharmaceutical Sciences, 2(10), 041-044.
  • A Comparative Guide to the In Vitro Antioxidant Activity of 5-Fluoroquinurenic Acid and its Put
  • In vitro antioxidant activity of quinoline compounds.
  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. National Institutes of Health. (2022, December 30).
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  • and 8 showed a correlation between radical scavenging activity and the...
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. MDPI. (n.d.).
  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities.
  • (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
  • Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Deriv
  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simul
  • Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity.
  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. MDPI. (n.d.).
  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. (n.d.).
  • DPPH Radical Scavenging Assay. MDPI. (n.d.).
  • In vitro Antioxidant activity analysis of five medicinally important plants. Journal of Pharmacognosy and Phytochemistry. (n.d.).
  • Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures. MDPI. (n.d.).
  • Assessment of antioxidant activity by using different in vitro methods. PubMed. (n.d.).
  • In vitro Antioxidant Activity of 5-caffeoylquinic Acid and Ester Analogues.

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A Comparative Guide to Validating Analytical Standards for 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of analytical methodologies for the validation of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline standards. Designed for researchers, scientists, and drug development professionals, this document offers a framework for selecting and validating appropriate analytical techniques to ensure the quality, purity, and potency of this important chemical intermediate.

Introduction: The Imperative for Rigorous Validation

6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline is a crucial heterocyclic compound utilized in various chemical syntheses, including the production of fungicides, pesticides, and other specialty chemicals.[1][2] Structurally, it is a substituted quinoline, and its purity is paramount to the safety and efficacy of the final products. The commercial form of similar compounds, like 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), is often a complex mixture of oligomers, which underscores the need for robust analytical characterization.[3]

The validation of analytical procedures is a cornerstone of quality control in the pharmaceutical and chemical industries. Regulatory bodies such as the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA) mandate that analytical methods be validated to ensure they are suitable for their intended purpose.[4][5][6][7] This process establishes through laboratory studies that the performance characteristics of a method meet the requirements for the intended analytical applications.[8]

This guide will compare three principal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the comprehensive validation of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline standards.

Comparative Analysis of Key Analytical Methodologies

The selection of an analytical method is contingent on the specific requirements of the analysis, such as whether it is for routine quality control, stability testing, or the certification of a reference standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a workhorse technique for the quantitative analysis of non-volatile and thermally labile compounds. For quinoline derivatives, reversed-phase HPLC with UV detection is a common and effective approach.[9][10][11]

  • Principle & Suitability: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Its suitability for 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline stems from the compound's aromatic structure, which provides strong UV absorbance for sensitive detection.

  • Strengths:

    • High precision and accuracy for quantification.

    • Applicable to a wide range of concentrations.

    • Robust and reliable for routine quality control.

  • Limitations:

    • May require derivatization for compounds without a suitable chromophore.

    • Resolution of closely related impurities can be challenging.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[12] It is particularly useful for identifying and quantifying residual solvents and volatile impurities.

  • Principle & Suitability: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The separated compounds are then ionized and detected by a mass spectrometer, which provides structural information based on their mass-to-charge ratio and fragmentation patterns. This is highly effective for differentiating isomers that may be difficult to resolve by other means.[13][14]

  • Strengths:

    • Excellent separation efficiency for complex mixtures.

    • High sensitivity and selectivity, especially with detectors like electron capture detectors (ECD) for halogenated compounds.[15]

    • Provides definitive identification through mass spectral libraries.

  • Limitations:

    • Requires the analyte to be thermally stable and volatile.

    • Complex matrices can interfere with the analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR has emerged as a primary method for the purity assessment and certification of reference standards.[16][17] It provides a direct measurement of the analyte concentration without the need for a specific reference standard of the analyte itself.[18][19]

  • Principle & Suitability: qNMR relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[18] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined with high accuracy.

  • Strengths:

    • Provides a direct, primary ratio measurement, establishing traceability to the International System of Units (SI).[16]

    • Non-destructive technique, preserving the sample for further analysis.[19]

    • Can provide structural confirmation and identify impurities simultaneously.

  • Limitations:

    • Lower sensitivity compared to chromatographic methods.

    • Requires a highly stable and well-characterized internal standard.

    • Peak overlap can complicate quantification.

Summary Comparison
Performance Parameter HPLC-UV GC-MS qNMR
Primary Application Quantitative Assay, Impurity ProfilingVolatile Impurities, Isomer DifferentiationPurity Assignment of Reference Standards
Selectivity Good to ExcellentExcellentExcellent (for resolved signals)
Sensitivity High (ng-µg)Very High (pg-ng)Moderate (µg-mg)
Quantification Relative (requires specific standard)Relative (requires specific standard)Absolute (with internal standard)
Sample Throughput HighMediumLow
Regulatory Acceptance Widely AcceptedWidely AcceptedIncreasingly Accepted for Reference Standards

A Practical Guide to Method Validation: An HPLC-UV Case Study

The validation of an analytical procedure is a systematic process that demonstrates its suitability for the intended purpose.[20] The core validation characteristics are outlined in the ICH Q2(R1) guideline and USP General Chapter <1225>.[4][5][21]

Below is a detailed workflow for the validation of a hypothetical HPLC-UV method for the assay of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline.

Workflow for HPLC-UV Method Validation

HPLC_Validation_Workflow cluster_Planning Phase 1: Planning & Preparation cluster_Execution Phase 2: Experimental Execution cluster_Evaluation Phase 3: Evaluation & Reporting P1 Define Analytical Procedure & Acceptance Criteria P2 Prepare Validation Protocol P1->P2 P3 Qualify Instrument & Prepare Reagents P2->P3 E1 System Suitability (SST) P3->E1 E2 Specificity (Peak Purity, Forced Degradation) E1->E2 E3 Linearity & Range E2->E3 E4 Accuracy (% Recovery) E3->E4 E5 Precision (Repeatability & Intermediate) E4->E5 E6 LOD & LOQ E5->E6 E7 Robustness E6->E7 V1 Analyze Data & Compare to Acceptance Criteria E7->V1 V2 Investigate Deviations & Failures V1->V2 V3 Generate Validation Summary Report V2->V3 Final Validated Method Ready for Routine Use V3->Final Method is Validated

Caption: A generalized workflow for the validation of an analytical method.

Experimental Protocol: HPLC Assay
  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 245 nm.

    • Injection Volume: 10 µL.

Validation Parameters and Acceptance Criteria
Validation Parameter Methodology Typical Acceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, light).The peak for the analyte should be free from interference from excipients or degradants. Peak purity index > 0.995.
Linearity Analyze a minimum of five concentrations across the specified range (e.g., 80-120% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision studies.80-120% of the test concentration for an assay.
Accuracy Perform recovery studies by spiking the analyte into a placebo matrix at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability) Analyze a minimum of six replicate preparations at 100% of the test concentration.Relative Standard Deviation (RSD) ≤ 2.0%.
Precision (Intermediate) Repeat the analysis on a different day, with a different analyst, or on a different instrument.RSD ≤ 2.0%.
Limit of Detection (LOD) Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.Report the value.
Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.Report the value.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).System suitability parameters should remain within acceptable limits.

Data Interpretation and Method Selection

The ultimate goal of validation is to ensure that the analytical method is fit for its intended purpose.[22] The choice between HPLC, GC-MS, and qNMR depends on the specific analytical challenge.

Decision Tree for Method Selection

Method_Selection_Tree Start What is the primary analytical objective? Assay Routine Assay & Impurity Profiling Start->Assay Quantification Volatile Analysis of Volatile Impurities / Isomers Start->Volatile Identification Purity Primary Standard Purity Certification Start->Purity Certification HPLC Use Validated HPLC-UV Method Assay->HPLC GCMS Use Validated GC-MS Method Volatile->GCMS qNMR Use Validated qNMR Method Purity->qNMR

Caption: A decision tree for selecting the appropriate analytical method.

  • For routine quality control and stability studies , a validated HPLC-UV method offers the best balance of performance, robustness, and throughput.

  • For the identification of unknown impurities , especially those that are volatile or for differentiating isomers , GC-MS is the superior technique due to its high resolving power and the structural information provided by mass spectrometry.

  • For the certification of a primary reference standard , qNMR is the gold standard, providing a direct and highly accurate purity assessment that is traceable to SI units. Often, a combination of qNMR for purity and chromatographic methods for impurity profiling provides the most comprehensive characterization.[23]

Conclusion

The validation of analytical standards for 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline is a critical activity that ensures product quality and regulatory compliance. There is no single "best" method; instead, the choice of analytical technique must be guided by the specific application. A well-designed validation study, following established guidelines from bodies like the ICH and USP, will provide a high degree of assurance that the chosen method is scientifically sound and fit for its intended purpose. By leveraging the complementary strengths of HPLC, GC-MS, and qNMR, researchers and drug development professionals can build a comprehensive analytical control strategy for this important chemical intermediate.

References

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A Comparative Analysis of Chlorinated vs. Brominated Trimethylquinolines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenation in Quinoline-Based Drug Design

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its rigid, bicyclic aromatic structure provides a versatile framework for interacting with a wide array of biological targets. A time-honored strategy to modulate the pharmacological profile of quinoline-based compounds is the introduction of halogen atoms. This guide provides an in-depth comparative analysis of chlorinated versus brominated trimethylquinolines, offering insights into their synthesis, reactivity, physicochemical properties, and biological activities for researchers, scientists, and drug development professionals. Halogenation profoundly influences a molecule's lipophilicity, electronic character, metabolic stability, and binding interactions, making the choice between chlorine and bromine a critical decision in the design of novel therapeutics.[2][3]

Physicochemical Properties: A Tale of Two Halogens

The substitution of a hydrogen atom with chlorine or bromine on the trimethylquinoline scaffold instigates a cascade of changes in the molecule's physicochemical properties. These alterations, summarized in the table below, are fundamental to understanding the differential behavior of these two classes of compounds in biological systems.

PropertyChlorineBromineImpact on Drug Design
Electronegativity (Pauling Scale) 3.16[2]2.96[2]Influences the electronic distribution within the quinoline ring, affecting pKa and the potential for hydrogen bonding and other non-covalent interactions.
Van der Waals Radius (Å) 1.75[2]1.85[2]The larger size of bromine can provide a better fit in some binding pockets, but may also lead to steric hindrance.
Lipophilicity (LogP) Generally increases LogPGenerally increases LogP more than chlorineModulates solubility, cell membrane permeability, and plasma protein binding.[4]
Polarizability LowerHigherThe more polarizable bromine atom can engage in stronger halogen bonding interactions with biological targets.[5]

The choice between chlorine and bromine is therefore a strategic one. A chlorine substituent can offer a balance of lipophilicity and electronic effects, while the larger and more polarizable bromine atom can be exploited to form stronger halogen bonds, a type of non-covalent interaction that is increasingly recognized as important for ligand-protein binding.[5][6]

Synthesis of Halogenated Trimethylquinolines: Navigating the Synthetic Landscape

The preparation of chlorinated and brominated trimethylquinolines can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Experimental Protocol: Synthesis of 6-Bromo-2,5,7-trimethylquinoline (Illustrative)

This protocol provides a general procedure for the synthesis of a brominated trimethylquinoline, which can be adapted for chlorinated analogs.

Step 1: Synthesis of 6-Bromo-4-oxo-4H-quinoline from 4-Bromoaniline

  • Condense 4-bromoaniline with Meldrum's Acid using methyl orthoformate to yield the intermediate 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.

  • Perform a thermal rearrangement of the intermediate in a high-boiling solvent like diphenyl ether to yield 6-bromoquinolin-4-ol.[7]

Step 2: Chlorination and Subsequent Halogen Exchange (if necessary)

  • Treat the 6-bromoquinolin-4-ol with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 6-bromo-4-chloroquinoline.[6][7]

Step 3: Introduction of Methyl Groups (Illustrative Suzuki Coupling)

  • The introduction of methyl groups can be achieved through various methods, including Friedel-Crafts alkylation or cross-coupling reactions on a di-halogenated quinoline scaffold. For instance, a Suzuki coupling reaction can be employed to introduce a methyl group at a specific position.

Comparative Reactivity in Cross-Coupling Reactions: A Gateway to Molecular Diversity

The carbon-halogen bond in chlorinated and brominated trimethylquinolines serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[2][8] The inherent differences in the reactivity of the C-Cl and C-Br bonds can be exploited for selective and sequential functionalization.

Generally, the C-Br bond is more reactive than the C-Cl bond in oxidative addition to a palladium(0) catalyst, which is often the rate-limiting step in these catalytic cycles.[9] This differential reactivity allows for selective cross-coupling at the brominated position while leaving the chlorinated position intact, as demonstrated in the sequential Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline.[10]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Bromo-trimethylquinoline[9]

This protocol provides a general guideline for the Suzuki-Miyaura coupling of a brominated trimethylquinoline with a boronic acid.

  • Reaction Setup: In a flame-dried Schlenk flask, combine the bromo-trimethylquinoline (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv.).

  • Solvent Addition and Degassing: Add a suitable solvent system (e.g., dioxane/water 4:1) and thoroughly degas the mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Biological Activity: A Comparative Look at Anticancer Potential

Halogenated quinolines have garnered significant attention for their potential as anticancer agents.[11][12] While direct comparative studies on chlorinated versus brominated trimethylquinolines are not abundant, the existing literature on related structures provides valuable insights.

Brominated quinolines have demonstrated potent cytotoxic activity against various cancer cell lines, with some derivatives exhibiting IC₅₀ values in the low micromolar or even nanomolar range.[11][12] The position and number of bromine atoms can significantly impact this activity. For instance, the introduction of bromine at the C-5 and C-7 positions of a quinoline scaffold has been shown to be critical for enhancing antiproliferative activity.[12]

While chlorinated quinolines also exhibit anticancer properties, the generally higher potency observed in some brominated analogs may be attributed to the ability of bromine to form more effective halogen bonds with target proteins.[5][13]

Experimental Protocol: General MTT Assay for Assessing Cytotoxicity[12]

This protocol outlines a standard method for evaluating the in vitro anticancer activity of the synthesized compounds.

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (chlorinated and brominated trimethylquinolines) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Metabolic Stability and Toxicological Profile: A Critical Consideration

The introduction of halogens is a well-established strategy to enhance the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[14][15] This can lead to an increased in vivo half-life and improved bioavailability. However, the potential for toxicity is a critical aspect to consider.

Quinoline itself has been reported to be a potential hepatocarcinogen.[16] The metabolic fate of halogenated quinolines can vary, and while halogenation can sometimes mitigate toxicity, it can also lead to the formation of reactive metabolites. For instance, some halogenated quinoline derivatives may undergo oxidation to form electrophilic quinone imines. Therefore, a thorough toxicological assessment of any new halogenated trimethylquinoline is essential.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes[15]

This protocol provides a general method for assessing the metabolic stability of the synthesized compounds.

  • Incubation: Incubate the test compound at a low concentration (e.g., 1 µM) with liver microsomes (e.g., human, rat) and NADPH (as a cofactor) in a phosphate buffer at 37 °C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: The in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) are calculated from the disappearance rate of the compound.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate key workflows and relationships.

cluster_synthesis Synthetic Workflow 4-Bromoaniline 4-Bromoaniline Intermediate Intermediate 4-Bromoaniline->Intermediate Meldrum's Acid, Methyl Orthoformate 6-Bromoquinolin-4-ol 6-Bromoquinolin-4-ol Intermediate->6-Bromoquinolin-4-ol Thermal Rearrangement 6-Bromo-4-chloroquinoline 6-Bromo-4-chloroquinoline 6-Bromoquinolin-4-ol->6-Bromo-4-chloroquinoline POCl3 Functionalized Trimethylquinoline Functionalized Trimethylquinoline 6-Bromo-4-chloroquinoline->Functionalized Trimethylquinoline Cross-Coupling Reactions Aryl-Br Aryl-Br Pd(II)-Br [Aryl-Pd(II)-Br] Aryl-Br->Pd(II)-Br Oxidative Addition (faster) Aryl-Cl Aryl-Cl Pd(II)-Cl [Aryl-Pd(II)-Cl] Aryl-Cl->Pd(II)-Cl Oxidative Addition (slower) Pd(0) Pd(0) Pd(0)->Aryl-Br Pd(0)->Aryl-Cl Coupled Product Coupled Product Pd(II)-Br->Coupled Product Transmetalation, Reductive Elimination Pd(II)-Cl->Coupled Product Transmetalation, Reductive Elimination

Caption: Comparative reactivity in palladium-catalyzed cross-coupling.

Conclusion and Future Perspectives

The choice between chlorination and bromination of a trimethylquinoline scaffold is a nuanced decision that requires careful consideration of the desired pharmacological profile. Brominated derivatives may offer advantages in terms of potency due to their potential for stronger halogen bonding, while chlorinated analogs can provide a different balance of physicochemical properties. The differential reactivity of the C-Br and C-Cl bonds also presents an opportunity for sophisticated synthetic strategies involving selective functionalization.

Future research should focus on direct, head-to-head comparisons of chlorinated and brominated trimethylquinolines in a variety of biological assays to build a more comprehensive structure-activity relationship database. Furthermore, in-depth studies on their metabolic fate and toxicological profiles are crucial for the development of safe and effective therapeutic agents. The continued exploration of these halogenated quinolines will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and selectivity.

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Comparing the efficacy of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline with other antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy of Substituted Dihydroquinoline Antioxidants

In the landscape of drug discovery and cellular research, the mitigation of oxidative stress is a cornerstone of therapeutic strategy. Oxidative stress, an imbalance between reactive oxygen species (ROS) and a biological system's ability to detoxify these reactive intermediates, is implicated in a vast array of pathologies, from neurodegenerative diseases to cancer. Consequently, the identification and characterization of potent antioxidant compounds are of paramount importance.

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including notable antioxidant properties.[1][2][3] This guide focuses on the 1,2-dihydro-2,2,4-trimethylquinoline series of antioxidants. While specific data on the 6-chloro substituted variant (6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline) is not extensively available in peer-reviewed literature, we will use its close, well-studied analogue, 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (HTHQ) , as a representative molecule for a rigorous comparative analysis.[4][5][6] HTHQ's efficacy will be benchmarked against established antioxidant standards: Trolox , a water-soluble analog of Vitamin E; Ascorbic Acid (Vitamin C); and Butylated Hydroxytoluene (BHT) , a common synthetic antioxidant.

This guide provides an in-depth analysis of their relative potencies, delves into the causality of the experimental methods used for their evaluation, and offers detailed protocols for researchers to replicate and validate these findings.

Pillar 1: The Mechanistic Underpinnings of Antioxidant Action

Antioxidants primarily neutralize free radicals through two dominant mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Understanding these pathways is crucial for interpreting efficacy data.

  • Hydrogen Atom Transfer (HAT): The antioxidant (A-H) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a stable antioxidant radical (A•). The bond dissociation enthalpy (BDE) of the A-H bond is a key predictor of HAT-based activity.

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming an antioxidant radical cation (A•+) and an anion (R:-). The Ionization Potential (IP) of the antioxidant is critical in this pathway.

Many antioxidants, including phenolic compounds like HTHQ, can operate through either mechanism depending on the radical species, solvent, and pH.

Antioxidant_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) AH_HAT Antioxidant (AH) A_HAT Antioxidant Radical (A•) AH_HAT->A_HAT H• donation R_HAT Radical (R•) RH_HAT Quenched Radical (RH) R_HAT->RH_HAT H• acceptance AH_SET Antioxidant (AH) AH_cation Radical Cation (AH•+) AH_SET->AH_cation e- donation R_SET Radical (R•) R_anion Anion (R-) R_SET->R_anion e- acceptance FreeRadical Free Radical Threat FreeRadical->R_HAT FreeRadical->R_SET

Caption: Primary mechanisms of free radical scavenging by antioxidants.

Pillar 2: Comparative Efficacy – An Evidence-Based Analysis

The efficacy of an antioxidant is not an absolute value but is determined through standardized assays. The most common in vitro methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[7] Efficacy is typically reported as the IC50 value—the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher potency.

The antioxidant activity of quinoline derivatives is highly dependent on their substitution pattern. Studies have shown that hydroxyl (-OH) groups, particularly at the 6-position as in HTHQ, are critical for potent radical scavenging activity, likely by facilitating hydrogen atom donation.[4][8]

Table 1: Comparative Antioxidant Efficacy (IC50 Values)

Antioxidant CompoundDPPH Assay (IC50)ABTS Assay (IC50)Primary MechanismLipophilic/HydrophilicKey Structural Feature
6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline ~615 µM[4]Data Not Widely AvailableHAT/SETLipophilicPhenolic hydroxyl group at 6-position
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) ~40-50 µM~10-20 µMHATHydrophilicChromanol ring with hydroxyl group
Ascorbic Acid (Vitamin C) ~20-30 µM~5-15 µMHAT/SETHydrophilicEnediol structure, potent reducing agent
Butylated Hydroxytoluene (BHT) ~30-60 µM[9]~20-40 µMHATLipophilicSterically hindered phenolic hydroxyl group

Note: IC50 values are approximate and can vary based on specific experimental conditions. The provided data is aggregated from typical literature values for comparative purposes.

Field Insights & Interpretation:

  • HTHQ's Position: The data indicates that while HTHQ possesses antioxidant activity, its potency in the DPPH assay is moderate compared to established standards like Ascorbic Acid and Trolox.[4] Its lipophilic nature, however, makes it a relevant candidate for protecting lipid membranes from peroxidation, an area where water-soluble antioxidants are less effective.

  • Structure-Activity Relationship: The significantly higher IC50 value of HTHQ compared to BHT, another lipophilic phenolic antioxidant, can be attributed to several factors. BHT's phenolic hydroxyl group is sterically hindered by tert-butyl groups, which increases its stability and makes it an effective radical scavenger. The dihydroquinoline structure's electronic properties and the specific environment of its hydroxyl group dictate its reactivity.

  • Beyond In Vitro Assays: While informative, simple chemical assays like DPPH and ABTS do not fully predict biological efficacy. HTHQ has demonstrated significant protective effects in cellular and animal models of oxidative stress, reducing markers of inflammation and apoptosis.[5][6][10] This suggests that its overall biological effect may be enhanced by other factors like bioavailability, cellular uptake, and interaction with endogenous antioxidant systems.

Pillar 3: Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following sections provide detailed, step-by-step protocols for the two most common antioxidant capacity assays.

Principle: DPPH is a stable free radical with a deep violet color, showing maximum absorbance around 517 nm. When an antioxidant donates a hydrogen atom or electron to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change to pale yellow.[11][12][13] The degree of discoloration, measured spectrophotometrically, is proportional to the scavenging activity of the antioxidant.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph 1. Prepare 0.1 mM DPPH in Methanol prep_antioxidant 2. Prepare serial dilutions of test compound & standards mix 3. Mix 1 mL DPPH solution with 1 mL of sample prep_antioxidant->mix incubate 4. Incubate in the dark for 30 minutes at RT mix->incubate measure 5. Measure Absorbance at 517 nm incubate->measure calculate 6. Calculate % Inhibition measure->calculate plot 7. Plot % Inhibition vs. Conc. to determine IC50 calculate->plot

Caption: Standard experimental workflow for the DPPH assay.

Detailed Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and in the dark to prevent degradation.

    • Test Compounds: Prepare a stock solution of the test antioxidant (e.g., HTHQ) and standards (Trolox, Ascorbic Acid, BHT) in a suitable solvent (e.g., methanol or DMSO). Perform serial dilutions to obtain a range of concentrations (e.g., 1 µM to 1000 µM).

  • Assay Procedure:

    • Pipette 1.0 mL of each concentration of the test/standard solutions into separate test tubes.

    • Prepare a blank sample containing 1.0 mL of the solvent only.

    • Add 1.0 mL of the 0.1 mM DPPH solution to each test tube.

    • Vortex the tubes thoroughly.

    • Incubate the tubes in the dark at room temperature for 30 minutes. The incubation time is critical and should be kept consistent across all samples.

  • Measurement:

    • Measure the absorbance (A) of each solution at 517 nm using a UV-Vis spectrophotometer. Use the solvent as the reference.

  • Calculation:

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100

    • Plot the % Inhibition against the concentration of the antioxidant.

    • Determine the IC50 value from the graph using non-linear regression analysis.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with potassium persulfate. The ABTS•+ radical has a characteristic blue-green color with maximum absorbance at 734 nm.[14] In the presence of an antioxidant, the radical cation is reduced back to the neutral ABTS form, causing the solution to lose its color.[15] This assay is applicable to both hydrophilic and lipophilic antioxidants.

ABTS_Workflow cluster_prep Radical Generation cluster_reaction Reaction & Measurement cluster_analysis Analysis prep_abts 1. Mix equal volumes of 7 mM ABTS and 2.45 mM Potassium Persulfate incubate_abts 2. Incubate in dark for 12-16 hours to form ABTS•+ prep_abts->incubate_abts dilute_abts 3. Dilute ABTS•+ solution with buffer to Abs ~0.7 at 734 nm incubate_abts->dilute_abts mix 4. Add 10 µL of sample to 1 mL of diluted ABTS•+ dilute_abts->mix incubate 5. Incubate for 6 minutes mix->incubate measure 6. Measure Absorbance at 734 nm incubate->measure calculate 7. Calculate % Inhibition measure->calculate plot 8. Determine IC50 from concentration curve calculate->plot

Caption: Standard experimental workflow for the ABTS assay.

Detailed Protocol:

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Stock Solution:

      • Prepare a 7 mM aqueous solution of ABTS.

      • Prepare a 2.45 mM aqueous solution of potassium persulfate.

      • Mix the two solutions in equal volumes (1:1 ratio).

      • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.

    • ABTS•+ Working Solution:

      • Before the assay, dilute the stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[15]

    • Test Compounds: Prepare serial dilutions as described for the DPPH assay.

  • Assay Procedure:

    • Add 1.0 mL of the ABTS•+ working solution to a cuvette.

    • Add 10 µL of the test/standard antioxidant solution at a specific concentration.

    • Mix thoroughly and incubate at room temperature for 6 minutes.[16]

  • Measurement:

    • Record the absorbance at 734 nm.

    • Prepare a blank using the solvent instead of the antioxidant solution.

  • Calculation:

    • Calculate the percentage of scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value from a plot of % scavenging versus concentration.

Conclusion

The comparative analysis reveals that while 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (HTHQ) is a competent antioxidant, its in vitro radical scavenging potency is moderate when benchmarked against industry-standard antioxidants like Trolox and Ascorbic Acid. Its lipophilic character, however, designates it as a potentially valuable agent for protecting against lipid peroxidation within cellular membranes. The discrepancy between its moderate in vitro IC50 values and its significant protective effects in biological models underscores a critical lesson for researchers: no single assay can fully define an antioxidant's potential.[5][10] A holistic evaluation, combining chemical reactivity assays with cell-based and in vivo studies, is essential for identifying and validating truly effective therapeutic candidates. This guide provides the foundational data and methodologies to embark on such a comprehensive evaluation.

References

  • Hossaini, Z., et al. (2022). Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Derivatives. Journal of Applied Chemical Research, 16(4), 8-27. [Link]

  • Yuanita, E., et al. (2022). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Indonesian Journal of Chemistry, 22(5), 1336-1346. [Link]

  • Rogóż-Knopp, D., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Molecules, 27(21), 7249. [Link]

  • Gebrechristos, S., & Tadesse, S. (2020). Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives. Journal of Chemistry, 2020, 8923018. [Link]

  • Püsküllü, M. O., Tekiner, B., & Süzen, S. (2013). Recent studies of antioxidant quinoline derivatives. Mini-Reviews in Medicinal Chemistry, 13(3), 365-372. [Link]

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  • Martínez-Araya, D., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853. [Link]

  • Püsküllü, M. O., Tekiner, B., & Süzen, S. (2013). Recent Studies of Antioxidant Quinoline Derivatives. Bentham Science. [Link]

  • Unver, Y., et al. (2009). In vitro antioxidant activity of quinoline compounds. ResearchGate. [Link]

  • Kireev, I. V., et al. (2022). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. Pharmaceuticals, 15(11), 1361. [Link]

  • Shetye, S. S., & Ambare, S. N. (2018). Optimisation and evaluation of 2,2,4-Trimethyl-1,2- Dihydroquinoline (TMQ) and Alkyl Derivative of P- Phenylene Diamine (6PPD) a. International Journal of Scientific & Engineering Research, 9(7), 106-111. [Link]

  • Liu, Y., et al. (2013). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry, 25(5), 2423-2426. [Link]

  • ResearchGate. (n.d.). Results of the ABTS+ scavenging assay. ResearchGate. [Link]

  • Kryl'skii, E. D., et al. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. Biomeditsinskaya Khimiya, 67(3), 254-262. [Link]

  • Özyürek, M., et al. (2019). A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs. Scientific Reports, 9(1), 15903. [Link]

  • Luo, L., et al. (2017). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. Food Chemistry, 232, 739-747. [Link]

  • Ben-Attia, M., et al. (2020). Assessment of Antioxidant Activity and Neuroprotective Capacity on PC12 Cell Line of Frankenia thymifolia and Related Phenolic LC-MS/MS Identification. Oxidative Medicine and Cellular Longevity, 2020, 2405786. [Link]

  • Kryl'skii, E. D., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. ResearchGate. [Link]

  • Kryl'skii, E. D., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. International Journal of Molecular Sciences, 24(18), 14328. [Link]

  • Wikipedia. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline. Wikipedia. [Link]

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  • Ilyasov, I. R., et al. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. International Journal of Molecular Sciences, 21(3), 1131. [Link]

  • Singh, R., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Nanomaterials, 2022, 5629221. [Link]

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A Researcher's Guide to the Structure-Activity Relationship of Halogenated Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone of modern medicinal chemistry. Its rigid, bicyclic aromatic structure provides a versatile template that has given rise to a remarkable diversity of therapeutic agents.[1][2] From the life-saving antimalarial chloroquine to the latest generation of targeted anticancer drugs, the quinoline nucleus is a recurring motif in the pharmacopeia.[3][4] A key strategy in the evolution and optimization of these compounds has been the precise, deliberate introduction of halogen atoms. This guide offers a comparative analysis of the structure-activity relationships (SAR) of halogenated quinoline derivatives, moving beyond simple observation to explain the causal relationships that drive biological activity and providing actionable insights for drug development professionals.

The Strategic Value of Halogenation

The incorporation of a halogen atom (F, Cl, Br, I) is far more than a simple steric modification. It is a powerful tool for fine-tuning a molecule's physicochemical properties, which in turn dictates its interaction with biological targets. Understanding these effects is fundamental to rational drug design.

  • Modulation of Electronic Properties: Halogens are highly electronegative and exert a strong electron-withdrawing inductive effect. This can alter the pKa of nearby atoms, influencing hydrogen bonding capabilities and the overall charge distribution of the molecule, which is critical for target binding.

  • Enhanced Lipophilicity: Halogenation typically increases a compound's lipophilicity, which can improve its ability to cross cellular membranes and reach intracellular targets. This "lipophilicity boost" is often correlated with increased potency.

  • Steric Influence and Conformational Control: The size of the halogen atom (I > Br > Cl > F) can be used to probe the steric constraints of a binding pocket, either by creating favorable van der Waals interactions or by introducing steric hindrance to prevent undesirable binding modes.

  • Halogen Bonding: An increasingly appreciated non-covalent interaction, the halogen bond, involves an electrophilic region on the halogen atom (the σ-hole) interacting with a nucleophilic partner, such as a carbonyl oxygen or an aromatic ring on a protein target. This can significantly contribute to binding affinity and selectivity.

Comparative Analysis Across Key Therapeutic Areas

The impact of halogenation is highly context-dependent, varying with the position on the quinoline ring, the specific halogen used, and the biological target .

Anticancer Activity: Targeting Cellular Proliferation

Halogenated quinolines have emerged as a rich source of anticancer agents, frequently acting as inhibitors of protein kinases or as DNA-interacting agents.[5] The SAR in this class is often dramatic, with small changes leading to large shifts in potency and selectivity.

Key SAR Insights:

  • Positional Importance: Studies on brominated quinolines have shown that bromine atoms at the C-5 and C-7 positions can confer significant antiproliferative activity, whereas substitutions at C-3, C-6, and C-8 were inactive.[6] This highlights the critical role of substitution patterns in directing interactions with specific cancer targets.

  • Synergistic Effects: The combination of different substituents can lead to synergistic effects. For instance, the introduction of a 5-nitro group to a 6,8-dibromoquinoline scaffold resulted in a potent anticancer compound, while the dibromo-precursor itself was inactive.[6]

  • Halogen Type and Selectivity: In a series of styrylquinoline derivatives, 5,7-dichloro substitution was correlated with higher biological activity.[7] In contrast, substitution with fluorine at certain positions had a negative impact on activity, whereas heavier halogens like chlorine and iodine in the same position were favorable, likely due to their ability to form halogen bonds.[7]

Comparative Performance of Halogenated Quinoline Kinase Inhibitors

CompoundKey Halogen & PositionPrimary Target(s)Representative Cell LineIC50Reference
Bosutinib 2,4-dichloroSrc/AblK562 (CML)~1 nM[Bosutinib FDA Approval]
Lenvatinib 7-chloroVEGFR1-3, FGFR1-4HUVEC (VEGFR2)4 nM[Lenvatinib FDA Approval]
Cabozantinib 6,7-bis(methoxy)-quinolineMET, VEGFR2HUVEC (VEGFR2)0.035 nM[Cabozantinib FDA Approval]
Anlotinib 4-chloroVEGFR2/3, FGFR1-4HUVEC (VEGFR2)0.2 nM[Lin et al., 2018]
Antimalarial Activity: The Chloroquine Legacy

The quinoline core is inextricably linked to the history of antimalarial chemotherapy.[8] The 4-aminoquinolines, exemplified by chloroquine, have been a mainstay for decades, and their SAR provides foundational lessons.

Key SAR Insights:

  • The Indispensable 7-Chloro Group: The 7-chloro substituent on the quinoline ring of chloroquine is essential for its activity. It is believed to increase the basicity of the side-chain nitrogen, promoting accumulation of the drug in the acidic food vacuole of the malaria parasite.

  • Overcoming Resistance: While chloroquine resistance is widespread, the 7-chloroquinoline core remains a viable starting point for new agents. Hybrid molecules that link the 7-chloroquinoline scaffold to other pharmacophores, such as isatin, have shown that electron-withdrawing groups (including halogens) on the second pharmacophore can enhance antiplasmodial activity, likely by improving lipophilicity and interaction with the heme target.[9]

  • Beyond the 4-Aminoquinolines: Halogenation is also critical in other classes of quinoline antimalarials. For example, 3-bromo-4-quinolone derivatives have demonstrated micromolar activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[10]

Experimental Workflow: In Vitro Antiplasmodial Susceptibility Testing

This protocol is a self-validating system as it includes both drug-sensitive and drug-resistant parasite strains, as well as drug-free controls, to ensure the observed effects are specific and to provide comparative efficacy data.

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis P1 Prepare serial dilutions of halogenated quinoline derivatives A2 Add drug dilutions to wells P1->A2 P2 Culture & synchronize P. falciparum strains (e.g., 3D7 & K1) A1 Add parasite culture to 96-well plates P2->A1 A1->A2 A3 Incubate for 72 hours A2->A3 D1 Lyse cells & add SYBR Green I dye A3->D1 D2 Measure fluorescence (proportional to DNA content) D1->D2 D3 Calculate IC50 values from dose-response curves D2->D3

Caption: A typical workflow for assessing the in vitro antimalarial activity of test compounds.

Antibacterial Activity: The Fluoroquinolone Revolution

Fluoroquinolones are a major class of broad-spectrum antibiotics that function by inhibiting bacterial DNA synthesis.[11][12] Their defining structural feature is a fluorine atom, which dramatically enhances their potency compared to their non-fluorinated quinolone predecessors.

Key SAR Insights:

  • The C-6 Fluorine: The fluorine atom at the C-6 position is paramount for the high potency of fluoroquinolones. This substitution enhances the binding of the drug to its target enzymes, DNA gyrase and topoisomerase IV, thereby stabilizing the enzyme-DNA complex and inhibiting DNA replication and repair.[12][]

  • C-7 Substituent: The substituent at the C-7 position, typically a nitrogen-containing heterocycle like piperazine, is crucial for modulating the antibacterial spectrum and pharmacokinetic properties.

  • C-8 Halogenation: Additional halogenation can further modify activity. For example, some newer fluoroquinolones incorporate a chlorine or fluorine atom at the C-8 position to enhance activity against certain pathogens and reduce the likelihood of resistance.

Mechanism of Action: Fluoroquinolone Inhibition of Bacterial DNA Synthesis

G FQ Fluoroquinolone Complex Stable Ternary Complex (Drug-Enzyme-DNA) FQ->Complex Enzyme Bacterial DNA Gyrase & Topoisomerase IV Enzyme->Complex DNA Bacterial DNA DNA->Complex Replication DNA Replication & Segregation Complex->Replication Blocks Death Bacterial Cell Death Replication->Death Leads to

Caption: Fluoroquinolones trap bacterial topoisomerases on DNA, leading to cell death.

Conclusion

The strategic halogenation of the quinoline scaffold is an enduringly effective paradigm in drug discovery. As this guide illustrates, the introduction of halogens provides a sophisticated toolkit for modulating a compound's electronic, steric, and lipophilic profile. From the essential 7-chloro group in antimalarials to the potency-enhancing 6-fluoro substituent in antibiotics and the selectivity-tuning di-chloro patterns in kinase inhibitors, the evidence is clear: a deep, mechanistically-grounded understanding of halogen SAR is critical for the development of next-generation therapeutics. The continued exploration of novel halogenation patterns on this privileged scaffold promises to unlock new agents to combat our most pressing diseases.

References

  • Bosutinib FDA Approval. U.S. Food and Drug Administration. [Link]

  • Lenvatinib FDA Approval. U.S. Food and Drug Administration. [Link]

  • Cabozantinib FDA Approval. U.S. Food and Drug Administration. [Link]

  • Lin, B. et al. (2018). Anlotinib, a novel small molecular tyrosine kinase inhibitor, for tumor angiogenesis. Oncotarget. [Link]

  • Quinoline is a heterocyclic compound that plays a fundamental role in the study of chemical compounds, highlighting its importance in drug development. RSC Advances. [Link]

  • The medicinal potential of quinoline, a flexible bicyclic heterocyclic scaffold, is significant. ResearchGate. [Link]

  • Quinoline derivatives plays an important role in anticancer drug development through different mechanism of action like topoisomerase I and II inhibition, proteasome inhibition, antimitotic and tubulin polymerization inhibition etc. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Quinoline core antimalarials are a major class used for the management of uncomplicated malaria in combination with artemisinin derivatives. ResearchGate. [Link]

  • Quinoline and its derivatives represent a very important class of antimalarial drugs that function by parasite hemoglobin breakdown pathway. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Quinoline is an efficient scaffold for anticancer drug development as its derivatives have shown potent results through several mechanisms. Heliyon. [Link]

  • A well-defined structure–activity relationship (SAR) is discussed, showing that electron-withdrawing substituents (such as halogens like Cl or Br) on the isatin ring generally enhance antiplasmodial activity. National Institutes of Health. [Link]

  • Antifungal and antiplasmodial assays of all new 4-quinolones were performed and revealed no antifungal properties but moderate antiplasmodial activities. Bioorganic & Medicinal Chemistry Letters. [Link]

  • The substituents on the quinoline ring play a crucial role in determining their antiproliferative effects against cancer cell lines. Compounds 7 and 11, featuring bromine atoms at the C‐5 and C‐7 positions, demonstrated significant inhibition of C6, HeLa, and HT29 cell proliferation. National Institutes of Health. [Link]

  • In the analyzed compounds, the presence of chlorine substituents on the quinoline ring (5,7-Cl) was significant. Their presence generally correlated with higher biological activity... ACS Medicinal Chemistry Letters. [Link]

  • The fluoroquinolones have gained stupendous importance during the last two decades because of their potent antibacterial activity against wide varieties of gram-positive and gram-negative pathogenic bacteria. SciSpace. [Link]

  • Fluoroquinolones exhibit concentration-dependent bactericidal activity by inhibiting the activity of DNA gyrase and topoisomerase, enzymes essential for bacterial DNA replication. MSD Manual Professional Edition. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work is predicated on precision, safety, and a deep respect for the materials we handle. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline, moving beyond simple instructions to explain the scientific reasoning behind each critical step.

Part 1: Inferred Hazard Profile and Regulatory Context

6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline belongs to the family of halogenated organic compounds. These substances are frequently categorized as hazardous waste due to their potential for toxicity and environmental persistence.

  • Toxicity and Irritation : Structurally related compounds are known to be toxic if ingested and can cause skin, eye, and respiratory irritation.[1][2] When heated to decomposition, quinoline derivatives may emit toxic fumes of nitrogen oxides and hydrogen chloride.[3] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment in a well-ventilated area.[4][5]

  • Environmental Hazard : Chlorinated organic compounds can have long-lasting, harmful effects on aquatic life.[5] Improper disposal, such as release into sewer systems, is strictly prohibited to prevent environmental contamination.[5][6]

  • Regulatory Framework : In the United States, the disposal of such chemicals is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] This compound would be classified as a hazardous waste, likely based on its toxic characteristics. It is imperative to manage it from "cradle-to-grave"—from the moment it is generated in the lab until its final, safe destruction at a licensed facility.[7]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

Adherence to a systematic disposal workflow is critical to mitigate risk. The following protocol provides a self-validating system for the safe management of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline waste.

Core Safety and Waste Minimization

Before generating waste, consider strategies for waste minimization. This includes ordering the smallest necessary quantities of the chemical, modifying experiments to reduce waste volume, and keeping a detailed inventory to avoid disposal of expired, unused chemicals.[7][8][9]

Personal Protective Equipment (PPE) is mandatory. The minimum required PPE for handling this compound and its waste includes:

  • Chemical splash goggles or a face shield.[1]

  • Chemically resistant gloves (e.g., nitrile).

  • A fully buttoned lab coat.[1]

All transfers and handling of waste should be performed inside a certified chemical fume hood.[1]

Step 1: Waste Segregation

The principle of segregation is paramount in chemical waste management. The causality is both economic and chemical: mixing different waste streams can lead to dangerous reactions and significantly increases disposal costs.

  • Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."

  • Rationale: Halogenated compounds require specific disposal methods, typically high-temperature incineration with "scrubbing" to neutralize the resulting acidic gases (like HCl).[3] Mixing them with non-halogenated solvents contaminates the entire volume, forcing the more expensive disposal route for all of it.[10][11] Never mix this waste with acids, bases, or oxidizers.

Step 2: Containerization

The integrity of the waste container is your first line of defense against spills and exposure.

  • Action: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[6][9] Ensure the container is in good condition, free of cracks or deterioration.

  • Rationale: The container must not react with or be degraded by the waste.[9] A tightly sealed cap is essential to prevent the release of volatile organic vapors, which are an inhalation hazard.[10] The container should never be filled more than 90% full to allow for vapor expansion.

Step 3: Labeling

Proper labeling is a non-negotiable regulatory requirement that ensures safe handling by all personnel.

  • Action: As soon as the first drop of waste is added, label the container clearly. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline." Do not use abbreviations or formulas.[10]

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

  • Rationale: Accurate labeling prevents accidental mixing of incompatible wastes and informs emergency responders of the container's contents, ensuring their safety and an appropriate response.

Step 4: On-Site Storage (Satellite Accumulation)

Labs may temporarily store waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).

  • Action: Store the sealed and labeled waste container in a designated SAA, such as a secondary containment bin within a ventilated cabinet.

  • Rationale: Secondary containment (a larger, chemically resistant tub or tray) ensures that any potential leaks from the primary container are captured.[9] Storing the waste in a designated, low-traffic area minimizes the risk of accidental spills or breakage.

Step 5: Arranging for Final Disposal

Laboratory personnel are not responsible for the ultimate disposal of the waste.

  • Action: Once the container is approaching 90% full, or if you are discontinuing work with the chemical, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

  • Rationale: EHS professionals are trained to handle, transport, and consolidate hazardous waste according to federal, state, and local regulations, ensuring it reaches a licensed Treatment, Storage, and Disposal Facility (TSDF).

Part 3: Data Summary and Process Visualization

For clarity, the key operational parameters are summarized below.

ParameterSpecificationRationale
Waste Classification Hazardous Waste: Halogenated Organic CompoundPotential toxicity, environmental persistence, and regulatory requirements for chlorinated organics.[6][10]
Primary Container HDPE or Glass Bottle with Screw CapChemical compatibility and prevention of vapor release.[9][10]
Required PPE Safety Goggles, Nitrile Gloves, Lab CoatProtection against splashes, skin contact, and absorption.[1][4]
Handling Location Certified Chemical Fume HoodMinimizes inhalation exposure to potentially toxic vapors.[1]
Final Disposal Method High-Temperature IncinerationEnsures complete destruction of the compound and neutralization of hazardous byproducts.[3]
Disposal Decision Workflow

The following diagram illustrates the logical flow for managing 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline waste from generation to disposal.

G Workflow for 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline Disposal cluster_prep Preparation & Handling cluster_waste Waste Collection & Storage cluster_disposal Final Disposal A Don Required PPE (Goggles, Gloves, Lab Coat) B Work Inside a Chemical Fume Hood C Obtain a Labeled 'Halogenated Waste' Container B->C D Add Waste to Container (Do not exceed 90% full) C->D E Securely Cap Container After Each Addition D->E F Store in Secondary Containment in Satellite Accumulation Area E->F G Container Full or Work Complete? F->G G->E No H Contact EHS for Waste Pickup G->H Yes I Waste Transported to Licensed Disposal Facility H->I

Caption: Decision workflow for the safe disposal of 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline.

Part 4: Spill and Decontamination Procedures

Accidents can happen, and preparation is key to a safe outcome.

Spill Management
  • Small Spills (within the fume hood):

    • Ensure your PPE is intact.

    • Absorb the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).

    • Collect the contaminated absorbent material using non-sparking tools.

    • Place the collected material into your halogenated waste container.

    • Wipe the area with a suitable solvent, and place the cleaning materials in the waste container.

  • Large Spills (outside the fume hood) or any spill you are not comfortable handling:

    • Alert nearby personnel and evacuate the immediate area.

    • If the substance is volatile or there is an inhalation risk, pull the fire alarm to initiate a building evacuation.

    • Contact your institution's emergency response line and the EHS office immediately.[11]

Decontamination of Glassware

Never dispose of contaminated lab equipment in regular trash or glass disposal boxes.

  • Rinse the glassware three times with a suitable organic solvent (e.g., acetone or ethanol).

  • The first two rinses are considered hazardous waste and must be collected in your "Halogenated Organic Waste" container.

  • The third rinse may be collected and disposed of as non-halogenated waste, provided no visible residue remains.

  • After rinsing, the glassware can be washed normally with soap and water.

By adhering to these scientifically grounded procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.

References

  • Daniels Health. (2025).
  • Ace Waste. (n.d.).
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • CSIR IIP. (n.d.).
  • Vanderbilt University. (2024).
  • BenchChem. (2025). Essential Guide to the Safe Disposal of 2-Chloro-8-iodoquinoxaline.
  • Thermo Fisher Scientific Chemicals, Inc. (2024). Safety Data Sheet for 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline.
  • Unknown Supplier. (n.d.).
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals.
  • Carl Roth GmbH + Co. KG. (2011).
  • USP. (2020).
  • Biosynth s.r.o. (2024). Safety Data Sheet for Poly(1,2-dihydro-2,2,4-trimethylquinoline).
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • CymitQuimica. (2021). Safety Data Sheet for 2,2,4-Trimethyl-1,2-dihydroquinoline.
  • Braun Research Group. (n.d.).
  • ChemicalBook. (2025). Safety Data Sheet for 1,2-Dihydro-2,2,4-trimethylquinoline.
  • Temple University. (n.d.).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical compounds like 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline demands a meticulous, proactive approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and causal framework for the safe handling of this compound. Our objective is to build a self-validating system of safety in your laboratory, ensuring that every operational step is grounded in a deep understanding of the potential risks and the rationale behind each protective measure.

While comprehensive toxicological data for the 6-chloro substituted variant is not extensively published, this guide is built upon the established safety profiles of the parent compound, 1,2-dihydro-2,2,4-trimethylquinoline, and its polymer.[1][2][3] This approach allows us to establish a robust baseline of protection.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the intrinsic properties and potential hazards of a chemical is the foundation of any effective safety protocol. The necessity for specific Personal Protective Equipment (PPE) is directly derived from the chemical's reactivity, routes of exposure, and potential health effects.

Key Potential Hazards:

  • Primary Routes of Exposure: The primary risks of exposure are through skin contact, eye contact, and inhalation of dust or aerosols.[4][5]

  • Skin and Eye Contact: Direct contact may cause irritation.[2] Given its chemical structure as a quinoline derivative, absorption through the skin is a potential concern that must be mitigated.

  • Inhalation: Inhalation of dust particles may irritate the respiratory tract.[2]

  • Thermal Decomposition: Like many nitrogen-containing organic compounds, when heated to decomposition, it can emit toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[2][4]

  • Aquatic Toxicity: The parent compound is recognized as being harmful to aquatic life with long-lasting effects, mandating careful handling to prevent environmental release.[1]

  • Combustibility: The material is combustible and should be kept away from ignition sources.[4][6]

Core PPE Ensemble: Selecting Your Last Line of Defense

PPE is the final barrier between you and the chemical. Its selection must be deliberate and matched to the task at hand. Engineering controls, such as fume hoods, are the primary means of protection, with PPE providing essential supplemental safety.

Hand Protection: Chemical-Resistant Gloves

Your hands are most likely to come into direct contact with the compound. Therefore, selecting the correct gloves is critical.

  • Requirement: Wear chemical-impermeable gloves.[4] Always use powder-free gloves to prevent the powder from absorbing the chemical and becoming an airborne contaminant.[7]

  • Protocol:

    • Consult the glove manufacturer's compatibility charts for resistance to quinoline derivatives or similar aromatic amines. Nitrile gloves are a common starting point for many laboratory chemicals, but verification is essential.

    • For any procedure involving significant quantities or prolonged handling, consider double-gloving.

    • Change gloves every 30-60 minutes or immediately if you know or suspect contact has occurred.[7]

    • Remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin.

Body Protection: Laboratory Coats and Gowns

Protect your skin and personal clothing from accidental splashes and contamination.

  • Requirement: Wear a suitable lab coat or gown.[2][5]

  • Protocol:

    • A standard laboratory coat is sufficient for low-volume handling of solids.

    • When preparing solutions or performing tasks with a higher splash potential, a polyethylene-coated gown with a closed back and elastic cuffs is recommended for superior barrier protection.[8]

    • Ensure the cuffs of your gloves overlap the cuffs of the gown to create a seal.[7]

Eye and Face Protection: A Non-Negotiable Barrier

Your eyes are extremely sensitive to chemical exposure.

  • Requirement: Wear safety goggles that provide a seal around the eyes.[2]

  • Protocol:

    • Standard safety glasses are inadequate; chemical splash goggles are mandatory.

    • If there is a significant risk of splashing, use a full-face shield in addition to safety goggles.

Respiratory Protection: Preventing Inhalation

The primary directive is to avoid generating dust or aerosols through careful handling and the use of engineering controls like a chemical fume hood.[2][4]

  • Requirement: Respiratory protection is necessary if engineering controls are insufficient or during emergency situations (e.g., a large spill).

  • Protocol:

    • If respiratory protection is required, use a NIOSH-approved respirator.[5] For particulates, a surgical N-95 respirator can provide protection.[9]

    • Use of respiratory protection requires a formal respiratory protection program, including medical evaluation and fit-testing, as mandated by OSHA.[9]

Operational Plans: From Handling to Disposal

A comprehensive safety plan extends beyond wearing PPE to include procedural steps for handling, emergencies, and disposal.

PPE Selection by Task

The level of PPE should correspond to the risk associated with the specific task.

TaskPotential ExposureRecommended PPE Ensemble
Weighing Solid Compound Inhalation of dust, minor skin contactDouble Nitrile Gloves, Lab Coat, Safety Goggles
Preparing Solutions Skin and eye splash, inhalation of vaporsDouble Nitrile Gloves, Polyethylene-Coated Gown, Safety Goggles, Face Shield
Transferring Aliquots Minor skin and eye splashNitrile Gloves, Lab Coat, Safety Goggles
Spill Cleanup High risk of skin, eye, and respiratory exposureDouble Nitrile Gloves, Coated Gown, Safety Goggles, Face Shield, NIOSH-Approved Respirator
Step-by-Step Donning and Doffing Protocol

The order of putting on and removing PPE is crucial to prevent cross-contamination.

Donning (Putting On):

  • Put on shoe covers if required.

  • Don the first pair of gloves.

  • Put on the gown, ensuring complete coverage.

  • Put on the second pair of gloves, ensuring the cuffs go over the gown's sleeves.

  • Don face and eye protection.

  • Don respiratory protection if required.

Doffing (Taking Off):

  • Remove the outer pair of gloves.

  • Remove the gown by rolling it away from your body.

  • Remove face and eye protection from the back.

  • Remove the inner pair of gloves.

  • Wash hands thoroughly with soap and water.

Emergency Response: Spills and Exposures

In the event of an accident, a clear and practiced response is essential.

Small Spill Cleanup: [3][6]

  • Alert others in the area and restrict access.

  • Remove all sources of ignition.[4]

  • Wear the appropriate spill cleanup PPE (see table above).

  • Absorb the spill using absorbent paper or an inert material like clay or diatomaceous earth. Do not use combustible absorbents.

  • Collect the contaminated material into a suitable, sealable container for hazardous waste disposal.[1][4]

  • Decontaminate the spill area by washing with 60-70% ethanol, followed by a thorough wash with soap and water.[3][6]

  • Dispose of all contaminated materials as hazardous waste.

Personnel Exposure First Aid:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

Decontamination and Disposal Plan

Proper disposal prevents environmental contamination and exposure to waste handlers.

  • PPE Disposal: All single-use PPE (gloves, gowns, shoe covers) used while handling the compound must be disposed of as hazardous chemical waste. Place items in a sealed, labeled bag or container.

  • Chemical Disposal: Dispose of unused chemicals and contaminated waste in accordance with all local, regional, and national regulations.[1] Do not allow the material to enter drains or waterways.[1]

Workflow and Logic Diagram

This diagram illustrates the decision-making process for ensuring safety when handling 6-Chloro-1,2-dihydro-2,2,4-trimethylquinoline.

PPE_Workflow cluster_prep Preparation & Assessment cluster_action Action cluster_outcome Post-Handling & Contingency A Task Risk Assessment (e.g., Weighing, Solution Prep) B Identify Hazards: - Dermal - Inhalation - Ocular - Combustible A->B informs C Select Task-Specific PPE (See Table 3.1) B->C determines D Perform Chemical Handling in Controlled Area (e.g., Fume Hood) C->D enables safe E Procedure Complete D->E if successful F Spill or Exposure Event Occurs D->F if incident G Properly Doff & Dispose of PPE E->G H Execute Emergency Protocol: - First Aid - Spill Cleanup F->H triggers I Decontaminate Workspace & Dispose of Waste G->I H->I followed by

Caption: PPE selection and emergency response workflow.

References

  • MATERIAL SAFETY DATA SHEET - 2,2,4-Trimethyl-1,2-dihydroquinoline polymer. LANXESS. [Link]

  • 2,2,4-Trimethyl-1,2-dihydroquinoline | C12H15N | CID 8981. PubChem, National Center for Biotechnology Information. [Link]

  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

  • Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Practice News. [Link]

Sources

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